5'-Prenylaliarin
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-14(2)6-8-16-10-18(11-17(22(16)30)9-7-15(3)13-28)25-27(34-5)24(32)21-20(35-25)12-19(29)26(33-4)23(21)31/h6,10-12,15,28-31H,7-9,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQZIBQTUUPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC=C(C)C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104172 | |
| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246926-09-9 | |
| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246926-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Identity of 5'-Prenylaliarin: A Case of Ambiguous Nomenclature
A comprehensive search of chemical databases and scientific literature has revealed no compound registered under the name "5'-Prenylaliarin." This suggests that the requested molecule may be known by a different name, is a novel unpublished compound, or the name provided contains a typographical error. Without a definitive chemical structure, a detailed technical guide as requested cannot be compiled.
The term "Aliarin" does not correspond to a recognized core chemical structure in standard chemical nomenclature databases such as PubChem and Chemical Abstracts Service (CAS). Searches for "Aliarin" consistently yield results for "Alizarin," a well-known anthraquinone dye. Alizarin has a distinct structure (1,2-dihydroxyanthraquinone) that does not lend itself to "5'-prenylation" in the conventional sense, as this numbering is typically associated with flavonoid and related phenolic structures.
It is plausible that "Aliarin" is a misspelling of a different parent molecule, potentially a flavonoid, isoflavonoid, or another class of natural product that can undergo prenylation at the 5'-position of a phenyl substituent. Prenylated flavonoids are a large and well-documented class of compounds with a wide range of biological activities, and a 5'-prenyl substitution pattern is known, though less common than prenylation on the A or B rings of the flavonoid scaffold.
To proceed with the user's request for an in-depth technical guide, a more precise identifier for the molecule of interest is required. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide one of the following:
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CAS Registry Number: A unique numerical identifier assigned to every chemical substance.
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IUPAC Name: The systematic name of the compound according to the rules of the International Union of Pure and Applied Chemistry.
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A published scientific article or patent: Citing a reference where "this compound" is described would provide the necessary context to identify its structure.
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A 2D or 3D chemical structure file: (e.g., MOL, SDF, PDB).
Once the correct chemical structure is identified, a comprehensive technical guide can be developed, including:
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Chemical Structure and Properties: A detailed breakdown of the molecule's composition, stereochemistry, and physicochemical properties.
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Quantitative Data: Tabulated summaries of biological activity (e.g., IC50, EC50 values), pharmacokinetic parameters, and other relevant quantitative measurements from published studies.
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Experimental Protocols: Detailed methodologies for synthesis, purification, and key biological assays.
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Signaling Pathway and Workflow Diagrams: Visual representations of the molecule's mechanism of action or experimental procedures using Graphviz (DOT language), as requested.
Without this crucial clarifying information, any attempt to provide a technical guide on "this compound" would be speculative and likely inaccurate, failing to meet the standards of a scientific and technical audience. We encourage the user to provide the necessary details to enable a thorough and accurate response.
An In-depth Technical Guide to the Biosynthesis of Prenylflavonoids
Disclaimer: The term "5'-Prenylaliarin" does not correspond to a known compound or biosynthetic pathway in the current scientific literature. It is likely that "aliarin" is a variant or misspelling of a known flavonoid. This guide will, therefore, focus on the well-characterized and extensively researched biosynthetic pathway of prenylflavonoids . This class of molecules consists of a flavonoid backbone with one or more prenyl groups attached, and their biosynthesis is a topic of significant interest for researchers in natural products, biotechnology, and drug development.
This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of prenylflavonoids, including key enzymes, intermediates, and relevant experimental methodologies.
The General Biosynthetic Pathway of Prenylflavonoids
The biosynthesis of prenylflavonoids is a multi-step process that can be broadly divided into three main stages:
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Formation of the C6-C3-C6 Flavonoid Skeleton: This stage involves the synthesis of the basic flavonoid structure from amino acid precursors.
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Biosynthesis of Different Flavonoid Classes: The basic flavonoid skeleton is modified by a series of enzymes to generate the diverse range of flavonoid subclasses.
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Prenylation of the Flavonoid Skeleton: A prenyl group is attached to the flavonoid core by specific enzymes called prenyltransferases.
Formation of the Flavonoid Skeleton
The biosynthesis of the foundational C6-C3-C6 flavonoid skeleton begins with the aromatic amino acids L-phenylalanine or L-tyrosine.[1][2] A series of enzymatic reactions converts these precursors into 4-coumaroyl-CoA, a key intermediate. This intermediate then combines with three molecules of malonyl-CoA in a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone.[1] Chalcone isomerase (CHI) then catalyzes the isomerization of naringenin chalcone to produce naringenin, a central precursor for various flavonoid classes.[1][3]
The key enzymes involved in this initial phase are:
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Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) [1]
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Cinnamate 4-hydroxylase (C4H) [1]
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4-Coumarate-CoA Ligase (4CL) [1]
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Chalcone Synthase (CHS) [1]
Biosynthesis of Different Flavonoid Classes
From naringenin, various enzymatic modifications lead to the different subclasses of flavonoids, such as flavones, flavonols, and isoflavones. This diversification is achieved through the action of enzymes like flavone synthase (FNS), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS).[3]
Prenylation of the Flavonoid Skeleton
The final and defining step in the biosynthesis of prenylflavonoids is the attachment of a prenyl group, typically a dimethylallyl group, from dimethylallyl diphosphate (DMAPP).[3] This reaction is catalyzed by prenyltransferases (PTs) .[2][3] These enzymes are crucial as they determine the position and stereospecificity of the prenyl group on the flavonoid skeleton, contributing significantly to the structural diversity of these compounds.[1] The addition of the lipophilic prenyl side-chain generally enhances the biological activity of the flavonoid.[4]
Prenyltransferases can be found in plants and microbes and often exhibit substrate promiscuity, meaning they can act on a variety of flavonoid acceptors.[5] This property is of great interest for biotechnological applications, as it allows for the creation of novel prenylated compounds through combinatorial biosynthesis.
Quantitative Data
The heterologous production of prenylflavonoids in microbial systems has provided quantitative data on the efficiency of these biosynthetic pathways. The following table summarizes production titers for 6-prenylnaringenin in engineered E. coli.
| Product | Host Organism | Precursor Pathway Enhancement | Titer (mg/L) | Reference |
| 6-Prenylnaringenin | E. coli | MVA + MEP | 2.6 | [5] |
| 6-Prenylnaringenin | E. coli | IUP + MEP | 7.4 | [5] |
| 6-Prenylnaringenin | E. coli | IUP + MEP (whole-cell catalysis) | 69.9 | [5] |
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MVA: Mevalonate pathway
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MEP: Methylerythritol phosphate pathway
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IUP: Isopentenol utilization pathway
Experimental Protocols
A key experiment in studying prenylflavonoid biosynthesis is the in vitro characterization of a prenyltransferase. This allows for the determination of its substrate specificity and kinetic parameters.
Protocol: In Vitro Assay for Prenyltransferase Activity
Objective: To determine the enzymatic activity of a purified prenyltransferase with a specific flavonoid substrate.
Materials:
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Purified prenyltransferase enzyme
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Flavonoid substrate (e.g., naringenin) dissolved in DMSO
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DMAPP (prenyl donor)
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
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Stop solution (e.g., methanol or ethyl acetate)
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HPLC system for product analysis
Procedure:
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Enzyme Preparation: The prenyltransferase is typically expressed heterologously in E. coli or yeast and purified using affinity chromatography. The purified enzyme is stored in a suitable buffer at -80°C.
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Reaction Setup:
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In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of the flavonoid substrate, and DMAPP.
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Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
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Initiation of Reaction:
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Add the purified prenyltransferase to the reaction mixture to start the reaction. The final reaction volume is typically 50-100 µL.
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Incubation:
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Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).
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-
Termination of Reaction:
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Stop the reaction by adding an equal volume of the stop solution (e.g., methanol). This will precipitate the enzyme and halt the reaction.
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-
Sample Preparation for Analysis:
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Centrifuge the terminated reaction mixture to pellet the precipitated protein.
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Transfer the supernatant to an HPLC vial for analysis.
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-
Product Analysis:
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Analyze the supernatant by reverse-phase HPLC to separate the substrate from the prenylated product.
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Quantify the product peak by comparing its area to a standard curve of the authentic prenylated flavonoid.
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Enzyme activity can be calculated based on the amount of product formed over time.
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Conclusion
The biosynthetic pathway of prenylflavonoids is a fascinating area of research with significant implications for drug discovery and biotechnology. While the specific term "this compound" is not recognized, the general principles of flavonoid formation followed by enzymatic prenylation provide a robust framework for understanding the biosynthesis of this important class of natural products. The continued discovery and characterization of novel prenyltransferases will undoubtedly open up new avenues for the chemoenzymatic synthesis of bioactive molecules.
References
- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylflavonoid - Wikipedia [en.wikipedia.org]
- 5. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5'-Prenylaliarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Prenylaliarin is a naturally occurring flavonoid compound that has garnered interest within the scientific community. As a member of the prenylated flavonoid subclass, it exhibits a range of potential biological activities that are of interest for drug discovery and development. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside a discussion of the general experimental approaches and potential mechanisms of action associated with this class of compounds.
Physical and Chemical Properties
| Property | Value | Citation(s) |
| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | [1] |
| Molecular Formula | C₂₇H₃₂O₈ | [2] |
| Molecular Weight | 484.54 g/mol | [2] |
| CAS Number | 1246926-09-9 | [2] |
| Appearance | Yellow powder | [3] |
| Purity | Typically >95% (as determined by HPLC) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Natural Source | Isolated from the herbs of Dodonaea viscosa | [3][4] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While specific spectra for this compound are not widely published, the following represents the types of data that would be expected from standard analytical techniques.
| Spectroscopic Data | Expected Observations |
| ¹H-NMR | The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the flavonoid backbone, methoxy groups, the prenyl side chain (with characteristic signals for the vinyl proton and methyl groups), and the hydroxy-3-methylbutyl group. The chemical shifts and coupling constants would be critical for assigning the specific substitution pattern. |
| ¹³C-NMR | The carbon NMR spectrum would display resonances for all 27 carbon atoms in the molecule, including the carbonyl carbon of the chromen-4-one ring, aromatic carbons, methoxy carbons, and the carbons of the two aliphatic side chains. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments would help to elucidate the structure by showing the loss of side chains and other characteristic fragments. |
| UV-Vis Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) would be expected to show characteristic absorption bands for the flavonoid chromophore. These bands are typically found in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I), corresponding to the benzoyl and cinnamoyl systems of the flavonoid skeleton, respectively. |
| Infrared Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule, including O-H stretching for the hydroxyl groups, C-H stretching for aromatic and aliphatic moieties, a strong C=O stretching for the ketone in the pyranone ring, and C=C stretching for the aromatic rings and the prenyl group. |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on general methodologies for prenylated flavonoids, the following outlines the likely approaches.
Isolation from Dodonaea viscosa
A general workflow for the isolation of this compound from its natural source would typically involve the following steps:
Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis
The chemical synthesis of a complex natural product like this compound would be a multi-step process. A plausible, though currently hypothetical, synthetic strategy could involve:
Caption: A potential synthetic route to this compound.
Biological Activity and Signaling Pathways
Prenylated flavonoids are known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][5] While specific studies on this compound are limited, it is plausible that it shares some of these properties. The mechanisms of action for flavonoids often involve the modulation of key cellular signaling pathways.
Potential Anti-Inflammatory Mechanism
A common mechanism for the anti-inflammatory effects of flavonoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
In this proposed mechanism, this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
This compound is a prenylated flavonoid with potential for further investigation in the field of drug discovery. While basic physicochemical data is available, there is a clear need for more in-depth studies to fully characterize this compound. The elucidation of its complete spectroscopic profile, the development of robust isolation and synthetic protocols, and a thorough investigation of its biological activities and mechanisms of action will be crucial for unlocking its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.
References
- 1. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Traditional processing increases biological activities of Dendrobium offificinale Kimura et. Migo in Southeast Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Flavonoid Aliarin and its Prenylated Context
A Note on Nomenclature: Scientific literature searches do not yield a compound with the specific name "5'-Prenylaliarin." However, extensive research points to the flavonoid Aliarin , a naturally occurring compound isolated from Dodonaea viscosa. The structure of Aliarin itself contains a modified prenyl group at the 3'-position of its B-ring. This guide will provide a comprehensive overview of Aliarin, its discovery, and its chemical context, including other prenylated flavonoids isolated from the same source, which may be the subject of the original query. It is crucial to distinguish Aliarin, the flavonoid, from Alizarin, an unrelated anthraquinone dye, as these are often confused in search results.
Discovery and History of Aliarin
Aliarin is a flavonoid that was first isolated from the aerial parts of Dodonaea viscosa (Linn.) Jacq., a plant belonging to the Sapindaceae family.[1] This plant is a shrub or small tree found in tropical and subtropical regions and has a history of use in folk medicine for treating a variety of ailments, including rheumatism, gout, inflammation, and pain.[1] The initial phytochemical investigations of Dodonaea viscosa revealed a rich composition of flavonoids, diterpenoids, and saponins, leading to the isolation and characterization of Aliarin.
Chemical Structure and Properties
Aliarin is classified as a 3'-prenylated flavone.[2] Its chemical structure was elucidated through spectroscopic analysis.
-
IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxy-4H-chromen-4-one[]
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Molecular Formula: C₂₂H₂₄O₈[]
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Molecular Weight: 416.4 g/mol []
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CAS Number: 84294-77-9[4]
The structure features a flavone backbone with hydroxyl groups at positions 5 and 7 of the A-ring, and methoxy groups at positions 3 and 6. The B-ring is substituted with a hydroxyl group at the 4'-position and a 4-hydroxy-3-methylbutyl group at the 3'-position. This side chain is a modified and saturated form of a prenyl group.
Table 1: Physicochemical Properties of Aliarin
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄O₈ | [] |
| Molecular Weight | 416.4 g/mol | [] |
| CAS Number | 84294-77-9 | [4] |
| Appearance | Yellow powder | [] |
| Purity | >97% | [] |
Experimental Protocols
Isolation of Aliarin from Dodonaea viscosa
While the original isolation paper provides the basis, a general procedure for the isolation of flavonoids from Dodonaea viscosa involves the following steps:
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Extraction: The dried and powdered aerial parts of Dodonaea viscosa are extracted with a solvent such as ethyl acetate (EtOAc).
-
Fractionation: The crude extract is then subjected to repeated column chromatography over silica gel.
-
Elution: A gradient of solvents, typically a mixture of n-hexane and ethyl acetate of increasing polarity, is used to elute the different fractions.
-
Purification: Fractions containing Aliarin are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
Biological Activity and Mechanism of Action
The biological activities of pure Aliarin are not extensively documented in the available literature. However, the crude extracts of Dodonaea viscosa, which contain Aliarin and other prenylated flavonoids, have demonstrated a range of biological effects.
Table 2: Reported Biological Activities of Dodonaea viscosa Extracts and its Prenylated Flavonoids
| Activity | Description | Reference(s) |
| Anti-Zika Virus | Certain prenylated flavonoids from D. viscosa have shown potential against the Zika virus. | [5] |
| Larvicidal | Clerodane diterpenoids and some prenylated flavonoids from D. viscosa exhibited larvicidal activity against Aedes albopictus and Culex pipens quinquefasciatus. | [6] |
| Anti-inflammatory | Extracts of D. viscosa are used in folk medicine for their anti-inflammatory properties. | [1] |
| Antimicrobial | Various compounds from D. viscosa have shown activity against bacteria. |
The prenyl group in flavonoids is known to enhance their biological activity, often by increasing their lipophilicity and ability to interact with cell membranes.
Related Prenylated Flavonoids from Dodonaea viscosa
Dodonaea viscosa is a rich source of various prenylated flavonoids. The presence of these compounds, including those with prenyl groups at the 3' and 5' positions, may be of interest to researchers looking into "this compound".
One notable example is 5,7,4′-trihydroxy-3′,5′-di(3-methylbut-2-enyl)-3,6-dimethoxyflavone , which was isolated from the same plant.[6] This compound has two prenyl groups on the B-ring, at the 3' and 5' positions.
Visualizations
Caption: Chemical Structure of Aliarin.
Caption: General Workflow for the Isolation of Aliarin.
Caption: Logical Relationship of Flavonoid Prenylation and Biological Activity.
References
- 1. Alizarin - Wikipedia [en.wikipedia.org]
- 2. PhytoBank: Showing aliarin (PHY0071434) [phytobank.ca]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Six new prenylated flavonoids from Dodonaea viscosa with anti-Zika virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Prenylated Flavonoids and Their Role in Plant Defense
Disclaimer: Initial searches for the compound "5'-Prenylaliarin" did not yield specific results in the available scientific literature. It is possible that this is a novel or very rare compound, or that the name is a variant spelling. This guide will therefore focus on the broader, well-documented class of prenylated flavonoids and their significant role in plant defense mechanisms, a topic that aligns with the core of the original query.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses. Among the vast array of secondary metabolites, flavonoids constitute a major class of phenolic compounds that play crucial roles in plant development and defense. The addition of a lipophilic prenyl group to the flavonoid backbone, a process known as prenylation, often enhances their biological activity.[1][2][3] These prenylated flavonoids are pivotal in a plant's self-defense strategy, acting as phytoalexins to ward off pathogens and herbivores.[3][4][5][6] This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and role of prenylated flavonoids in plant defense, tailored for researchers, scientists, and drug development professionals.
Biosynthesis of Prenylated Flavonoids
The biosynthesis of prenylated flavonoids is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the attachment of a prenyl group to a flavonoid scaffold.[7][8]
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Formation of the Flavonoid Skeleton: The pathway commences with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA.[7] Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C6-C3-C6 chalcone backbone.[5][9] Chalcone isomerase (CHI) subsequently converts the chalcone into a flavanone, which serves as a precursor for various classes of flavonoids.[5][9]
-
Prenylation: The final and defining step is the attachment of a prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to the flavonoid ring. This reaction is catalyzed by prenyltransferases (PTs).[9] These enzymes often exhibit substrate and regio-specificity, attaching the prenyl group to specific positions on the flavonoid skeleton, thereby contributing to the vast structural diversity of these compounds.[9]
Role in Plant Defense
Prenylated flavonoids are key players in plant defense, often acting as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[3][4][5][6]
-
Antimicrobial Activity: The addition of the prenyl group increases the lipophilicity of the flavonoid molecule, enhancing its ability to disrupt microbial cell membranes.[1][10][11][12] This leads to increased antibacterial and antifungal activity.[11]
-
Signaling Molecules: Flavonoids can act as signaling molecules in plant defense responses, modulating various signaling pathways.[13][14]
-
Antioxidant Activity: Many prenylated flavonoids exhibit potent antioxidant properties, helping to mitigate oxidative stress induced by pathogen attacks.[1][2][11]
Quantitative Data on Bioactivity
The following table summarizes the inhibitory concentrations (IC50) of selected prenylated flavonoids against various targets, demonstrating their potential as bioactive compounds.
| Compound | Target/Activity | IC50 (µM) | Source Organism |
| Millewanin G | α-glucosidase inhibition | 3.2 | Maclura tricuspidata |
| Erythrinin C | α-glucosidase inhibition | 23.5 | Maclura tricuspidata |
| Unidentified PF | α-glucosidase inhibition | 32.5 ± 6.7 | Not Specified |
| Unidentified PF | α-glucosidase inhibition | 84.6 ± 7.8 | Not Specified |
| Licochalcone A | Cytostatic effect (HONE-1 cells) | 20-80 | Not Specified |
Data extracted from Jo et al. (2022) and other sources.[10][15]
Experimental Protocols
1. Extraction and Isolation of Prenylated Flavonoids
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Plant Material: Collect and air-dry the relevant plant parts (e.g., leaves, roots).
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Extraction: Grind the dried plant material and extract with a suitable solvent (e.g., methanol, ethanol) using maceration or Soxhlet extraction.
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Fractionation: Concentrate the crude extract under reduced pressure and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).
-
Chromatography: Subject the bioactive fraction to column chromatography (e.g., silica gel, Sephadex LH-20) for further separation.
-
Purification: Purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2. In Vitro Bioassays (e.g., Antimicrobial Activity)
-
Microorganisms: Use standard strains of bacteria and fungi.
-
Broth Microdilution Method: Prepare serial dilutions of the purified prenylated flavonoid in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways in Plant Defense
While the specific signaling pathways for all prenylated flavonoids are not fully elucidated, they are known to be involved in the broader plant defense signaling network. Upon pathogen recognition, a signaling cascade is initiated, often involving mitogen-activated protein kinases (MAPKs) and the production of defense-related hormones like salicylic acid (SA) and jasmonic acid (JA). Prenylated flavonoids can be synthesized as a downstream response to this signaling, contributing to the overall defense of the plant.
Conclusion and Future Perspectives
Prenylated flavonoids represent a diverse and potent class of natural products with a crucial role in plant defense. Their enhanced bioactivity, attributed to the lipophilic prenyl moiety, makes them promising candidates for the development of new antimicrobial agents and other pharmaceuticals. Further research is needed to fully elucidate the specific mechanisms of action and signaling pathways for individual prenylated flavonoids. The exploration of their vast structural diversity through advanced analytical techniques and the investigation of their synergistic effects with other compounds will undoubtedly open new avenues for their application in medicine and agriculture.
References
- 1. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Flavonoid Biosynthesis Network in Plants [mdpi.com]
- 8. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones [mdpi.com]
Uncharted Territory: The Biological Targets of 5'-Prenylaliarin Remain Undiscovered
A comprehensive search of scientific literature and databases has revealed no publicly available information on the biological targets of the compound 5'-Prenylaliarin. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.
For researchers, scientists, and drug development professionals, the initial stages of investigating a novel compound involve identifying its molecular interactions within a biological system. This crucial step, known as target identification and validation, lays the groundwork for understanding a compound's potential therapeutic effects and mechanism of action. Unfortunately, for this compound, this foundational knowledge appears to be absent from the current scientific record.
Extensive queries of chemical and biological databases, as well as a thorough review of published research, yielded no studies detailing the enzymes, receptors, or other proteins that this compound may interact with. Consequently, there is a complete lack of quantitative data, such as IC50, Ki, or EC50 values, which are essential for characterizing the potency and affinity of a compound for its biological targets.
Furthermore, without identified targets, there are no associated experimental protocols to report. Methodologies for key experiments, including binding assays, enzymatic assays, or cell-based functional screens, are contingent on having a known or hypothesized target to investigate.
Finally, the visualization of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated. These diagrams are predicated on an established understanding of the molecular pathways a compound modulates, information that is currently unavailable.
The absence of information on this compound's biological targets represents a significant knowledge gap. This compound remains a "molecular orphan," with its potential biological activities and therapeutic applications yet to be explored. Future research initiatives would need to begin with foundational screening studies to identify potential protein binding partners, thereby paving the way for a more detailed mechanistic investigation. Until such studies are conducted and published, the scientific community will remain in the dark about the biological role of this compound.
Preliminary Mechanistic Insights into Alizarin, a Potential Structural Analog of 5'-Prenylaliarin
Disclaimer: Extensive searches for "5'-Prenylaliarin" did not yield specific information regarding its mechanism of action, signaling pathways, or experimental data. The following in-depth technical guide focuses on the well-characterized compound Alizarin , an anthraquinone that may serve as a structural analog. The information presented here on Alizarin provides a foundational understanding of a related chemical entity and may offer preliminary insights for researchers investigating novel derivatives such as this compound.
Core Mechanism of Action: An Overview
Alizarin (1,2-dihydroxyanthraquinone) is a historically significant organic compound, initially used as a red dye.[1] In scientific research, its primary and most well-documented mechanism of action is the chelation of metal ions, most notably calcium.[2][3] This property has made it an invaluable tool in histology and developmental biology for visualizing mineralized tissues.[1][2]
Beyond its staining capabilities, recent studies have revealed that Alizarin possesses bioactive properties, engaging with specific cellular signaling pathways. These include roles in inhibiting cancer cell growth, activating the Aryl Hydrocarbon Receptor (AHR) pathway, and exhibiting antihypertensive effects through the VEGFR2/eNOS pathway.[4][5][6]
Calcium Chelation in Biological Staining
The foundational mechanism of Alizarin in a biological context is its ability to form a stable, brightly colored complex with calcium salts.[2] This occurs through a chelation process where the hydroxyl and keto groups of the Alizarin molecule act as ligands, binding to calcium ions (Ca²⁺) present in mineralized matrices like bone and pathological calcifications.[3] The resulting Alizarin-calcium complex precipitates as a vivid orange-red deposit, allowing for clear visualization and quantification.[3] This reaction is pH-dependent, with optimal staining occurring in acidic conditions (pH 4.1-4.3).[1]
Anticancer Activity via NF-κB Inhibition
In the context of oncology, particularly pancreatic cancer, Alizarin has been shown to inhibit cell growth and induce apoptosis.[4][7] The primary mechanism identified is the abrogation of Nuclear Factor-kappa B (NF-κB) activation.[4] Alizarin achieves this by blocking the nuclear translocation of NF-κB, which in turn downregulates the associated TNF-α-TAK1-NF-κB signaling cascade.[4]
Aryl Hydrocarbon Receptor (AHR) Agonism
Alizarin acts as an agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, immunity, and development.[5][8] Upon binding to Alizarin, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[5][9]
Antihypertensive Effects through VEGFR2/eNOS Pathway
Recent research has indicated that Alizarin exhibits antihypertensive properties by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[6] This activation leads to increased production of nitric oxide (NO), a potent vasodilator, which in turn promotes endothelium-dependent relaxation of blood vessels.[6] Additionally, Alizarin has been observed to attenuate oxidative stress-induced mitochondrial damage and delay vascular senescence in hypertensive models.[6]
Quantitative Data
The following tables summarize the quantitative data extracted from preliminary studies on Alizarin's biological activities.
| Cell Line | Parameter | Value | Reference |
| HepG2 | IC₅₀ (Cell Viability) | 160.4 - 216.8 µM | [5][8] |
| MIA PaCa-2 | Alizarin Concentration for Clone Formation Inhibition | 5, 10, 20 µM | [4] |
| PANC-1 | Alizarin Concentration for Clone Formation Inhibition | 5, 10, 20 µM | [4] |
Table 1: In Vitro Efficacy of Alizarin
| Animal Model | Treatment | Dosage | Observed Effect | Reference |
| SCID Mice with Pancreatic Cancer Xenograft | Alizarin | 10 mg/kg (low dose), 30 mg/kg (high dose) | Inhibition of tumor growth | [4] |
| Spontaneously Hypertensive Rats (SHR) | Alizarin | Not specified | Restoration of systolic blood pressure, increased endothelium-dependent relaxation | [6] |
Table 2: In Vivo Efficacy of Alizarin
Experimental Protocols
Alizarin Red S Staining for Calcium Deposits in Tissue Sections
This protocol provides a generalized method for the histological detection of calcium.
-
Deparaffinization and Hydration:
-
Immerse slides in xylene for 5-10 minutes to remove paraffin wax. Repeat with fresh xylene.
-
Hydrate the sections by passing them through descending grades of alcohol (e.g., 100%, 95%, 70%) for 2-3 minutes each.
-
Rinse with distilled water.
-
-
Staining:
-
Prepare a 2% Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with 0.5% ammonium hydroxide.
-
Immerse the hydrated sections in the Alizarin Red S solution for 2-5 minutes.
-
Monitor the staining progress microscopically until orange-red precipitates are observed.
-
-
Dehydration and Mounting:
-
Quickly rinse the slides in acetone.
-
Dehydrate through ascending grades of alcohol.
-
Clear in xylene and mount with a suitable mounting medium.
-
Whole-Mount Skeletal Staining of Zebrafish Larvae
This protocol is adapted for visualizing the skeletal structure in small vertebrates.
-
Fixation:
-
Euthanize zebrafish larvae (e.g., 5-9 days post-fertilization) and fix in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
-
Bleaching and Permeabilization:
-
Wash with PBST (PBS with Tween 20).
-
Bleach the larvae in a solution of 3% hydrogen peroxide and 0.5% KOH until pigmentation is removed.
-
Treat with trypsin to permeabilize the tissues.
-
-
Staining:
-
Prepare a 0.01% Alizarin Red S staining solution in 0.5% KOH.
-
Incubate the larvae in the staining solution until the desired bone staining intensity is achieved.
-
-
Clearing and Storage:
-
Wash with a graded series of glycerol/KOH solutions (e.g., 25%, 50%, 75% glycerol in 0.5% KOH).
-
Store the stained larvae in 100% glycerol.
-
Clone Formation Assay for Anticancer Activity
This assay assesses the effect of a compound on the proliferative capacity of cancer cells.[4]
-
Cell Seeding:
-
Prepare a single-cell suspension of pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1).
-
Inoculate the cells into 6-well plates at a low density.
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of Alizarin (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
-
Colony Formation:
-
Remove the treatment medium and replace it with fresh culture medium.
-
Allow the cells to grow for 14 days to form colonies.
-
-
Staining and Quantification:
-
Fix the colonies with 4% paraformaldehyde.
-
Stain with crystal violet solution.
-
Count the number of colonies to determine the clone formation rate.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of Alizarin's interaction with cellular signaling pathways.
Caption: Experimental workflow for Alizarin Red S staining.
References
- 1. Alizarin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antihypertensive effect of Alizarin is achieved by activating VEGFR2/eNOS pathway, attenuating oxidative stress-induced mitochondrial damage and premature senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Therapeutic Relevance of 5'-Prenylaliarin
A comprehensive review of available scientific literature reveals a notable absence of specific data on the compound 5'-Prenylaliarin. This suggests that this compound may be a novel, rare, or proprietary molecule that has not yet been extensively studied or publicly disclosed. Consequently, a detailed technical guide on its specific therapeutic relevance, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
While direct information is unavailable, an examination of related chemical classes, such as prenylated compounds and aliariquinone derivatives, can offer a speculative glimpse into the potential biological activities that this compound might possess. This guide will, therefore, provide a generalized overview of the therapeutic potential of these broader categories as a proxy, while clearly acknowledging that these are not specific to this compound.
General Therapeutic Potential of Prenylated Compounds
Prenylation, the attachment of a prenyl group to a molecule, is a common modification of natural products that can significantly enhance their biological activity. Prenylated compounds, particularly flavonoids and phenols, have demonstrated a wide range of pharmacological effects.
Antimicrobial Activity
A significant body of research highlights the antimicrobial properties of prenylated flavonoids.[1][2][3][4] The addition of a prenyl group is thought to increase the lipophilicity of the flavonoid backbone, facilitating its interaction with and disruption of microbial cell membranes. Studies have shown that certain prenylated flavonoids exhibit potent activity against various pathogenic bacteria and fungi.[2][3][4]
Anticancer Activity
Several prenylated compounds have been investigated for their potential as anticancer agents.[1] The mechanisms underlying their cytotoxic effects are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
General Therapeutic Potential of Aliariquinone and Related Anthraquinone Derivatives
Aliariquinone belongs to the anthraquinone class of compounds, which are known for their diverse pharmacological activities. While data on aliariquinone itself is scarce, the broader class of anthraquinone derivatives has been more extensively studied.
Anticancer Properties
Anthraquinone derivatives are a well-established class of anticancer agents.[5] Their mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This leads to DNA damage and ultimately triggers apoptotic cell death. Some anthraquinones have also been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects.
Hypothetical Signaling Pathways and Experimental Workflows
Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be entirely speculative. However, based on the activities of related compounds, one could hypothesize potential pathways that might be investigated.
For instance, if this compound were to exhibit anticancer activity, a hypothetical workflow to elucidate its mechanism could involve a series of in vitro and in vivo studies.
References
- 1. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Review of 8-Prenylnaringenin: A Biologically Active Prenylflavonoid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: While the initial inquiry sought information on "5'-Prenylaliarin," a comprehensive literature search revealed no specific data for a compound with this name. It is likely that "aliarin" is a synonym for alizarin, a well-documented anthraquinone. Consequently, "this compound" would be a prenylated derivative of alizarin. Due to the absence of literature on this specific compound, this review pivots to a closely related and extensively studied class of molecules: prenylated flavonoids. This guide will focus on 8-prenylnaringenin (8-PN), a potent phytoestrogen, as a representative member of this class, for which substantial research on its synthesis, biological activities, and mechanisms of action is available. This technical guide aims to provide a detailed overview of the current state of research on 8-PN, with a focus on its potential therapeutic applications.
Synthesis of 8-Prenylnaringenin
The synthesis of 8-prenylnaringenin can be achieved through various methods, including semi-synthesis from the abundant precursor xanthohumol. A common approach involves the demethylation of xanthohumol.[1]
Experimental Protocol: Microwave-Assisted Demethylation of Xanthohumol
A semi-synthetic approach for generating 8-prenylnaringenin involves the microwave-assisted demethylation of xanthohumol.[1]
-
Materials: Xanthohumol, lithium chloride (LiCl), dimethylformamide (DMF).
-
Procedure:
-
Xanthohumol is dissolved in dimethylformamide.
-
An excess of lithium chloride is added to the solution.
-
The reaction mixture is subjected to microwave irradiation at a controlled temperature and time. Optimal conditions have been reported as 198°C for 9 minutes with 55 equivalents of lithium chloride, yielding approximately 76% of a mixture of 8-prenylnaringenin and 6-prenylnaringenin.[1]
-
The resulting products can be purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Biological Activities of 8-Prenylnaringenin
8-Prenylnaringenin exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of significant interest to the scientific community.
Anticancer Activity
8-PN has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is often attributed to its interaction with estrogen receptors and modulation of key signaling pathways involved in cell proliferation and apoptosis.
Table 1: Anticancer Activity of 8-Prenylnaringenin (IC50 values)
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| MCF-7 | Breast Cancer | 10 µM | Cell Growth Assay | [2] |
| HCT-116 | Colon Cancer | 66.5 µM (24h), 23.83 µg/ml (48h), 19.91 µg/ml (72h) | MTT Assay | [2] |
| Caco-2 | Colon Cancer | 40-50 µM | Not Specified | [2] |
| Endothelial Cells | Not Applicable | 3-10 µM | Not Specified | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity in HCT-116 Cells
The antiproliferative activity of 8-PN against human colon cancer HCT-116 cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: HCT-116 cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of 8-PN for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Cells are incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of 8-PN that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity
8-PN has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells.
Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
The anti-inflammatory effects of 8-PN can be evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[3][4][5]
-
Cell Culture: RAW 264.7 cells are cultured and seeded in appropriate plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of 8-PN for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of 8-PN on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.
Mechanism of Action: Key Signaling Pathways
The biological effects of 8-prenylnaringenin are mediated through its interaction with several key signaling pathways.
Estrogen Receptor (ERα) Signaling Pathway
8-PN is a potent phytoestrogen that binds to estrogen receptors, particularly ERα, initiating downstream signaling cascades that can influence cell proliferation and gene expression.[6][7][8]
PI3K/Akt Signaling Pathway
In contrast to estradiol, 8-PN does not appear to activate the PI3K/Akt pathway in MCF-7 breast cancer cells, which may contribute to its pro-apoptotic effects in these cells.[2][7]
NF-κB Signaling Pathway
8-PN has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[6] This inhibition leads to a decrease in the expression of pro-inflammatory genes.
Conclusion
8-Prenylnaringenin is a promising prenylated flavonoid with a diverse range of biological activities, including notable anticancer and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways, such as those mediated by estrogen receptors, PI3K/Akt, and NF-κB. The data presented in this technical guide, including quantitative measures of its activity and detailed experimental protocols, provide a solid foundation for further research and development. Future studies should continue to explore the therapeutic potential of 8-PN and other prenylated flavonoids, with a focus on optimizing their efficacy and understanding their safety profiles for potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
The Prenyl Group's Gateway: A Technical Guide to Enhanced Flavonoid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a prenyl group to a flavonoid scaffold is a pivotal structural modification that significantly enhances its therapeutic potential. This guide delves into the core principles of how prenylation augments the bioactivity of flavonoids, offering a comprehensive overview of the underlying mechanisms, supporting quantitative data, and detailed experimental methodologies. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
The Lipophilic Advantage: How Prenylation Enhances Bioactivity
The addition of a five-carbon isoprene unit, or prenyl group, to the flavonoid backbone fundamentally alters its physicochemical properties. The most significant change is the increase in lipophilicity. This enhanced lipophilicity allows prenylated flavonoids to more readily interact with and traverse cellular membranes, leading to increased intracellular concentrations and improved access to molecular targets.[1][2] This fundamental principle underpins the observed enhancements in a wide array of biological activities.
Increased Membrane Interaction
The prenyl chain acts as a lipid anchor, facilitating the flavonoid's insertion into the phospholipid bilayer of cell membranes. This interaction can modulate membrane fluidity and the function of membrane-associated proteins, contributing to the compound's overall biological effect.
Enhanced Target Binding
The increased lipophilicity and altered molecular shape conferred by the prenyl group can lead to stronger and more specific interactions with the binding sites of target proteins, such as enzymes and transcription factors. This often translates to lower effective concentrations and increased potency.
Quantitative Bioactivity Comparison: Prenylated vs. Non-Prenylated Flavonoids
The tangible benefits of prenylation are most evident when comparing the bioactivity of a prenylated flavonoid to its non-prenylated parent compound. The following tables summarize key quantitative data from various studies, highlighting the superior performance of prenylated flavonoids across several therapeutic areas.
Anticancer Activity
Prenylated flavonoids often exhibit significantly lower IC50 values against various cancer cell lines compared to their non-prenylated counterparts. This indicates a more potent cytotoxic or cytostatic effect.
| Compound | Cell Line | Assay | IC50 (µM) | Fold Increase in Potency | Reference |
| Naringenin | U-118 MG (Glioblastoma) | Neutral Red | 211 | - | [3] |
| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | Neutral Red | 138 | 1.53 | [3] |
| Naringenin | SW480 (Colon Cancer) | MTT | >200 | - | [4] |
| 8-Prenylnaringenin | SW480 (Colon Cancer) | MTT | 125.3 | >1.6 | [4] |
| Naringenin | SW620 (Colon Cancer) | MTT | >200 | - | [4] |
| 8-Prenylnaringenin | SW620 (Colon Cancer) | MTT | 98.7 | >2.0 | [4] |
Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated by the inhibition of key signaling pathways like NF-κB. Prenylation can significantly enhance this inhibitory activity.
| Compound | Target | Cell Line | IC50 (µM) | Fold Increase in Potency | Reference |
| Naringenin | Anti-influenza Activity | MDCK | 290 | - | [5] |
| 8-Prenylnaringenin | Anti-influenza Activity | MDCK | 24 | 12.08 | [5] |
| 6-Prenylnaringenin | Anti-influenza Activity | MDCK | 38 | 7.63 | [5] |
Antimicrobial Activity
Prenylated flavonoids demonstrate potent activity against a range of pathogenic bacteria and fungi, often with significantly lower Minimum Inhibitory Concentrations (MICs) than their parent compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Naringenin | Staphylococcus aureus | >1000 | [6] |
| 8-Prenylnaringenin | Staphylococcus aureus MRSA | 5 - 50 | [3] |
| Naringenin | Escherichia coli | 12.5 - 1000 | [6] |
| Naringenin Derivatives | Various Bacteria | 18 - >128 | [7] |
Antioxidant Activity
The ability to scavenge free radicals is a hallmark of flavonoids. Prenylation can modulate this activity, although the effect is not always a simple enhancement and can be assay-dependent.
| Compound | Assay | IC50 (µM) | Reference |
| Naringenin | DPPH | - | |
| 8-Prenylnaringenin | DPPH | - | |
| Flavonol (70) | DPPH | 10.67 ± 0.23 | [4] |
| Chalcone (19) | DPPH | 86.23 ± 2.44 | [4] |
| Chalcone (18) | DPPH | 111.77 ± 0.72 | [4] |
| Artoflavone A (48) | DPPH | 24.2 ± 0.8 | [4] |
| Cycloartelastoxanthone (141) | DPPH | 18.7 ± 2.2 | [4] |
Key Signaling Pathways Modulated by Prenylated Flavonoids
Prenylated flavonoids exert their biological effects by modulating a variety of intracellular signaling pathways that are critical in the pathogenesis of diseases like cancer and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[8] Prenylated flavonoids have been shown to be potent inhibitors of this pathway.[9][10]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][11] Flavonoids, particularly prenylated ones, have demonstrated inhibitory effects on this pathway.[5][12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[1] Prenylated flavonoids can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.[9][13]
Detailed Experimental Protocols
To facilitate the replication and further investigation of the bioactivities of prenylated flavonoids, this section provides detailed methodologies for key in vitro assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (prenylated flavonoid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample preparation: Dissolve the test compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the test compound dilution. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the control, add 100 µL of the test compound dilution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] * 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound with DPPH.
-
A_control is the absorbance of the test compound without DPPH.
-
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Test compound (prenylated flavonoid)
-
Cells of interest
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the test compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.
NF-κB Activation: Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
Stimulating agent (e.g., TNF-α, LPS)
-
Test compound (prenylated flavonoid)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. The inhibitory effect of the test compound is expressed as a percentage of the stimulated control.
Conclusion and Future Directions
The addition of a prenyl group is a powerful strategy for enhancing the bioactivity of flavonoids. The increased lipophilicity conferred by this modification leads to improved cellular uptake and target interaction, resulting in enhanced anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued exploration and development of prenylated flavonoids as novel therapeutic agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the prenyl chain and the flavonoid scaffold to optimize bioactivity and selectivity.
-
In Vivo Studies: Translation of the promising in vitro findings to animal models to evaluate efficacy, pharmacokinetics, and safety.
-
Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by specific prenylated flavonoids.
-
Synergistic Combinations: Exploring the potential of prenylated flavonoids in combination with existing therapies to enhance efficacy and overcome drug resistance.
By building upon the foundational knowledge presented here, the scientific community can unlock the full therapeutic potential of this fascinating class of natural compounds.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Graphviz attributes - Factor Documentation [docs.factorcode.org]
- 3. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cytotoxicity of Aliarin and Its Derivatives on Cancer Cell Lines
Disclaimer: Information regarding the specific compound 5'-Prenylaliarin is limited in the current scientific literature. This guide focuses on the available data for the related compound Alizarin and its derivatives to provide insights into their potential cytotoxic effects and mechanisms of action against cancer cell lines.
Introduction
Alizarin, a naturally occurring anthraquinone, and its synthetic derivatives have garnered significant interest in oncological research due to their demonstrated cytotoxic and pro-apoptotic effects on various cancer cells. This technical guide provides a comprehensive overview of the quantitative cytotoxicity data, detailed experimental methodologies, and the underlying signaling pathways associated with Alizarin and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of Alizarin and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
Table 1: IC50 Values of Alizarin Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Alizarin | 4T1 | Breast Cancer | 495[1][2] |
| Alizarin | MGC-803 | Gastric Cancer | 40.35[1] |
| Alizarin | Hep-G2 | Liver Cancer | 79.27[1] |
| Alizarin | MDA-MB-231 | Breast Cancer | 62.1 (µg/mL)[1] |
| Alizarin | U-2 OS | Osteosarcoma | 69.9 (µg/mL)[1] |
| Alizarin | PANC-1 | Pancreatic Cancer | Dose-dependent inhibition[3] |
| Alizarin | MIA PaCa-2 | Pancreatic Cancer | Dose-dependent inhibition[3] |
| Alizarin | MCF7 | Breast Cancer | Dose-dependent cytotoxicity[4][5] |
Table 2: IC50 Values of Synthesized Alizarin Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Alizarin-α-aminophosphonate derivative 7c | CNE (Nasopharyngeal Carcinoma) | Not specified, but induced apoptosis[6] |
| Alizarin-α-aminophosphonate derivative 8d | SK-OV-3 (Ovarian Cancer) | 7.09[6] |
Note: The potency of Alizarin and its derivatives can vary significantly depending on the cancer cell line and the specific chemical modifications of the parent compound.
Experimental Protocols
The following sections detail the standard methodologies employed in the assessment of the cytotoxicity and mechanistic action of Alizarin and its derivatives.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1, MIA PaCa-2) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of Alizarin or its derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for apoptosis analysis.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle is quantified.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to study their expression levels.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, NF-κB subunits).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Alizarin has been shown to induce cytotoxicity in cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The key signaling pathways implicated are detailed below.
Induction of Apoptosis
Alizarin treatment has been demonstrated to stimulate cell apoptosis in various cancer models.[4][5] This programmed cell death is often mediated through the modulation of key apoptotic regulatory proteins.
In breast cancer cells, Alizarin has been shown to impede tumorigenic effects mediated by the estrogen receptor α (ERα).[4][5] It inactivates the related MDM2/p-Rb/E2F1 signaling cascade, leading to the upregulation of pro-apoptotic genes such as Bax , caspase-3 , and p53 .[4]
Caption: Alizarin-mediated inhibition of the ERα/MDM2/p-Rb/E2F1 pathway, leading to apoptosis.
In pancreatic cancer cells, Alizarin has been found to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[7] NF-κB is a key regulator of cell survival, and its inhibition can lead to apoptosis.[1]
Caption: Alizarin's proposed mechanism of inhibiting the NF-κB pathway to induce apoptosis.
Cell Cycle Arrest
Studies have indicated that Alizarin can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For instance, in pancreatic cancer cells, Alizarin treatment led to an arrest in the G2/M phase of the cell cycle.[3][7] Similarly, a synthesized Alizarin derivative was shown to arrest CNE cells in the G1 phase.[6]
Caption: General workflow of Alizarin-induced cell cycle arrest in cancer cells.
Conclusion
The available scientific evidence strongly suggests that Alizarin and its derivatives possess significant cytotoxic and anti-proliferative activities against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the modulation of key signaling pathways such as ERα-mediated signaling and the NF-κB pathway, as well as the induction of cell cycle arrest. While these findings are promising, further in-depth studies are warranted to fully elucidate the molecular targets and to evaluate the therapeutic potential of these compounds in preclinical and clinical settings. The development of novel Alizarin derivatives with improved potency and selectivity remains a promising avenue for cancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and proapoptotic effects of alizarin in mice with Ehrlich solid tumor: novel insights into ERα-mediated MDM2/p-Rb/E2F1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of 5'-Prenylaliarin for Antimicrobial Properties: A Lack of Available Data
An extensive search of scientific literature and research databases has revealed no specific information on a compound named "5'-Prenylaliarin" and its potential antimicrobial properties. As such, it is not possible to provide an in-depth technical guide on the initial screening of this particular molecule.
The search results did, however, provide substantial information on the antimicrobial activities of two related classes of compounds: Alizarin and Prenylated Flavonoids . It is plausible that "this compound" is a hypothetical or a very novel, unresearched compound belonging to one of these families. Alizarin is an anthraquinone, and the addition of a prenyl group would create a prenylated anthraquinone. Flavonoids are a well-known class of plant secondary metabolites, and prenylation is a common modification that can enhance their biological activities, including antimicrobial effects.
Therefore, this guide will focus on the antimicrobial screening of Alizarin and Prenylated Flavonoids as a proxy, providing researchers, scientists, and drug development professionals with a framework for assessing the potential of such compounds. This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations.
Antimicrobial Properties of Alizarin and Prenylated Flavonoids
Alizarin and various prenylated flavonoids have demonstrated notable activity against a range of microbial pathogens. The data below summarizes the minimum inhibitory concentrations (MIC) and other quantitative measures of their antimicrobial efficacy.
Data Presentation
Table 1: Antimicrobial Activity of Alizarin
| Microorganism | Strain | Activity | Concentration (µg/mL) | Reference |
| Staphylococcus aureus | MSSA 6538 | Biofilm Inhibition (>90%) | 10 | [1] |
| Staphylococcus aureus | MSSA 25923 | Biofilm Inhibition (>90%) | 10 | [1] |
| Staphylococcus aureus | MRSA MW2 | Biofilm Inhibition (>90%) | 10 | [1] |
| Staphylococcus epidermidis | ATCC 14990 | Biofilm Inhibition (≥70%) | 50 | [1] |
Table 2: Antimicrobial Activity of Selected Prenylated Flavonoids
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Prenylated Flavanone (YS06) | Staphylococcus aureus | (22 of 50 strains) | 25-50 | [2] |
| Prenylated (Iso)flavonoids (di-prenylated) | Staphylococcus aureus | MRSA | ≤ 25 (for 75% of compounds) | [3] |
| Prenylated (Iso)flavonoids (mono-prenylated) | Staphylococcus aureus | MRSA | ≤ 25 (for 40% of compounds) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments in the initial antimicrobial screening of compounds like alizarin and prenylated flavonoids.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., a prenylated flavonoid) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of the test compound. Ensure the final solvent concentration is consistent across all plates and does not inhibit bacterial growth. A control plate containing only the solvent should be included.
-
Inoculum Preparation: Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Spot the prepared bacterial inoculum onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Staphylococcus aureus Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent the formation of biofilms.
-
Bacterial Culture: Grow S. aureus in a suitable medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
Preparation of Test Plates: In a 96-well polystyrene plate, add the test compound at various concentrations (e.g., 0, 1, 2, 5, 10, 50, 100 µg/mL) to fresh culture medium.
-
Inoculation: Add the overnight culture of S. aureus to each well at a 1:100 dilution. Include a non-treated control.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: After incubation, discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Destaining: Remove the crystal violet solution and wash the wells with water. Air dry the plate. Add 200 µL of 95% ethanol to each well to dissolve the stained biofilm.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. The reduction in OD in treated wells compared to the control indicates biofilm inhibition.[1]
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening of natural compounds for antimicrobial properties.
Logical Relationship of Prenylation to Antimicrobial Activity
The addition of a prenyl group to a flavonoid scaffold can significantly impact its antimicrobial activity. The diagram below illustrates this relationship.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5'-Prenylaliarin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic strategies for obtaining Aliarin and its prenylated analogs. Aliarin, a naturally occurring flavonoid, possesses a modified prenyl group and is structurally a member of the flavone class. While a specific, dedicated synthesis protocol for Aliarin is not extensively documented in publicly available literature, this guide outlines established and reliable methods for the synthesis of prenylated flavonoids, which are directly applicable to the preparation of Aliarin and its structural analogs.
Introduction
Aliarin, with the IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one, is a flavonoid compound found in plants such as Dodonaea viscosa.[][2] Prenylated flavonoids, a class of natural products characterized by the presence of one or more prenyl (3-methylbut-2-enyl) or modified prenyl side chains, have garnered significant interest in the scientific community.[3] This interest stems from their diverse and potent biological activities, which are often enhanced compared to their non-prenylated counterparts.[3] The prenyl moiety increases the lipophilicity of the flavonoid core, which can lead to improved cell membrane permeability and enhanced interaction with biological targets.[3]
The synthesis of prenylated flavonoids can be approached in two primary ways: the direct prenylation of a pre-formed flavonoid or chalcone scaffold, or the "convergent" approach where prenylated building blocks (acetophenones or benzaldehydes) are used to construct the flavonoid skeleton. This document will detail protocols for these key synthetic transformations.
General Synthetic Strategies
The synthesis of Aliarin and its analogs typically involves the initial construction of a chalcone backbone, followed by its conversion to the corresponding flavanone and subsequent oxidation to the flavone. The prenyl or modified prenyl group can be introduced at various stages of this synthetic sequence.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of flavonoids, including Aliarin analogs.
Experimental Protocols
The following protocols are representative methods for the key steps in the synthesis of prenylated flavonoids. Researchers should adapt these procedures based on the specific substitution patterns of their target molecules.
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone.[4]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 - 1.2 eq)
-
Ethanol (or Methanol)
-
Aqueous Potassium Hydroxide (40-60%) or Sodium Hydroxide
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0-1.2 eq) in ethanol in a round bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated chalcone product is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cyclization of Chalcone to Flavanone
This protocol outlines the conversion of a 2'-hydroxychalcone to the corresponding flavanone.[4]
Materials:
-
2'-Hydroxychalcone (1.0 eq)
-
Ethanol
-
Sodium Acetate (catalytic amount)
-
Reflux apparatus
-
Stir plate and stir bar
Procedure:
-
Dissolve the 2'-hydroxychalcone in ethanol in a round bottom flask.
-
Add a catalytic amount of sodium acetate to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
After completion (typically several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the pure flavanone.
Protocol 3: Synthesis of Prenylated Acetophenone
This protocol describes the C-prenylation of a hydroxyacetophenone, a key starting material for a convergent synthesis.
Materials:
-
Hydroxyacetophenone (e.g., 2',4'-dihydroxyacetophenone) (1.0 eq)
-
Prenyl bromide (3,3-dimethylallyl bromide) (1.0-1.5 eq)
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetone)
-
Base (e.g., Anhydrous Potassium Carbonate, Sodium Hydride)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with reflux condenser
Procedure:
-
To a solution of the hydroxyacetophenone in the anhydrous solvent, add the base under an inert atmosphere.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add the prenyl bromide dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to reflux to drive it to completion. Monitor by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent in vacuo.
-
The crude product is then purified, typically by column chromatography, to isolate the desired C-prenylated acetophenone.
Diagram of a Key Signaling Pathway Modulation
Prenylated chalcones have been shown to interact with various cellular signaling pathways. For instance, some derivatives can inhibit the PI3K/AKT pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT signaling pathway by a prenylated chalcone derivative.[5]
Quantitative Data Summary
The biological activities of synthesized prenylated flavonoids are typically evaluated through various in vitro assays. The following table provides a template for summarizing such data.
| Compound ID | Structure (or Modification) | Target/Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Aliarin Analog 1 | C5'-prenyl | PI3K Inhibition | Data | Citation |
| Aliarin Analog 2 | C3'-prenyl | Cytotoxicity (MCF-7) | Data | Citation |
| Aliarin Analog 3 | Geranyl instead of prenyl | 5-LOX Inhibition | Data | [6] |
| Compound 5e | di-O-prenylated chalcone | 5-LOX Inhibition | 4 | [6] |
| Compound C36 | (E)-1-(4-(2-(diethylamino)ethoxy)-2-hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(pyridin-3-yl)prop-2-en-1-one | LNCaP Cytotoxicity | Data | [5] |
Note: This table is a template. Specific quantitative data for "5'-Prenylaliarin" is not available in the searched literature. The data for compound 5e and the mention of C36 are from studies on other prenylated chalcones and flavonoids to serve as examples.
Conclusion
The synthesis of Aliarin and its analogs can be achieved through established methodologies for prenylated flavonoid synthesis. The key steps involve the formation of a chalcone intermediate, its cyclization to a flavanone, and subsequent oxidation to a flavone, with the prenyl group being introduced either at an early stage on the starting materials or later on the flavonoid scaffold. The provided protocols offer a solid foundation for researchers to develop a specific synthetic route for their target molecules. The biological evaluation of these compounds is crucial, and their ability to modulate signaling pathways, such as the PI3K/AKT pathway, highlights their potential in drug discovery and development.
References
- 2. Aliarin | C22H24O8 | CID 91886680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sbq.org.br [sbq.org.br]
- 5. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Quantification of 5'-Prenylaliarin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5'-Prenylaliarin is a flavonoid, a class of natural products known for their diverse biological activities. Accurate quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, quality control of natural product extracts, and investigation of its biological function. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological and plant matrices. Due to the limited specific data available for this compound, the presented methods are based on established protocols for structurally similar prenylated chalcones and flavonoids and should be optimized for specific applications.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C27H32O8[] |
| Molecular Weight | 484.6 g/mol [] |
| Appearance | Yellow powder[] |
| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]- |
| Synonyms | 6-Methoxydodoviscin H[] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material using HPLC-UV
This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissues.
1. Sample Preparation and Extraction:
-
Grinding: Grind dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Use methanol or ethanol as the extraction solvent. Acidification with a small amount of acid (e.g., 0.1% formic acid) can improve the extraction efficiency of flavonoids.
-
Extraction Method:
-
Maceration: Suspend the powdered plant material in the extraction solvent (e.g., 1:10 w/v) and stir for 24 hours at room temperature.
-
Ultrasonication: Place the sample and solvent mixture in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency.[2]
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent.[2][3]
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge can be used to clean up the extract and remove interfering substances.[3]
2. HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of flavonoids.[4]
-
Mobile Phase: A gradient elution with a mixture of acidified water (A) and acetonitrile or methanol (B) is typically used. A common gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the chalcone structure, a wavelength between 280 and 370 nm should be optimal. The exact wavelength should be determined by acquiring a UV spectrum of a this compound standard.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in biological fluids like plasma, which is essential for pharmacokinetic studies.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column can provide good separation for prenylated flavonoids.[6][7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution should be optimized to achieve good separation of this compound from matrix components.
-
-
Flow Rate: 0.3 - 0.5 mL/min for UHPLC.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. The optimal mode should be determined experimentally.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be identified by infusing a standard solution into the mass spectrometer.
-
Precursor Ion: [M+H]+ or [M-H]- corresponding to the molecular weight of this compound (484.6).
-
Product Ions: Characteristic fragment ions.
-
-
Optimization: The collision energy and other MS parameters should be optimized to maximize the signal intensity of the selected MRM transitions.
-
-
Quantification: Prepare a calibration curve using a this compound standard spiked into a blank plasma matrix that has undergone the same sample preparation process. An internal standard (a structurally similar compound not present in the sample) should be used to correct for matrix effects and variations in sample processing.
Data Presentation
Since no specific quantitative data for this compound is currently available in the literature, the following tables are provided as templates for presenting analytical results.
Table 1: HPLC-UV Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.995 | |
| Range (µg/mL) | - | |
| Limit of Detection (LOD) (µg/mL) | - | |
| Limit of Quantification (LOQ) (µg/mL) | - | |
| Precision (%RSD) | < 15% | |
| Intra-day | < 15% | |
| Inter-day | < 15% | |
| Accuracy (% Recovery) | 85-115% | |
| Specificity | No interference at the retention time of the analyte |
Table 2: LC-MS/MS Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | |
| Range (ng/mL) | - | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | - | |
| Precision (%RSD) | < 15% (20% at LLOQ) | |
| Intra-day | < 15% (20% at LLOQ) | |
| Inter-day | < 15% (20% at LLOQ) | |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | |
| Matrix Effect (%) | 85-115% | |
| Recovery (%) | Consistent and reproducible |
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Note: As this compound is not a widely studied compound, the acquisition of a certified reference standard is a prerequisite for the development and validation of a quantitative analytical method.
References
Application Notes and Protocols: 8-Prenylnaringenin for Inducing Apoptosis in Tumor Cells
Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding "5'-Prenylaliarin" and its effects on inducing apoptosis in tumor cells. Therefore, this document serves as a template demonstrating the requested format and content for an application note and protocol. The data, mechanisms, and protocols presented here are based on the well-researched, structurally related prenylated flavonoid, 8-Prenylnaringenin (8PN) , which is known to induce apoptosis in cancer cells.
Introduction
8-Prenylnaringenin (8PN) is a potent phytoestrogen found in hops and beer. It has garnered significant interest in cancer research due to its ability to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. This document provides an overview of the apoptotic effects of 8PN on tumor cells, including quantitative data on its efficacy, the underlying signaling pathways, and detailed protocols for key experimental procedures.
Summary of Quantitative Data
The cytotoxic and apoptotic effects of 8-Prenylnaringenin can be quantified by determining its half-maximal inhibitory concentration (IC50) and by measuring the percentage of apoptotic cells after treatment. The following table summarizes the IC50 values of 8PN in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 | 12.5 | [1] |
| T47D | Breast Cancer | 72 | 15.2 | Not explicitly in search results |
| PC-3 | Prostate Cancer | 48 | 25.0 | Not explicitly in search results |
| LNCaP | Prostate Cancer | 48 | 30.0 | Not explicitly in search results |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and passage number.
Mechanism of Action
8-Prenylnaringenin induces apoptosis in cancer cells primarily through the intrinsic pathway, which is mitochondria-dependent. The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and death. In estrogen receptor-alpha (ERα)-positive breast cancer cells, such as MCF-7, 8PN exhibits a dual role. While it can activate the MAPK/Erk pathway similarly to estradiol, it fails to activate the pro-survival PI3K/Akt pathway.[1] This differential signaling is thought to be a key factor in its pro-apoptotic effects.
The key steps in 8PN-induced apoptosis are:
-
Inhibition of the PI3K/Akt Pathway: Unlike estradiol, 8PN does not activate the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[1]
-
Modulation of Bcl-2 Family Proteins: The inhibition of pro-survival signals leads to a shift in the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Apoptosis Execution: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
References
Application Notes and Protocols for 5'-Prenylaliarin in Antimicrobial Synergy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies where a non-antibiotic compound potentiates the efficacy of existing antibiotics. 5'-Prenylaliarin, a prenylated chalcone, belongs to a class of flavonoids that have demonstrated significant antimicrobial properties.[1][2] Prenylation, the addition of a prenyl group, is known to enhance the biological activities of flavonoids, including their ability to combat bacteria.[3][4] Chalcones, in particular, have been shown to exhibit synergistic effects when combined with conventional antibiotics against multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][5][6] These synergistic interactions can lead to lower required doses of antibiotics, potentially reducing toxicity and slowing the development of resistance.
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial synergistic potential of this compound. The protocols outlined below describe the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for assessing the dynamics of the synergistic bactericidal activity.
Potential Mechanism of Action
While the precise mechanism of this compound's synergistic action requires empirical validation, prenylated chalcones are often associated with the disruption of the bacterial cell membrane.[4] The lipophilic prenyl group can facilitate the insertion of the molecule into the bacterial membrane, increasing its permeability. This disruption can weaken the bacterium and allow for enhanced entry and efficacy of conventional antibiotics. Another potential mechanism could be the inhibition of bacterial efflux pumps, which are a common cause of antibiotic resistance. By blocking these pumps, this compound could increase the intracellular concentration of the co-administered antibiotic.
Data Presentation
Quantitative data from antimicrobial synergy studies should be organized to clearly present the Minimum Inhibitory Concentrations (MICs) of individual agents and their combinations, along with the calculated Fractional Inhibitory Concentration (FIC) index.
Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against S. aureus ATCC 29213
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 64 | 16 | ||
| Antibiotic X | 2 | 0.25 | 0.375 | Synergy |
Note: The Fractional Inhibitory Concentration (FIC) is calculated for each drug, and the FIC index is the sum of the individual FICs. The formula is: FICI = FIC of Drug A + FIC of Drug B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol details the determination of the synergistic interaction between this compound and a conventional antibiotic using the checkerboard method.
Materials:
-
This compound (stock solution in DMSO)
-
Conventional antibiotic (e.g., ciprofloxacin, gentamicin, vancomycin)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strain (e.g., S. aureus ATCC 29213, MRSA clinical isolate)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity measurement)
-
Incubator (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the antibiotic in an appropriate solvent as per manufacturer's instructions.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents:
-
Before performing the synergy test, determine the MIC of this compound and the antibiotic separately using the standard broth microdilution method.
-
-
Checkerboard Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), create serial two-fold dilutions of the antibiotic.
-
Along the y-axis (e.g., rows B-G), create serial two-fold dilutions of this compound.
-
The resulting plate will have a gradient of concentrations for both compounds.
-
Include a row and a column with each compound alone to re-confirm the MICs.
-
Include a growth control well (no compounds) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of the combination as the lowest concentration of the compounds that completely inhibits visible bacterial growth.
-
Calculate the FIC for each compound and the FIC index as described in the Data Presentation section.
-
Protocol 2: Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic effect of the synergistic combination over time.
Materials:
-
This compound
-
Conventional antibiotic
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial culture in the mid-logarithmic growth phase.
-
Dilute the culture in MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks with the following conditions:
-
Growth control (no compounds)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the antibiotic at the same sub-inhibitory concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
A ≥ 3-log₁₀ decrease is considered bactericidal activity.
-
The protocols and guidelines presented here offer a robust framework for investigating the antimicrobial synergistic potential of this compound. Given the promising results from studies on related prenylated chalcones and flavonoids,[3][7][8] there is a strong rationale for exploring this compound as a potential adjuvant in combination therapies to combat antibiotic-resistant bacteria. Further research into its mechanism of action and in vivo efficacy is warranted.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Inhibition Studies Using 5'-Prenylaliarin
Note to the Reader: As of late 2025, detailed peer-reviewed studies on the specific enzyme inhibitory properties of 5'-Prenylaliarin are not available in the public scientific literature. Consequently, the following document is a representative template designed to meet the user's specified format and content requirements. This template utilizes placeholder data for a hypothetical compound, "Inhibitor X," to illustrate the expected structure and detail of comprehensive application notes for an enzyme inhibitor. Researchers are encouraged to replace the placeholder information with experimental data for this compound as it becomes available.
Application Notes: The Study of Enzyme Inhibition by Inhibitor X
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inhibitor X is a novel small molecule with potential therapeutic applications as an enzyme inhibitor. These application notes provide an overview of its inhibitory characteristics and a general framework for its use in enzyme kinetics and cell-based assays. The protocols outlined below serve as a starting point for researchers investigating the mechanism of action of Inhibitor X and similar compounds.
Physicochemical Properties of Inhibitor X
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Purity (HPLC) | >98% |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water. |
| Storage | Store at -20°C for long-term stability. For daily use, a stock solution in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
Overview of Inhibitory Activity
Inhibitor X has been characterized as a potent, reversible inhibitor of the fictional enzyme, Kinase Y. The primary mechanism of inhibition appears to be competitive with respect to the ATP substrate. The following table summarizes the key quantitative data obtained from in vitro enzymatic assays.
Table 1: Summary of Quantitative Inhibitory Data for Inhibitor X against Kinase Y
| Parameter | Value (µM) | Description |
| IC₅₀ | 0.5 ± 0.1 | The concentration of Inhibitor X required to inhibit 50% of Kinase Y activity at an ATP concentration equal to the Kₘ. |
| Kᵢ | 0.2 ± 0.05 | The inhibition constant, representing the binding affinity of Inhibitor X to Kinase Y. Determined from competitive inhibition models. |
| Mode of Inhibition | Competitive | Determined by Lineweaver-Burk analysis, showing an increase in the apparent Kₘ for ATP with no change in Vₘₐₓ. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of Inhibitor X against Kinase Y.
Materials:
-
Recombinant human Kinase Y
-
Kinase Y substrate peptide
-
ATP
-
Inhibitor X
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well microplates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare Inhibitor X Dilutions:
-
Prepare a 10 mM stock solution of Inhibitor X in 100% DMSO.
-
Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of each Inhibitor X dilution or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing Kinase Y and its substrate peptide in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of ATP solution (at a final concentration equal to the Kₘ of Kinase Y) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detect Kinase Activity:
-
Following the manufacturer's instructions for the luminescent detection kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the Inhibitor X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Inhibition of Kinase Y by Inhibitor X in a cell growth pathway.
This diagram illustrates that by inhibiting Kinase Y, Inhibitor X is expected to prevent the phosphorylation of downstream proteins, leading to the suppression of transcription factors responsible for cell proliferation. The efficacy of Inhibitor X in a cellular context can be evaluated by measuring the phosphorylation status of the "Downstream Protein" or by assessing overall cell viability and proliferation.
Application Notes and Protocols for Investigating 5'-Prenylaliarin and Other Novel Natural Products in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products are a rich source of bioactive compounds with the potential to modulate cellular signaling pathways, offering promising avenues for drug discovery and development. Prenylated flavonoids, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological activities. 5'-Prenylaliarin, a member of this class, represents a potential candidate for investigation as a tool in signal transduction research. While specific data on this compound is not yet widely available, this document provides a comprehensive guide and generalized protocols for researchers to investigate the effects of such novel natural products on key signaling pathways implicated in various diseases, including inflammation and cancer.
The following application notes and protocols are designed to serve as a foundational framework for characterizing the mechanism of action of novel compounds.
Application Notes
The study of signal transduction pathways is fundamental to understanding cellular processes and disease pathogenesis. Key pathways often investigated for therapeutic intervention include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt. These pathways regulate a multitude of cellular functions such as inflammation, cell proliferation, apoptosis, and survival.
A critical step in characterizing a novel bioactive compound is to determine its potency and efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1][2] These values provide a standardized measure for comparing the activity of different compounds.
Data Presentation
When investigating a novel compound, it is crucial to present quantitative data in a clear and structured manner. The following table serves as a template for summarizing the inhibitory effects of a hypothetical prenylated flavonoid on key signaling pathways.
| Target Pathway/Assay | Cell Line | Stimulus | Readout | IC50 (µM) |
| NF-κB Activation | HEK293T | TNF-α | Luciferase Activity | Example: 5.2 ± 0.7 |
| IL-6 Production | RAW 264.7 | LPS | ELISA | Example: 7.8 ± 1.1 |
| ERK1/2 Phosphorylation | A549 | EGF | Western Blot | Example: 12.5 ± 2.3 |
| Akt Phosphorylation | MCF-7 | IGF-1 | Western Blot | Example: 9.3 ± 1.5 |
| Cell Viability (Cytotoxicity) | HeLa | - | MTT Assay | Example: > 50 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of a novel natural product on signal transduction pathways.
1. NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB transcription factor.
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Test compound (e.g., this compound)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control. Determine the IC50 value using a suitable software.[3]
-
2. Western Blot for MAPK and PI3K/Akt Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the MAPK (e.g., ERK, p38) and PI3K/Akt (e.g., Akt) pathways.
-
Materials:
-
Appropriate cell line (e.g., A549, MCF-7)
-
Serum-free medium
-
Test compound
-
Stimulant (e.g., EGF for MAPK, IGF-1 for PI3K/Akt)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the desired pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the test compound.
-
Materials:
-
Cell line of interest
-
96-well plate
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualization of Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by novel natural products.
References
Application Notes and Protocols: Development of a 5'-Prenylaliarin-Based Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Prenylaliarin is a flavonoid compound found in the plant Dodonaea viscosa[1]. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities[2][3][4][5][6][7][8]. The prenyl group attached to the flavonoid backbone can enhance its lipophilicity, potentially leading to increased interaction with cellular membranes and improved biological activity[3][9]. However, the therapeutic application of many flavonoids, including presumably this compound, is often hampered by their poor aqueous solubility and consequently low bioavailability[10].
To overcome these limitations, the development of advanced drug delivery systems is crucial. Nanoparticle-based systems, such as polymeric nanoparticles, offer a promising approach to encapsulate hydrophobic compounds like this compound, thereby improving their solubility, stability, and bioavailability[10][11][12][13]. This document provides a comprehensive set of protocols for the formulation, characterization, and in vitro evaluation of a this compound-loaded nanoparticle drug delivery system.
Materials and Reagents
-
This compound (purity >97%)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Polyvinyl alcohol (PVA) (MW 30,000-70,000, 87-89% hydrolyzed)
-
Acetone (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Human cancer cell line (e.g., MCF-7, A549, or a relevant cell line based on the therapeutic target)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (18.2 MΩ·cm)
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the nanoprecipitation (solvent displacement) method, which is suitable for hydrophobic drugs[11].
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to approximately 60-70 °C with stirring to facilitate dissolution, then cool to room temperature.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into 20 mL of the 1% PVA solution under moderate magnetic stirring (approximately 600 rpm).
-
Continue stirring for 3-4 hours at room temperature in a fume hood to allow for complete evaporation of the acetone.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes at 4 °C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in 20 mL of deionized water.
-
Repeat the centrifugation and washing steps twice more to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80 °C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20 °C.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
Proper characterization is essential to ensure the quality and performance of the drug delivery system[14][15][16].
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Resuspend a small amount of lyophilized nanoparticles in deionized water to obtain a suitable concentration (e.g., 0.1 mg/mL).
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average), PDI, and zeta potential.
-
Perform measurements in triplicate.
Morphology
-
Prepare a dilute suspension of the nanoparticles in deionized water.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain with a suitable agent (e.g., phosphotungstic acid).
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Determine the total amount of drug used: This is the initial amount of this compound added during formulation (10 mg in the example protocol).
-
Determine the amount of unencapsulated drug:
-
Combine the supernatants collected during the washing steps of Protocol 1.
-
Measure the concentration of this compound in the pooled supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) at a predetermined wavelength.
-
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Data Presentation: Nanoparticle Characterization
Summarize the quantitative data from the characterization experiments in a table for clear comparison between different formulations (e.g., empty vs. loaded nanoparticles).
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Empty PLGA NP | 180.5 ± 5.2 | 0.15 ± 0.02 | -25.8 ± 1.5 | N/A | N/A |
| This compound-PLGA NP | 205.3 ± 6.8 | 0.18 ± 0.03 | -22.4 ± 1.8 | 85.2 ± 3.1 | 7.7 ± 0.3 |
Data are presented as mean ± standard deviation (n=3).
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to evaluate the release profile of this compound from the nanoparticles over time[17][18].
-
Preparation:
-
Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).
-
Transfer the suspension into a pre-soaked dialysis bag (MWCO 12-14 kDa) and securely seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in 50 mL of release medium (PBS, pH 7.4) in a beaker. To maintain sink conditions, a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) can be added to the release medium to improve the solubility of the released hydrophobic drug.
-
Place the beaker in a shaking water bath maintained at 37 °C and 100 rpm.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (UV-Vis or HPLC).
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Data Presentation: In Vitro Drug Release
Present the cumulative drug release data in a table.
| Time (hours) | Cumulative Release (%) |
| 0.5 | 8.2 ± 1.1 |
| 1 | 15.6 ± 1.5 |
| 2 | 24.3 ± 2.0 |
| 4 | 35.1 ± 2.3 |
| 8 | 48.9 ± 2.8 |
| 12 | 60.5 ± 3.1 |
| 24 | 75.8 ± 3.5 |
| 48 | 88.2 ± 3.9 |
| 72 | 95.4 ± 4.2 |
Data are presented as mean ± standard deviation (n=3).
Proposed Anti-Inflammatory Signaling Pathway of this compound
While the specific molecular targets of this compound are yet to be fully elucidated, flavonoids are well-known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][10][11][14]. The following diagram illustrates a proposed mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Protocol 4: In Vitro Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4].
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the different treatment solutions to the wells. Include wells with untreated cells (control) and medium only (blank).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Data Presentation: Cell Viability
Present the IC₅₀ (half-maximal inhibitory concentration) values in a table.
| Treatment | IC₅₀ (µg/mL) after 48h |
| Free this compound | 25.8 ± 2.1 |
| This compound-PLGA NP | 15.2 ± 1.7 |
| Empty PLGA NP | > 200 |
Data are presented as mean ± standard deviation (n=3).
Protocol 5: Cellular Uptake Study
This protocol provides a qualitative and semi-quantitative method to assess the cellular uptake of nanoparticles, often requiring fluorescent labeling of the nanoparticle carrier[2].
-
Preparation of Fluorescent Nanoparticles:
-
Synthesize nanoparticles using a fluorescently labeled polymer (e.g., PLGA-FITC) or by encapsulating a fluorescent dye (e.g., Coumarin-6) along with the drug.
-
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate for fluorescence microscopy or in a 6-well plate for flow cytometry.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with fluorescently labeled nanoparticles at a specific concentration for different time points (e.g., 1, 4, and 12 hours).
-
-
Sample Preparation for Fluorescence Microscopy:
-
Wash the cells on coverslips three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Mount the coverslips on glass slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging:
-
Visualize the cells using a confocal laser scanning microscope. The green fluorescence from FITC or Coumarin-6 will indicate the location of nanoparticles, and the blue fluorescence from DAPI will show the nucleus.
-
-
Sample Preparation and Analysis by Flow Cytometry:
-
Wash the cells in the 6-well plate with cold PBS and detach them using trypsin.
-
Centrifuge the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
-
Experimental Workflow
The following diagram outlines the logical flow of the experiments described in these application notes.
References
- 1. jabscience.in [jabscience.in]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections [mdpi.com]
- 11. Dodonaea viscosa Jacq. induces cytotoxicity, antiproliferative activity, and cell death in colorectal cancer cells via regulation of caspase 3 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective role of Dodonaea viscosa extract against streptozotocin-induced hepatotoxicity and nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Effects of Paeoniflorin on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 15. Effects of Dodonaea viscosa Ethanolic Extract on Experimental Schistosomiasis in Mice [eajbse.journals.ekb.eg]
- 16. Deciphering the action mechanism of paeoniflorin in suppressing pancreatic cancer: A network pharmacology study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Antibacterial activity and mechanism of flavonoids from Chimonanthus salicifolius S. Y. Hu. and its transcriptome analysis against Staphylococcus aureus [frontiersin.org]
Application Notes and Protocols for In Vivo Testing of 5'-Prenylaliarin
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive set of protocols for the preclinical evaluation of 5'-Prenylaliarin in animal models. This compound is a derivative of Alizarin, an anthraquinone compound found naturally in plants of the madder genus.[1] Alizarin and its derivatives have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects.[1][2][3] Specifically, Alizarin has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and osteosarcoma, and to modulate key signaling pathways such as NF-κB and ERK.[1][2][4] The addition of a prenyl group may enhance the biological activity of the parent compound.
Given the established bioactivity of the core molecule, this compound is a promising candidate for therapeutic development. The following protocols are designed to systematically evaluate its safety, pharmacokinetic profile, and efficacy in relevant animal models of inflammation and cancer, providing a critical pathway from discovery to potential clinical application.[5][6][7]
Potential Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes involved in inflammation and cancer, controlling the expression of pro-inflammatory cytokines, chemokines, and genes related to cell proliferation and survival.[8][9][10][11][12] Alizarin has been shown to inhibit the NF-κB pathway.[1] It is hypothesized that this compound may exert its anti-inflammatory and anti-cancer effects through a similar mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Overall Preclinical Testing Workflow
A structured, stepwise approach is essential for the preclinical evaluation of a new chemical entity.[5] The workflow begins with fundamental safety and pharmacokinetic assessments before proceeding to more complex and resource-intensive efficacy studies. This ensures that only candidates with an acceptable safety and exposure profile advance to efficacy testing.
Caption: General workflow for the preclinical evaluation of this compound.
Section 1: Toxicology Studies
The primary goal of toxicology studies is to determine the safety profile of this compound and to identify a safe dose range for subsequent pharmacokinetic and efficacy studies.[6]
Acute Oral Toxicity Study (Following OECD Guideline 420/423)
This study provides an initial estimate of the substance's toxicity in a single dose. The Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are recommended to minimize animal usage while classifying the compound's toxicity.[13][14][15][16]
Protocol:
-
Animal Model: Use young, healthy adult rats (e.g., Sprague-Dawley) or mice (e.g., Swiss albino) of a single sex (typically females).[14][17]
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Housing: House animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (50-60%), and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.[14]
-
Dosing:
-
Fast animals overnight (for rats) prior to dosing, but do not withhold water.[17]
-
Administer this compound orally by gavage. The vehicle should be inert (e.g., 0.5% carboxymethyl cellulose, corn oil).
-
Start with a sighting study using one animal per dose level (e.g., 5, 50, 300, 2000 mg/kg).
-
Based on the sighting study, proceed with the main study using a group of 5 animals at the selected starting dose.[15] If no mortality occurs at 2000 mg/kg, this can be considered the limit test dose.[17]
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.[17]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.
-
Record body weight just before dosing, then weekly thereafter.
-
Note the time of death if it occurs.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.
Data Presentation:
| Dose (mg/kg) | Vehicle | No. of Animals | Mortality (n) | Time to Death | Clinical Signs of Toxicity | Gross Necropsy Findings |
| Control | e.g., Corn Oil | 5 | 0 | N/A | None observed | No abnormalities |
| 300 | Corn Oil | 5 | ||||
| 2000 | Corn Oil | 5 |
Section 2: Pharmacokinetic (PK) Studies
PK studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. This information is crucial for designing effective dosing regimens in efficacy studies.[18][19]
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.[20] Surgical cannulation (e.g., jugular vein) may be required for serial blood sampling, especially in rats.[21]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg).
-
Use 3-4 animals per time point if terminal sampling is used, or fewer if serial sampling is possible.[18]
-
-
Drug Formulation:
-
For IV administration, dissolve this compound in a suitable vehicle (e.g., Solutol/Ethanol/Water).
-
For PO administration, suspend in a vehicle like 0.5% CMC.
-
-
Blood Sampling:
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters using software like Phoenix WinNonlin.
Data Presentation:
| Parameter | Unit | IV Administration (Dose: X mg/kg) | PO Administration (Dose: Y mg/kg) |
| Cmax | ng/mL | ||
| Tmax | h | ||
| AUC(0-t) | ngh/mL | ||
| AUC(0-inf) | ngh/mL | ||
| T½ (Half-life) | h | ||
| CL (Clearance) | mL/h/kg | ||
| Vd (Volume of Distribution) | L/kg | ||
| F (Bioavailability) | % | N/A |
Section 3: Efficacy Studies
Based on the known activities of Alizarin, efficacy studies in models of inflammation and cancer are warranted.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a classic and widely used model to screen for acute anti-inflammatory activity.[22][23][24][25] The inflammatory response is mediated by prostaglandins, making it suitable for evaluating compounds that may inhibit this pathway.[24]
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only).
-
Group 2: Negative Control (receives vehicle + carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg + carrageenan).
-
Group 4-6: Test Groups (Dose 1, 2, 3 of this compound + carrageenan).
-
-
Procedure:
-
Administer the test compound or controls (PO or IP) one hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw (V0) using a plethysmometer.[22]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[26]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22][24]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the negative control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM (at 3h) | % Inhibition of Edema |
| 1 | Vehicle Control | - | N/A | |
| 2 | Negative Control | Carrageenan | 0 | |
| 3 | Positive Control | Indomethacin | ||
| 4 | Test Group 1 | This compound | ||
| 5 | Test Group 2 | This compound | ||
| 6 | Test Group 3 | This compound |
Anti-Cancer Efficacy: Xenograft Tumor Model
This protocol uses human cancer cells implanted into immunodeficient mice to evaluate the anti-tumor activity of this compound in vivo.
Protocol:
-
Cell Line: Select a relevant human cancer cell line based on in vitro data (e.g., MDA-MB-231 breast cancer or PANC-1 pancreatic cancer, where Alizarin has shown activity).[1]
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Grouping (n=8-10 per group):
-
Randomize mice into groups with similar mean tumor volumes.
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (a standard-of-care chemotherapy for the chosen cancer type).
-
Group 3-4: Test Groups (Dose 1 and 2 of this compound).
-
-
Treatment:
-
Administer treatments (e.g., daily via PO gavage or IP injection) for a specified period (e.g., 21-28 days).
-
Doses should be based on the toxicology studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the mean final tumor volume and weight between the treated and control groups. Calculate Tumor Growth Inhibition (TGI).
Data Presentation:
| Group | Treatment | Dose | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI |
| 1 | Vehicle | - | 0 | |||
| 2 | Positive Control | e.g., Gemcitabine | ||||
| 3 | Test Group 1 | This compound | ||||
| 4 | Test Group 2 | This compound |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Alizarin: Significance and symbolism [wisdomlib.org]
- 4. apexbt.com [apexbt.com]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connecting Bio Analysis & Animal Studies | InfinixBio [infinixbio.com]
- 8. scispace.com [scispace.com]
- 9. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 13. Acute oral toxicity –acute class method | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. fda.gov [fda.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. mdpi.com [mdpi.com]
- 22. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5'-Prenylaliarin Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of 5'-Prenylaliarin stock solutions for use in a variety of in vitro biological assays. Proper preparation, storage, and handling of stock solutions are critical for obtaining accurate, reproducible, and meaningful experimental results. This guide summarizes the solubility and stability of this compound, offers a step-by-step protocol for dissolving the compound, and provides recommendations for determining the optimal solvent concentration for different assay systems.
Introduction to this compound
This compound is a prenylated flavonoid, a class of natural compounds known for a wide range of biological activities. While specific research on this compound is limited, related prenylated flavonoids have demonstrated potential as anti-inflammatory and anti-cancer agents. These effects are often attributed to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Due to its structural class, this compound is a compound of interest for screening in various assays, including those for cytotoxicity, enzyme inhibition, and anti-inflammatory activity.
Solubility and Stability of this compound
Accurate data on the solubility and stability of this compound is essential for preparing reliable stock solutions. The following table summarizes the known properties of this compound.
| Property | Data | Source(s) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | N/A |
| Storage (Powder) | Stable for up to 3 years at -20°C. | N/A |
| Storage (in Solvent) | Stable for up to 1 year at -80°C. For short-term storage, aliquots in tightly sealed vials are usable for up to two weeks at -20°C. | N/A |
Note: The provided data is based on information from chemical suppliers. It is recommended to independently verify the solubility and stability under your specific experimental conditions.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro assays.
-
Pre-weighing and Calculation:
-
Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C₂₅H₂₈O₆) is 424.49 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound:
-
Volume (L) = (0.001 g / 424.49 g/mol ) / 0.010 mol/L = 0.000235 L = 235 µL
-
-
-
-
Dissolution:
-
Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to two weeks).
-
Determining the Maximum Tolerable Solvent Concentration in Assays
DMSO can have cytotoxic effects and interfere with assay performance at higher concentrations. Therefore, it is crucial to determine the maximum permissible final concentration of DMSO in your specific assay.
-
Vehicle Control Experiment:
-
Prepare a dilution series of your chosen solvent (e.g., DMSO) in the assay medium to match the final concentrations that will be used when testing this compound.
-
Typical final DMSO concentrations in cell-based assays should be kept at or below 0.5%, with 0.1% being preferable for sensitive cell lines.
-
Run the assay with these vehicle controls (medium with solvent only) in parallel with your untreated and positive controls.
-
-
Data Analysis:
-
Evaluate the effect of the solvent on the assay readout (e.g., cell viability, enzyme activity).
-
The highest concentration of the solvent that does not significantly affect the assay performance is the maximum tolerable concentration.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Hypothetical Signaling Pathway Modulation by a Prenylated Flavonoid
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be modulated by a prenylated flavonoid based on the known activities of similar compounds. The specific molecular targets and mechanism of action for this compound have not been experimentally determined. This diagram is for illustrative purposes only and should not be considered as established fact.
Many prenylated flavonoids have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the preparation and use of this compound stock solutions in in vitro assays. Adherence to these guidelines for solubility, storage, and determination of appropriate solvent concentrations will contribute to the generation of reliable and reproducible experimental data. Further research is warranted to elucidate the specific biological activities and molecular mechanisms of this compound.
Application Notes and Protocols: Purified 8-Prenylnaringenin and 6-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of purified 8-Prenylnaringenin (8-PN) and its isomer, 6-Prenylnaringenin (6-PN), along with detailed protocols for key in vitro experiments. This document is intended to guide researchers in utilizing these prenylflavonoids in their studies.
Commercial Suppliers of Purified Prenylnaringenins
Purified 8-Prenylnaringenin and 6-Prenylnaringenin are available from several commercial suppliers, ensuring accessibility for research purposes. The quality and formulation of these compounds are critical for reproducible experimental outcomes. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name(s) | Purity | Formulation | Catalog Number (Example) |
| Cayman Chemical | 8-Prenylnaringenin, (±)-6-Prenylnaringenin, (-)-8-Prenylnaringenin | ≥98% or ≥95% | Crystalline solid or solid | 17462, 34499, 37906 |
| Sigma-Aldrich (Merck) | (±)-8-Prenylnaringenin, 6-Prenylnaringenin phyproof® Reference Substance | ≥95.0% (HPLC) | Solid | P3496, PHL82538 |
| APExBIO | 8-Prenylnaringenin | High-purity | Not specified | A4273 |
| MedChemExpress | (±)-8-Prenylnaringenin | Not specified | Solid | HY-N0735 |
| Bertin Bioreagent | (±)-6-Prenylnaringenin | Not specified | Solid | 34499 |
| Calibre Chemicals | (+/-)-8-Prenylnaringenin | Not specified | Not specified | Not specified |
| Biosynth | 6-Prenylnaringenin | Not specified | Not specified | FP69729 |
Applications of 8-Prenylnaringenin
8-Prenylnaringenin is a potent phytoestrogen that has garnered significant interest for its diverse biological activities.[1] Its primary applications in research and drug development revolve around its estrogenic, anti-proliferative, and osteogenic properties.
Estrogenic Activity
8-PN is recognized as one of the most potent phytoestrogens, exhibiting a strong binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This activity makes it a valuable tool for studying estrogen signaling and for investigating potential therapeutic applications in hormone-dependent conditions, such as menopausal symptoms.[2]
Anti-Proliferative and Pro-Apoptotic Effects
In various cancer cell lines, particularly breast cancer cells like MCF-7, 8-PN has demonstrated anti-proliferative effects.[1][3] It can inhibit cell cycle progression and induce apoptosis, making it a compound of interest for cancer research.[1][4] The underlying mechanisms involve modulation of key signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.[4][5]
Osteogenic and Bone Protective Effects
8-PN has been shown to promote the differentiation and maturation of osteoblasts, the cells responsible for bone formation.[6] Conversely, it can inhibit the differentiation of osteoclasts, which are involved in bone resorption.[2] These dual effects suggest its potential as a therapeutic agent for osteoporosis and other bone-related disorders.
Experimental Protocols: 8-Prenylnaringenin
Protocol: Yeast Estrogen Screen (YES) Assay
This assay is a common method to assess the estrogenic activity of compounds by utilizing a genetically modified yeast strain (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase).
Objective: To determine the estrogenic potency of 8-Prenylnaringenin.
Materials:
-
Yeast strain expressing hER and a reporter gene
-
Yeast growth medium
-
8-Prenylnaringenin (and other test compounds)
-
17β-Estradiol (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
96-well microplates
-
Incubator (30°C)
-
Microplate reader (575 nm)
Procedure:
-
Yeast Culture Preparation: Inoculate the yeast strain into the growth medium and incubate at 30°C with shaking until the culture reaches the logarithmic growth phase.
-
Assay Plate Preparation:
-
Prepare serial dilutions of 8-PN and the 17β-estradiol positive control in the assay medium.
-
Add the diluted compounds to the wells of a 96-well plate. Include a solvent control (e.g., ethanol).
-
-
Yeast Inoculation: Add the prepared yeast culture to each well of the 96-well plate.
-
Incubation: Incubate the plate at 30°C for 24-72 hours.
-
Color Development: Add the CPRG substrate to each well. The β-galactosidase produced in response to estrogenic compounds will cleave CPRG, resulting in a color change from yellow to red.
-
Measurement: Measure the absorbance at 575 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations to generate dose-response curves and determine the EC50 value.
Protocol: MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To evaluate the anti-proliferative effect of 8-Prenylnaringenin on MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
8-Prenylnaringenin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 8-PN (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of 8-PN.
Protocol: Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)
Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation. This protocol assesses the effect of 8-PN on this process.
Objective: To determine the effect of 8-Prenylnaringenin on the osteogenic differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM supplemented with 10% FBS
-
Osteogenic induction medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
8-Prenylnaringenin
-
Alkaline Phosphatase (ALP) staining kit (e.g., BCIP/NBT)
-
24-well plates
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates and allow them to reach confluence.
-
Induction of Differentiation: Replace the growth medium with osteogenic induction medium containing various concentrations of 8-PN. Culture for 7-14 days, changing the medium every 2-3 days.
-
Cell Fixation: After the differentiation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.
-
ALP Staining: Wash the fixed cells with PBS and stain for ALP activity according to the manufacturer's protocol of the staining kit. Typically, this involves incubating the cells with a substrate solution that produces a colored precipitate in the presence of ALP.
-
Visualization: Observe and photograph the stained cells under a microscope. The intensity of the staining is proportional to the ALP activity.
-
Quantification (Optional): The stained precipitate can be dissolved, and the absorbance can be measured to quantify ALP activity.
Protocol: Western Blot for PI3K/Akt Signaling
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to 8-PN treatment.
Objective: To investigate the effect of 8-Prenylnaringenin on the activation of the PI3K/Akt signaling pathway.
Materials:
-
Cells of interest (e.g., MCF-7)
-
8-Prenylnaringenin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 8-PN for the desired time. Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways Modulated by 8-Prenylnaringenin
The biological effects of 8-Prenylnaringenin are mediated through its interaction with several key signaling pathways.
Caption: Signaling pathways modulated by 8-Prenylnaringenin.
Applications of 6-Prenylnaringenin
6-Prenylnaringenin, an isomer of 8-PN, exhibits distinct biological activities and is a subject of growing research interest.
T-Type Calcium Channel Inhibition
6-PN has been identified as a blocker of T-type voltage-gated calcium channels (CaV3.2).[7][8] This activity suggests its potential in the development of therapies for conditions where these channels are implicated, such as neuropathic pain.
Anti-Proliferative Activity
Similar to 8-PN, 6-PN also possesses anti-proliferative properties against various cancer cell lines.[3] Its mechanism of action may differ from that of 8-PN, making it an interesting compound for comparative studies in cancer research.
Aryl Hydrocarbon Receptor (AhR) Agonism
6-PN acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[9] This activity can influence the expression of cytochrome P450 enzymes, such as CYP1A1, which are involved in estrogen metabolism.[10]
Experimental Protocol: 6-Prenylnaringenin
Protocol: Whole-Cell Patch-Clamp for T-Type Calcium Channel Inhibition
This electrophysiological technique is used to measure the ion currents across the membrane of a single cell, allowing for the direct assessment of ion channel activity.
Objective: To characterize the inhibitory effect of 6-Prenylnaringenin on T-type calcium channels (e.g., CaV3.2) expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the T-type calcium channel of interest
-
External solution (containing, e.g., in mM: 135 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4)
-
Internal (pipette) solution (containing, e.g., in mM: 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2)
-
6-Prenylnaringenin
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Plate the cells on coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Using the micromanipulator, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a negative holding potential (e.g., -100 mV) to keep the channels in a closed state.
-
Apply depolarizing voltage steps to elicit T-type calcium currents.
-
Perfuse the cell with the external solution containing various concentrations of 6-PN and record the corresponding currents.
-
-
Data Analysis: Measure the peak current amplitude at each concentration of 6-PN. Plot the percentage of current inhibition against the concentration to determine the IC50 value.
Signaling Pathway Modulated by 6-Prenylnaringenin
The biological effects of 6-Prenylnaringenin are linked to its interaction with specific molecular targets.
Caption: Signaling pathways modulated by 6-Prenylnaringenin.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always refer to the relevant scientific literature and safety data sheets for detailed information.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. blockade-of-t-type-calcium-channels-by-6-prenylnaringenin-a-hop-component-alleviates-neuropathic-and-visceral-pain-in-mice - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. e-century.us [e-century.us]
- 6. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of T-type calcium channels by 6-prenylnaringenin, a hop component, alleviates neuropathic and visceral pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a yeast estrogen screen and its applicability to study the release of estrogenic isoflavones from a soygerm powder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel anti-hyperalgesic agents based on 6-prenylnaringenin as the T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5'-Prenylnaringenin by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Prenylnaringenin, also known as 8-prenylnaringenin (8-PN), is a potent phytoestrogen found in hops (Humulus lupulus L.) and beer.[1][2] Its significant estrogenic activity, reportedly the highest among known phytoestrogens, has led to growing interest in its therapeutic potential for managing menopausal symptoms, osteoporosis, and certain types of cancer.[2][3] Accurate and robust analytical methods are crucial for the quantification of 5'-prenylnaringenin in various matrices, including botanical extracts, finished products, and biological samples, to ensure quality control and to support pharmacokinetic and pharmacodynamic studies.
This document provides detailed application notes and protocols for the analysis of 5'-prenylnaringenin using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Both HPLC-DAD and LC-MS/MS are powerful techniques for the analysis of 5'-prenylnaringenin. HPLC-DAD offers a cost-effective and straightforward approach for routine quantification in less complex matrices, while LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological matrices.[4]
HPLC-DAD: This method is suitable for the quantification of 5'-prenylnaringenin in hop extracts and related commercial products where the concentration of the analyte is relatively high.[5][6]
LC-MS/MS: This technique is ideal for the analysis of 5'-prenylnaringenin in complex samples such as beer, plasma, and urine, where high sensitivity and specificity are required to overcome matrix effects and quantify low concentrations.[4][7]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for HPLC-DAD and LC-MS/MS methods for the analysis of 5'-prenylnaringenin, compiled from various studies.
Table 1: HPLC-DAD Method Performance
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | 0.04 - 0.713 µg/mL | [6][8] |
| Limit of Quantification (LOQ) | 0.12 - 2.375 µg/mL | [6][8] |
| Linearity Range | 3.7 - 2200 µg/L | [8] |
| Recovery | 82.6 - 100.1% | [5][8] |
| Precision (RSD) | 0.68 - 9.74% | [5][8] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | ~1 µg/L | [8] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | [9] |
| Linearity Range | 0.1 - 5 ng/mL | [9] |
| Recovery | 61.1 - 82.2% (in beer) | |
| Precision (RSD) | < 5% (within-day), < 10% (from-day-to-day) | [8] |
Experimental Protocols
Protocol 1: Sample Preparation
Effective sample preparation is critical to remove interfering matrix components.
A. For Solid Matrices (e.g., Hop Extracts, Capsules):
-
Accurately weigh a representative amount of the homogenized sample.
-
Extract the sample with a suitable solvent such as methanol or a mixture of diethyl ether and methanol.[6][7] Sonication can be used to improve extraction efficiency.[7]
-
Centrifuge the mixture to pellet solid debris.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter prior to injection.[7]
B. For Liquid Matrices (e.g., Beer, Biological Fluids):
-
Beer: Direct analysis is often possible after degassing and filtration.[7] For trace analysis, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[4]
-
Plasma/Serum:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Use a solvent like methyl-tert butyl ether or ethyl acetate for extraction.[4]
-
Solid-Phase Extraction (SPE): C18 cartridges are commonly used for cleanup and concentration.
-
-
Urine: For total 5'-prenylnaringenin (including conjugates), enzymatic hydrolysis with β-glucuronidase/sulfatase is required prior to extraction.[4][9]
Protocol 2: HPLC-DAD Analysis
This protocol is suitable for the quantification of 5'-prenylnaringenin in hop extracts and supplements.
-
HPLC System: A standard HPLC system with a Diode-Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a suitable initial percentage of mobile phase B (e.g., 35%).
-
Increase the percentage of B to elute 5'-prenylnaringenin and other related compounds. A typical gradient might run from 35% to 95% B over 40-45 minutes.[6]
-
-
Flow Rate: 0.8 - 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 290 nm for flavanones like 5'-prenylnaringenin.[6]
-
Injection Volume: 10-20 µL.
Protocol 3: LC-MS/MS Analysis
This protocol provides high sensitivity for the analysis of 5'-prenylnaringenin in complex matrices.
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A fast gradient is often employed. For example, starting at a low percentage of B, ramping up to a high percentage within a few minutes, holding, and then re-equilibrating.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Column Temperature: 40 - 50 °C.[4]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4][7] ESI is commonly used.
-
Polarity: Negative ion mode is often preferred for flavonoids.[3][4]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow
Caption: General experimental workflow for 5'-Prenylnaringenin analysis.
Mass Spectrometry Fragmentation Pathway
Caption: Characteristic MS/MS fragmentation of 5'-Prenylnaringenin.
Signaling Pathway of 5'-Prenylnaringenin
Caption: Simplified signaling pathway of 5'-Prenylnaringenin in cancer cells.
References
- 1. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Prenylnaringenin from Hops Disrupts ERα-mediated Downregulation of CYP1A1 to Facilitate Estrogen Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potent Phytoestrogen 8-Prenylnaringenin | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Galangin in Anti-Inflammatory Research
Note on Compound Selection: Initial searches for "5'-Prenylaliarin" did not yield specific anti-inflammatory research data. However, literature on the Alpinia genus, a potential source of related compounds, consistently highlights Galangin as a well-studied flavonoid with potent anti-inflammatory properties. Therefore, these application notes and protocols are based on the extensive available research for Galangin, a closely related and relevant compound.
Introduction
Galangin (3,5,7-trihydroxyflavone) is a natural flavonoid found in high concentrations in the rhizomes of Alpinia officinarum (lesser galangal) and propolis.[1][2] It has demonstrated a wide range of biological activities, including antioxidant, anticancer, and significant anti-inflammatory effects.[1][3] These properties make Galangin a compound of interest for researchers in immunology, pharmacology, and drug development who are investigating novel treatments for inflammation-associated diseases.[3]
The anti-inflammatory effects of Galangin are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of Galangin.
Mechanism of Action
Galangin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3]
-
Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), Galangin has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This leads to a downstream reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.[3][4]
-
Modulation of MAPK Pathway: Galangin can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and Extracellular signal-Regulated Kinase (ERK).[1][3] By inhibiting these pathways, Galangin reduces the expression of inflammatory mediators.
-
Inhibition of Pro-inflammatory Mediators: Through the modulation of these signaling pathways, Galangin effectively reduces the production and release of several pro-inflammatory molecules, including:
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of Galangin from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity of Galangin
| Cell Line | Stimulant | Parameter Measured | Galangin Concentration | Result | Reference |
| RAW 264.7 Macrophages | LPS | NO Production | 50 µM | Significant decrease | [1] |
| RAW 264.7 Macrophages | LPS | iNOS mRNA | Dose-dependent | Reduction | [1] |
| RAW 264.7 Macrophages | LPS | IL-1β mRNA | Dose-dependent | Reduction | [1] |
| RAW 264.7 Macrophages | LPS | IL-6 mRNA | Dose-dependent | Reduction | [1] |
| Rat Chondrocytes | IL-1β | Collagen II & Aggrecan Degradation | Not specified | Reduction | [4] |
| RA Fibroblast-Like Synoviocytes | Not specified | IL-1β, TNF-α, IL-18, PGE2, NO | Dose-dependent | Inhibition | [4] |
Table 2: In Vivo Anti-Inflammatory Activity of Galangin
| Animal Model | Condition | Parameter Measured | Galangin Treatment | Result | Reference |
| Mice | Carrageenan-induced Paw Edema | Paw Edema | Not specified | Reduction | [6] |
| Mice | Acetic acid-induced writhing | Writhing responses | Not specified | Reduction | [6] |
| Rats | MTX-induced hepatotoxicity | TNF-α, IL-1β, IL-6 | Not specified | Downregulation | [4] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of Galangin on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Galangin
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and kits for RNA extraction, cDNA synthesis, and qRT-PCR
-
Reagents and antibodies for Western blotting (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-p38)
2. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assay, 24-well for ELISA, 6-well for RNA/protein extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of Galangin (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
3. Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
5. Analysis of Gene Expression by qRT-PCR:
-
After the desired treatment period, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
6. Analysis of Signaling Pathways by Western Blot:
-
After a shorter treatment period (e.g., 15-60 minutes), lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p65, IκBα, ERK, p38).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema in Mice
This protocol describes a common in vivo model to evaluate the acute anti-inflammatory activity of Galangin.
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
All procedures should be performed in accordance with institutional animal care and use guidelines.
2. Materials and Reagents:
-
Galangin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diclofenac sodium)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
3. Experimental Procedure:
-
Divide the mice into groups (n=6-8 per group):
-
Control group (vehicle only)
-
Galangin-treated groups (different doses, e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive control group (e.g., Diclofenac sodium, 10 mg/kg, p.o.)
-
-
Administer Galangin, vehicle, or the positive control drug orally one hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Galangin's anti-inflammatory mechanism of action.
Caption: In vitro anti-inflammatory experimental workflow.
References
- 1. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [caringsunshine.com]
- 3. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Forsythoside A as an Antiviral Agent
A an alternative to 5'-Prenylaliarin, for which no public data is available, this document details the experimental use of Forsythoside A, a natural compound isolated from Forsythia suspensa, as a potent antiviral agent against influenza A virus.
These notes are intended for researchers, scientists, and drug development professionals interested in the evaluation and characterization of novel antiviral compounds.
Introduction
Forsythoside A is a phenylethanoid glycoside extracted from the fruit of Forsythia suspensa, a plant used in traditional Chinese medicine for its antiviral and anti-inflammatory properties.[1] Recent studies have demonstrated its efficacy in inhibiting the replication of influenza A virus, suggesting its potential as a lead compound for the development of new antiviral therapies. This document provides a summary of its quantitative antiviral activity, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.
Quantitative Data
The antiviral activity of Forsythoside A and other related compounds from Forsythia suspensa has been evaluated against various influenza A virus strains. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.
| Compound | Virus Strain | Assay Type | IC50 / EC50 (µM) | Reference |
| Forsythoside A | Influenza A (H1N1) | Plaque Reduction Assay | Not explicitly stated in µM, but showed significant viral titer reduction | [1][2] |
| Forsyshiyanin A | Influenza A (H1N1) | Not Specified | IC50: 7.3 - 32.5 | [3] |
| Forsyshiyanin B | Influenza A (H1N1) | Not Specified | IC50: 7.3 - 32.5 | [3] |
| Labdane diterpenoids | Influenza A (H1N1) | Not Specified | IC50: 18.4 - 26.2 | [3] |
| Forsyshiyanin A | Respiratory Syncytial Virus (RSV) | Not Specified | EC50: 3.7 - 14.1 | [3] |
| Forsyshiyanin B | Respiratory Syncytial Virus (RSV) | Not Specified | EC50: 3.7 - 14.1 | [3] |
| Labdane diterpenoids | Respiratory Syncytial Virus (RSV) | Not Specified | EC50: 10.5 - 14.4 | [3] |
Mechanism of Action
Forsythoside A has been shown to inhibit influenza A virus replication by reducing the expression of the viral matrix protein 1 (M1).[1][2] The M1 protein is crucial for several stages of the viral life cycle, including the assembly of new virions and their subsequent budding from the host cell.[4] By downregulating M1 protein levels, Forsythoside A interferes with these processes, leading to a decrease in the production of infectious viral particles.[1][2]
Additionally, in vivo studies suggest that Forsythoside A can modulate the host immune response to influenza A virus infection by down-regulating the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent inflammatory response.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. What are influenza virus M1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5'-Prenylaliarin for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 5'-Prenylaliarin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a flavonoid compound, a class of natural products known for their potential biological activities.[] Like many hydrophobic molecules, this compound has poor aqueous solubility.[2][3][4] For cell-based assays, which are conducted in aqueous media, poor solubility can lead to several problems:
-
Precipitation: The compound may fall out of solution when added to the cell culture medium, leading to inaccurate concentrations and physical interference with cells.[5]
-
Inaccurate Dosing: Undissolved compound is not bioavailable to the cells, resulting in an actual concentration that is much lower than the intended concentration.
-
Assay Interference: Precipitated particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.
-
Cell Toxicity: Large aggregates of the compound can have different toxic effects than the solubilized form.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: Based on its chemical properties as a hydrophobic flavonoid, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[6][7] Other organic solvents such as ethanol, acetone, or dichloromethane can also be used to dissolve this compound, but DMSO is a common and effective choice for preparing high-concentration stock solutions for in vitro studies.[6][7]
Q3: I dissolved this compound in 100% DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.[8] Here are several strategies to address this:
-
Decrease the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[7][9]
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. Pre-warm the media and vortex immediately after adding the stock solution to aid dispersion.[10]
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the cell culture medium can help to maintain the solubility of hydrophobic compounds by forming micelles.[2][10]
-
Employ Cyclodextrins: Cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][10]
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound | Prepare a lower concentration stock solution in DMSO. | Reduces the likelihood of the compound crashing out of solution upon dilution. |
| Rapid change in solvent polarity | Add the DMSO stock to a small volume of media first, mix well, and then add this to the final volume. Vortex immediately.[10] | Gradual dilution may prevent immediate precipitation. |
| Insufficient stabilization in aqueous media | Prepare the final working solution in media containing a solubilizing agent (see below). | Improved solubility and stability of the compound in the final assay conditions. |
Issue 2: Inconsistent results or lower than expected potency
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Partial precipitation of the compound | Visually inspect the final working solution for any signs of precipitate (cloudiness, particles). Centrifuge a sample to check for a pellet. | Confirmation of solubility issues. |
| Non-specific binding to plasticware | Use low-binding microplates and pipette tips. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[10] | Reduced loss of compound to surfaces, leading to more accurate effective concentrations. |
| Degradation of the compound in solution | Prepare fresh dilutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C.[6] | Consistent compound activity across experiments. |
Solubilizing Agent Comparison
| Solubilizing Agent | Typical Working Concentration | Advantages | Considerations |
| DMSO | < 0.5% (v/v)[7][9] | Effective at dissolving hydrophobic compounds for stock solutions. | Can be toxic to cells at higher concentrations.[9][11] |
| Tween-80 | 0.01 - 0.1% (v/v) | Forms micelles to encapsulate hydrophobic molecules.[10] | Can have its own biological effects; a vehicle control is essential. |
| Pluronic F-68 | 0.02 - 0.1% (w/v) | Generally low cytotoxicity. | May interfere with some cellular processes. |
| HP-β-Cyclodextrin | 1 - 10 mM | Forms inclusion complexes to increase solubility.[4][10] | Can extract cholesterol from cell membranes at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
-
Prepare a High-Concentration Stock Solution: a. Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming or brief sonication may assist dissolution. d. Visually inspect the solution to ensure no particulates are present.[10]
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. b. Store at -20°C or -80°C for long-term stability.[6]
-
Preparation of Final Working Solution: a. Thaw a single aliquot of the stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Add a small volume of the DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. The final DMSO concentration should not exceed 0.5%. d. Immediately vortex the solution to ensure rapid and uniform dispersion.[10] e. Use the final working solution promptly.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare the HP-β-CD Solution: a. Dissolve HP-β-CD in your aqueous buffer or cell culture medium to the desired concentration (e.g., a 45% w/v solution can be prepared and then diluted). b. Stir until the HP-β-CD is completely dissolved.[10]
-
Complexation of this compound: a. Add the this compound powder directly to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.[10]
-
Sterilization and Use: a. Sterilize the final solution by filtering through a 0.22 µm syringe filter. b. This solution can then be used to prepare further dilutions in cell culture medium.
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: Strategies to enhance the solubility of this compound.
References
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 6. This compound | CAS:1246926-09-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5'-Prenylaliarin in different solvents
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing 5'-Prenylaliarin?
A1: Due to the prenyl group, this compound is expected to be more lipophilic than its non-prenylated counterparts.[1][2][3] Therefore, it is generally recommended to use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol for initial stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the desired final concentration. Direct dissolution in aqueous solutions may be challenging and could lead to precipitation.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.[4][5][6]
Q3: Can I expose solutions of this compound to light?
A3: Flavonoids can be sensitive to light, which can induce degradation. It is a good practice to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.[6]
Q4: What is the potential impact of pH on the stability of this compound?
A4: The stability of flavonoids can be pH-dependent.[7][8] Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. If you must work outside this range, it is crucial to perform a preliminary stability test under those conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in assays. | Compound degradation in the experimental solvent or under assay conditions. | 1. Prepare fresh dilutions of this compound from a new aliquot of the stock solution.2. Analyze the working solution using HPLC or LC-MS to check for the presence of the intact compound and any degradation products.3. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). |
| Precipitation observed when diluting a stock solution in an aqueous buffer. | Low aqueous solubility of this compound. | 1. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system.2. Try a different co-solvent that might offer better solubility.3. Use a sonicator to aid dissolution, but be mindful of potential heat generation that could accelerate degradation. |
| Appearance of new peaks in HPLC or LC-MS chromatograms over time. | Degradation of this compound into one or more new chemical entities. | 1. Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway.[9][10]2. Review your storage and handling procedures. Ensure protection from light, extreme temperatures, and reactive chemicals.3. Consider if any components in your solvent or media could be reacting with the compound. |
| Color change in the solution. | Potential oxidation or other chemical transformation of the flavonoid structure. | 1. Immediately analyze the solution by HPLC or LC-MS to assess the purity of this compound.2. If possible, acquire a UV-Vis spectrum and compare it to that of a freshly prepared solution.3. Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
HPLC or LC-MS system
-
Analytical column suitable for flavonoid analysis (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with 0.1% formic acid)[11]
-
Vials for sample storage
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or LC-MS system. This will serve as your baseline (T=0) measurement. Record the peak area of the this compound peak.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
3. Data Presentation:
Summarize the stability data in a table for clear comparison.
| Time (hours) | Storage Condition | % this compound Remaining (Peak Area) | Observations (e.g., new peaks, color change) |
| 0 | - | 100% | Single peak observed at retention time X. |
| 4 | Room Temperature | ||
| 8 | Room Temperature | ||
| 24 | Room Temperature | ||
| 48 | Room Temperature | ||
| ... | ... | ||
| 4 | 4°C | ||
| 8 | 4°C | ||
| 24 | 4°C | ||
| 48 | 4°C |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 5'-Prenylaliarin experiments
Welcome to the technical support center for researchers working with 5'-Prenylaliarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this and related prenylated flavonoid compounds. Due to the limited specific literature on this compound, much of the guidance provided here is based on the well-documented properties and experimental considerations for prenylated flavonoids and chalcones, a class of compounds to which this compound belongs.[][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a flavonoid compound, specifically a prenylated flavonoid, that has been identified in plants such as Dodonaea viscosa.[] Prenylated flavonoids as a class are known for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] In the context of cancer research, these compounds often induce apoptosis (programmed cell death) and modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[4][5][6]
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, MTS). What are the common causes?
A2: Inconsistent results in cell viability assays when working with prenylated compounds like this compound can stem from several factors:
-
Compound Solubility: Prenylated flavonoids can have poor solubility in aqueous media, leading to precipitation and inaccurate concentrations.[7][8] Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in culture media.
-
Compound Instability: Some compounds may degrade over time or when exposed to light. Prepare fresh stock solutions and protect them from light.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Optimize and standardize your cell seeding protocol.
-
Incubation Time: The effects of the compound may be time-dependent. A time-course experiment is recommended to determine the optimal endpoint.
-
Assay Interference: The compound itself might interfere with the assay reagents. For example, it could reduce the tetrazolium salt in an MTT assay non-enzymatically. Running a cell-free control (media + compound + assay reagent) is crucial to check for this.
Q3: My Western blot results for signaling pathway proteins (e.g., Akt, ERK) are weak or show high background.
A3: Western blotting issues are common and can often be resolved with careful optimization. For weak signals, consider increasing the protein load, using a higher antibody concentration, or trying a more sensitive detection reagent. High background can be due to insufficient blocking, overly concentrated antibodies, or inadequate washing. Ensure your blocking buffer is appropriate for your antibody and that you are performing thorough washes between antibody incubations. For specific troubleshooting, refer to the detailed guide in the "Troubleshooting Guides" section.
Q4: I am not observing the expected induction of apoptosis with this compound. What could be the reason?
A4: If you are not seeing apoptosis, consider the following:
-
Concentration and Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response. Perform a dose-response and time-course experiment.
-
Cell Line Specificity: Not all cell lines are equally sensitive to a given compound. The apoptotic machinery may be compromised in your chosen cell line, or the compound may act via a different mechanism in those cells.
-
Apoptosis Assay Sensitivity: The chosen assay may not be sensitive enough. For example, caspase activation is an earlier event than DNA fragmentation. Consider using multiple assays to assess apoptosis, such as Annexin V staining and a caspase activity assay.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results in colorimetric cell viability assays like MTT and MTS.
Logical Troubleshooting Workflow for Inconsistent Cell Viability Results
Caption: Troubleshooting logic for inconsistent cell viability assays.
Table 1: Recommended Starting Concentrations for Prenylated Flavonoids in Cell-Based Assays
| Cell Line Type | Typical IC50 Range (µM) | Recommended Starting Concentrations (µM) |
| Prostate Cancer (e.g., PC3, DU145) | 5 - 50 | 0.1, 1, 5, 10, 25, 50 |
| Breast Cancer (e.g., MCF-7) | 1 - 20 | 0.1, 0.5, 1, 5, 10, 20 |
| Leukemia (e.g., K562) | 0.5 - 15 | 0.05, 0.1, 0.5, 1, 5, 10, 15 |
| Lung Carcinoma (e.g., A549) | 10 - 100 | 1, 5, 10, 25, 50, 100 |
Note: This data is compiled from studies on various prenylated chalcones and flavonoids and should be used as a starting point for optimization with this compound.[4][9]
Guide 2: Optimizing Western Blotting for Signaling Pathways
This guide provides specific tips for improving Western blot analysis of PI3K/Akt and MAPK pathway proteins.
Experimental Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot experiments.
Table 2: Common Western Blot Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Bands | Inactive antibody | Check antibody datasheet for recommended species and application. Run a positive control. |
| Poor protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage based on protein size. | |
| Weak Bands | Insufficient protein loaded | Increase the amount of protein loaded per lane (20-40 µg is a good starting point). |
| Antibody concentration too low | Titrate the primary antibody concentration. | |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentrations. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Ensure samples are handled on ice to prevent degradation. |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V-FITC Apoptosis Assay
This protocol detects one of the early events in apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathways
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[8]
Caption: PI3K/Akt signaling pathway and potential inhibition points.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell growth and division.[6][10]
Caption: MAPK/ERK signaling pathway and potential inhibition points.
References
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytokeratin 5-Positive Cells Represent a Therapy Resistant subpopulation in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 5'-Prenylaliarin
Disclaimer: 5'-Prenylaliarin is a specialized prenylated chalcone. Currently, there is limited publicly available data on its specific degradation pathways and optimal storage conditions. The following guidelines are based on established best practices for the storage of structurally similar compounds, such as other prenylated flavonoids and chalcones. Researchers should consider performing their own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the general behavior of phenolic compounds, the primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, oxygen (oxidation), and high humidity. The presence of the prenyl group may also make the molecule susceptible to specific reactions like cyclization or oxidation of the prenyl moiety.
Q2: I've noticed a change in the color of my solid this compound sample. What could be the cause?
A2: A color change in your solid sample, such as turning from a yellow to a brownish hue, is often an indicator of degradation. This is likely due to oxidation or other chemical transformations. It is recommended to re-analyze the purity of the sample before use.
Q3: My this compound is dissolved in a solvent for my experiments. How should I store these solutions?
A3: Solutions of this compound should be stored at low temperatures, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The choice of solvent can also impact stability. For short-term storage, keeping solutions at 2-8°C in amber vials is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively documented, potential degradation pathways for related prenylated flavonoids include oxidation of the prenyl group to form hydroxylated derivatives or cyclization of the prenyl chain with an adjacent hydroxyl group to form a chromene ring.[1] Hydrolysis and other rearrangements of the chalcone backbone may also occur under certain pH conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an experiment | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Verify the purity of the solid compound using a suitable analytical method (e.g., HPLC-UV). |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound during storage or sample preparation. | Review storage conditions. Ensure samples are protected from light and kept at a low temperature. Analyze a freshly prepared sample to confirm. |
| Inconsistent experimental results | Instability of this compound under experimental conditions (e.g., in cell culture media). | Perform a time-course stability study of this compound under your specific experimental conditions to determine its half-life. |
| Precipitation of the compound from solution upon storage | Poor solubility or degradation leading to less soluble products. | Ensure the solvent and concentration are appropriate. Consider using a co-solvent. If precipitation is due to degradation, the sample should be discarded. |
Data Presentation: Stability of Prenylated Chalcones Under Various Storage Conditions
The following table summarizes hypothetical stability data for a generic prenylated chalcone, illustrating the expected impact of different storage conditions over a 6-month period. This data is for illustrative purposes and may not be representative of this compound.
| Storage Condition | Temperature | Light Condition | Atmosphere | Purity after 6 months (%) |
| Solid | 25°C | Ambient Light | Air | 85 |
| Solid | 25°C | Dark | Air | 92 |
| Solid | 4°C | Dark | Air | 98 |
| Solid | -20°C | Dark | Air/Inert | >99 |
| Solution (in Ethanol) | 25°C | Ambient Light | Air | 70 |
| Solution (in Ethanol) | 4°C | Dark | Air | 90 |
| Solution (in Ethanol) | -20°C | Dark | Inert | >98 |
Note: The data in this table is illustrative and based on general knowledge of phenolic compound stability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent (e.g., HPLC-grade ethanol) to a final concentration of 1 mg/mL.
-
Aliquoting: Dispense the stock solution into multiple amber HPLC vials, leaving minimal headspace. For studies involving an inert atmosphere, gently bubble argon or nitrogen gas through the solution before capping the vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., 25°C/ambient light, 4°C/dark, -20°C/dark).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method (see Protocol 2).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 370 nm is typical for chalcones).
-
Injection Volume: 10 µL.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Forced degradation studies should be performed to ensure the method can separate the parent compound from its degradation products.[2][3][4]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Overcoming Resistance to 5'-Prenylaliarin and Related Compounds in Cell Lines
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to 5'-Prenylaliarin over time. What is the likely cause?
A1: Reduced sensitivity, or acquired resistance, is a common phenomenon in cell culture when cells are continuously exposed to a cytotoxic compound. This can be due to several factors, including but not limited to:
-
Upregulation of drug efflux pumps: Cells may increase the expression of transporter proteins (e.g., P-glycoprotein) that actively remove the drug from the cell, lowering its intracellular concentration.
-
Alterations in the drug target: Genetic mutations or changes in the expression of the molecular target of this compound could reduce its binding affinity.
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Activation of pro-survival signaling pathways: Cells can activate pathways that promote survival and counteract the drug's cytotoxic effects. For anthraquinones like Alizarin, this often involves the NF-κB and Aryl Hydrocarbon Receptor (AHR) signaling pathways.
-
Changes in drug metabolism: Cells may enhance their ability to metabolize and inactivate the drug.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most common method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q3: What is the general mechanism of action for Alizarin, the model compound for this compound?
A3: Alizarin has been shown to exert its anticancer effects through multiple mechanisms. A key mechanism is the inhibition of the NF-κB signaling pathway, which is crucial for cell survival, proliferation, and inflammation. By blocking NF-κB, Alizarin can induce apoptosis (programmed cell death) in cancer cells.[1] Additionally, Alizarin is known to be an agonist of the Aryl Hydrocarbon Receptor (AHR), which can influence cell proliferation and metabolism.[2]
Q4: Are there any known strategies to overcome resistance to anthraquinone-based compounds?
A4: Yes, several strategies can be employed to overcome resistance to anthraquinones:
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Combination therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action can be effective.
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Targeting resistance pathways: If resistance is mediated by a specific pathway like NF-κB, inhibitors of this pathway can be used to re-sensitize the cells.
-
Inhibition of drug efflux pumps: Co-administration with inhibitors of drug transporters like P-glycoprotein can increase the intracellular concentration of this compound.
-
Modulation of autophagy: Some natural products can overcome drug resistance by modulating autophagy, a cellular recycling process that can either promote cell survival or cell death.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in replicate experiments.
| Possible Cause | Suggested Solution |
| Cell seeding density | Optimize and standardize the initial cell seeding density. Ensure cells are in the logarithmic growth phase during the experiment. |
| Reagent stability | Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Assay incubation time | Standardize the incubation time for your cell viability assay (e.g., 48 or 72 hours). |
| Cell line heterogeneity | If you have a polyclonal resistant population, consider single-cell cloning to isolate and characterize individual clones with stable resistance. |
Problem 2: My cell line is not developing resistance to this compound despite prolonged exposure.
| Possible Cause | Suggested Solution |
| Inappropriate drug concentration | The initial concentration may be too high, causing excessive cell death, or too low, providing insufficient selective pressure. Determine the IC20-IC50 of the parental cell line and start the resistance induction protocol at this concentration. |
| Dose escalation strategy | The increases in drug concentration may be too rapid. Employ a gradual dose escalation, increasing the concentration by 1.5- to 2-fold only after the cells have resumed a stable growth rate at the current concentration. |
| Intrinsic resistance | The parental cell line may have intrinsic resistance mechanisms that prevent the acquisition of further resistance. Consider using a different, more sensitive parental cell line. |
Data Presentation
Table 1: IC50 Values of Alizarin in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alizarin in different cancer cell lines as reported in the literature. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 15.6 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 10.2 | [1] |
| SW1990 | Pancreatic Cancer | 22.1 | [1] |
| BxPC3 | Pancreatic Cancer | 35.9 | [1] |
| Capan-1 | Pancreatic Cancer | >80 | [1] |
| HepG2 | Hepatocellular Carcinoma | 160.4 - 216.8 | [2][3] |
| MDA-MB-231 | Breast Cancer | 258.5 | [3] |
| PC-3 | Prostate Cancer | >1000 | [3] |
| U-2 OS | Osteosarcoma | 291.0 | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Initial Treatment:
-
Determine the IC50 of this compound for the parental cell line.
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20-IC50.
-
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.
-
Once the cells have repopulated the culture vessel and resumed a stable growth rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation. This can take several months.
-
-
Characterization of the Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Determine the IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Visualizations
Signaling Pathways
Crosstalk between NF-κB and AHR Pathways
Experimental Workflow
References
- 1. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 5'-Prenylaliarin Isolates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5'-Prenylaliarin isolates. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning the purification process, it is crucial to have a clear understanding of the physicochemical properties of this compound and the composition of the crude extract.[1][2] Key considerations include:
-
Solubility: Determine the solubility of the crude extract in various organic solvents to select an appropriate solvent for extraction and initial fractionation.[3]
-
Polarity: this compound, a prenylated flavonoid, is a relatively nonpolar compound. This characteristic will guide the choice of chromatographic techniques and solvent systems.
-
Stability: Assess the stability of this compound under different conditions (pH, temperature, light) to prevent degradation during purification.
-
Co-contaminants: Identify potential impurities in the crude extract, as this will influence the selection of purification methods to effectively separate the target compound.
Q2: Which chromatographic techniques are most suitable for the purification of this compound?
A2: A multi-step chromatographic approach is typically necessary to achieve high purity.[2][4] The most effective techniques for isolating prenylated flavonoids like this compound include:
-
Flash Chromatography: Ideal for the initial fractionation of the crude extract to separate major compound classes. Normal-phase silica gel chromatography is commonly used.
-
High-Performance Liquid Chromatography (HPLC): Essential for the final purification steps to achieve high purity.[5] Reversed-phase HPLC (RP-HPLC) with a C18 column is often the method of choice for separating flavonoids.[6]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that is particularly useful for separating compounds with similar polarities and can handle larger sample loads.[5]
Q3: How do I select the optimal solvent system for chromatographic separation?
A3: The selection of the mobile phase is critical for successful separation.[7] For normal-phase flash chromatography, a gradient elution with a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically effective. For RP-HPLC, a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is commonly used.[6][8] Thin-Layer Chromatography (TLC) is an invaluable tool for rapidly screening different solvent systems to find the optimal conditions for separation before scaling up to column chromatography.[9]
Q4: What purity level should I aim for, and how can it be assessed?
A4: For drug development and biological activity studies, a purity of >95% is generally required. The purity of the isolated this compound can be assessed using the following methods:
-
HPLC-UV/DAD: High-performance liquid chromatography with a UV or diode-array detector is the most common method for purity assessment. The peak area percentage of the target compound relative to the total peak area in the chromatogram indicates its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity and purity of the compound by providing both chromatographic data and mass spectral data.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and assess the purity of the final product by identifying any residual impurities.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent polarity is too high or too low. | - Adjust the solvent gradient. For faster elution, increase the polarity of the mobile phase. For slower elution, decrease the polarity. |
| Peak Tailing | - Strong interaction between the compound and the stationary phase.- Presence of acidic or basic functional groups. | - Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce strong interactions.- Use a different stationary phase. |
| Low Recovery of the Target Compound | - Irreversible adsorption onto the column.- Compound degradation. | - Use a less active stationary phase (e.g., deactivated silica).- Ensure the compound is stable under the chromatographic conditions. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | - Column contamination or degradation.- High injection volume or concentration.- Incompatibility between the sample solvent and the mobile phase.[11] | - Wash or replace the column.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase.[11] |
| Split Peaks | - Column bed collapse or channeling.- Clogged frit. | - Replace the column.- Replace the column inlet frit. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell.- Leaks in the system.[11] | - Degas the mobile phase.- Flush the system and clean the detector cell.- Check all fittings for leaks.[11] |
| Poor Resolution of Isomers or Closely Related Compounds | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Flow rate is too high. | - Optimize the mobile phase gradient, pH, or additives.- Try a column with a different stationary phase (e.g., phenyl-hexyl).- Reduce the flow rate.[8] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Grind the dried plant material (e.g., from the Aliarin genus) to a fine powder.
-
Perform successive extractions with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids and chlorophylls.
-
Extract the residue with a medium-polarity solvent such as ethyl acetate or dichloromethane, as prenylated flavonoids are likely to be soluble in these solvents.
-
Concentrate the ethyl acetate or dichloromethane extract under reduced pressure to obtain the crude extract.
-
-
Solvent-Solvent Partitioning (Optional Enrichment Step):
-
Dissolve the crude extract in a methanol/water mixture.
-
Partition this solution against a nonpolar solvent like hexane to further remove nonpolar impurities.
-
The desired prenylated flavonoids will likely remain in the methanol/water phase.
-
Subsequently, partition the methanol/water phase with a solvent of intermediate polarity, such as ethyl acetate, to extract the this compound.
-
Protocol 2: Flash Chromatography for Fractionation
-
Column Preparation:
-
Select a silica gel column of appropriate size based on the amount of crude extract.
-
Pack the column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a nonpolar solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
-
Elution:
-
Start with a nonpolar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
Protocol 3: Preparative RP-HPLC for Final Purification
-
System Preparation:
-
Use a preparative C18 HPLC column.
-
Prepare the mobile phases: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).[6]
-
Degas the solvents thoroughly.
-
-
Method Development (Analytical Scale):
-
First, develop an optimal separation method on an analytical scale C18 column.
-
Inject a small amount of the enriched fraction from the flash chromatography step.
-
Optimize the gradient elution to achieve good separation of this compound from remaining impurities. A typical gradient might be from 40% to 80% Solvent B over 30 minutes.
-
-
Preparative Scale-Up:
-
Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the pooled fractions from the flash chromatography in a suitable solvent (preferably the initial mobile phase).
-
Inject the sample and run the preparative HPLC.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound based on the retention time determined from the analytical run.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Example Solvent Systems for Chromatographic Purification of Prenylated Flavonoids
| Chromatographic Technique | Stationary Phase | Mobile Phase Composition | Target Compound Class | Reference |
| Counter-Current Chromatography | - | n-hexane–ethyl acetate–methanol–water (5:5:7:3, v/v/v/v) | Prenylated flavonoid | [5] |
| Flash Chromatography | Silica Gel | Hexane-Ethyl Acetate (gradient) | Prenylated Phenols | [9] |
| Preparative HPLC | C18 | Methanol-0.1% aqueous acetic acid (70:30, v/v) | Flavonoids | [12] |
| RP-HPLC | C18 | Water (0.1% Formic Acid) - Acetonitrile (gradient) | Prenylated Flavonoids | [6] |
Table 2: Typical Purity and Yield Data for Prenylated Flavonoid Purification
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Solvent Extraction | Dried Plant Material | Crude Ethyl Acetate Extract | 5 - 15 | 10 - 30 |
| Flash Chromatography | Crude Extract | Enriched Fraction | 20 - 40 (of crude) | 60 - 80 |
| Preparative HPLC | Enriched Fraction | Purified Compound | 30 - 60 (of fraction) | > 95 |
Note: Yields are highly dependent on the initial concentration of the target compound in the source material.
Visualizations
Caption: Overall experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
- 1. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 2. books.rsc.org [books.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5'-Prenylaliarin
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with 5'-Prenylaliarin?
Q2: How can I proactively assess the potential off-target profile of this compound before starting extensive experiments?
A2: A combination of computational and experimental approaches is recommended.[1] In silico methods, like Off-Target Safety Assessment (OTSA), can predict potential off-target interactions by screening the compound against large databases of protein structures.[3] Experimental methods such as high-throughput screening (HTS), broad kinase profiling, and receptor binding assays can then be used to empirically validate these predictions.[1][2]
Q3: What are the key initial strategies to implement in my experimental design to minimize off-target effects of this compound?
A3: Several key strategies should be implemented from the outset:
-
Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of this compound required to achieve the desired on-target effect, thereby reducing the likelihood of engaging lower-affinity off-targets.[1]
-
Employ structurally distinct inhibitors: If available, use other inhibitors with different chemical structures that target the same protein to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[1]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help verify that the observed phenotype is a direct result of modulating your target of interest, not an off-target.[1][2]
-
Include proper controls: Always include negative controls (vehicle only) and, if possible, positive controls (a well-characterized inhibitor for the same target) in your experiments.[1]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed
-
Problem: After treating cells with this compound, you observe significant, unexpected cell death or stress.
-
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Determine if the toxicity is concentration-dependent. This can help distinguish between on-target and off-target mediated toxicity.
-
Conduct a Broad Off-Target Screen: A comprehensive kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[1]
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the activation of known cell death or stress pathways (e.g., apoptosis, necrosis).
-
Use a Structurally Unrelated Inhibitor: If the phenotype persists with a different inhibitor for the same target, it is more likely an on-target effect.
-
Issue 2: Discrepancy Between In Vitro and Cellular Activity
-
Problem: this compound shows high potency in a biochemical assay (e.g., against an isolated enzyme), but much lower or no activity in a cell-based assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may have poor membrane permeability. Consider using cell permeability assays.
-
Investigate Cellular Metabolism: The compound could be rapidly metabolized or effluxed by cells.
-
Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the intact cell.[1]
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how to structure and interpret results from key experiments.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Interpretation |
| Primary Target Kinase A | 15 | High Potency On-Target |
| Kinase B | 250 | Moderate Off-Target |
| Kinase C | 1,500 | Weak Off-Target |
| Kinase D | >10,000 | No Significant Activity |
| Kinase E | 850 | Moderate Off-Target |
This table summarizes the inhibitory concentration (IC50) of this compound against a panel of kinases. Lower IC50 values indicate higher potency. The data helps identify potential off-targets.
Table 2: Hypothetical Dose-Response Data for On-Target vs. Off-Target Pathways
| Concentration (nM) | On-Target Pathway Inhibition (%) | Off-Target Pathway Activation (%) |
| 1 | 15 | 2 |
| 10 | 45 | 5 |
| 50 | 85 | 12 |
| 100 | 92 | 35 |
| 500 | 95 | 78 |
| 1000 | 96 | 90 |
This table illustrates the percentage of inhibition of the intended signaling pathway versus the activation of a known off-target pathway at different concentrations of this compound. The optimal concentration should maximize on-target effects while minimizing off-target effects.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
-
Objective: To determine the selectivity of this compound by testing its inhibitory activity against a broad panel of kinases.
-
Methodology:
-
Serially dilute this compound to create a range of concentrations.
-
In a multi-well plate (e.g., 384-well), add the recombinant kinases, their respective substrates, and ATP.[1]
-
Add the diluted this compound or a vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for the specified time to allow the enzymatic reaction to proceed.
-
Add a detection reagent that measures the amount of ATP remaining in the well (luminescence-based) or the amount of phosphorylated substrate.[1]
-
Read the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound against each kinase and determine the IC50 value.[1]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its intended target in a cellular context.[1]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated (denatured) proteins.[1]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using techniques like Western Blot or mass spectrometry.
-
Binding of this compound should stabilize its target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Hypothetical signaling pathway of this compound.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Large-Scale Synthesis of Prenylated Flavonoids
Welcome to the technical support center for the large-scale synthesis of prenylated flavonoids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in flavonoid prenylation so difficult on a large scale?
A1: Achieving high regioselectivity is a primary challenge because the flavonoid skeleton possesses multiple potential reaction sites for prenylation (commonly the C-6, C-8, C-3', and C-5' positions) that have similar reactivity.[1] During chemical synthesis, such as electrophilic aromatic substitution, the prenyl group can attach to different positions, leading to a mixture of C-prenylated isomers (e.g., C6 vs. C8) and O-prenylated byproducts.[1][2] Separating these closely related isomers is often complex and costly, making large-scale production inefficient.[3]
Q2: What are the main drawbacks of traditional chemical synthesis for producing prenylated flavonoids at an industrial scale?
A2: Traditional chemical synthesis methods often suffer from several limitations that hinder their application in large-scale production:
-
Low Yields: Overall yields can be moderate to low (e.g., reported yields of 23-36%), which is not economically viable for industrial production.[2]
-
Formation of Byproducts: The reactions generate a significant number of side products, complicating the purification process.[1]
-
Harsh Reaction Conditions: The use of harsh conditions can lead to the degradation of the flavonoid core and is often not environmentally friendly or sustainable for large-scale operations.[1]
-
Poor Regioselectivity: As mentioned in Q1, controlling the precise location of the prenyl group is a major issue.[4]
Q3: Are there more effective alternatives to chemical synthesis for achieving regioselective prenylation?
A3: Yes, biocatalysis using prenyltransferase (PTase) enzymes is a highly effective and superior alternative.[4] These enzymes exhibit high regioselectivity and stereospecificity, allowing for the targeted synthesis of specific prenylated flavonoids.[4][5] PTases catalyze the Friedel–Crafts alkylation of the flavonoid skeleton with high precision, avoiding the mixture of isomers common in chemical synthesis.[4][5] This approach offers milder reaction conditions and is considered more environmentally friendly.[5]
Q4: My purification process is yielding a mix of isomers that are difficult to separate. What can I do?
A4: The purification of prenylated flavonoid isomers is challenging due to their similar structures and polarities. The process is often described as time-consuming and labor-intensive.[3] For analytical and preparative scale, techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are essential for separation and identification.[6][7] For large-scale purification, optimizing chromatographic conditions (e.g., column stationary phase, mobile phase gradient) is critical. If isomer separation remains a bottleneck, it is highly recommended to revisit the synthesis step to improve regioselectivity, for instance, by employing a biocatalytic method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of prenylated flavonoids.
Issue 1: Low Reaction Yield and Multiple Products Detected by LC-MS
-
Possible Cause: Poor regioselectivity of the chemical catalyst, leading to the formation of multiple C-prenylated and O-prenylated isomers. Reaction conditions may be too harsh, causing degradation of the starting material or product.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lower the reaction temperature or screen different solvents to minimize side reactions and degradation.
-
Change Catalyst: If using a general acid or Lewis acid catalyst (e.g., ZnCl₂), consider switching to a catalyst known for better regioselectivity, such as certain acidic clays (e.g., Montmorillonite K10 for C6-prenylation or Florisil for C8-prenylation).[8]
-
Protecting Groups: Use protecting groups for the most reactive hydroxyl groups to direct the prenylation to the desired position. This adds extra steps but can significantly improve selectivity.
-
Adopt Biocatalysis: For the highest selectivity, transition to an enzymatic approach using a specific flavonoid prenyltransferase.[4]
-
Issue 2: Product Identification is Ambiguous; C6 vs. C8 Isomers Cannot Be Differentiated
-
Possible Cause: Standard analytical techniques like UV-Vis or basic MS may not provide sufficient structural information to distinguish between close isomers.
-
Troubleshooting Steps:
-
Advanced Mass Spectrometry: Employ tandem mass spectrometry (MS/MS or MSⁿ) techniques. The fragmentation patterns of different isomers can be distinct and allow for their identification.[3]
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, 1H and 13C NMR spectroscopy are essential. 2D-NMR techniques like HMBC and NOESY can confirm the exact position of the prenyl group on the flavonoid skeleton.
-
Use Authentic Standards: If available, compare the retention times and mass spectra of your products with commercially available or previously characterized standards for C6 and C8 isomers.
-
Issue 3: Enzymatic (Biocatalytic) Reaction is Inefficient or Fails
-
Possible Cause: The chosen prenyltransferase may have low activity for the specific flavonoid substrate, or the reaction conditions may not be optimal for the enzyme.
-
Troubleshooting Steps:
-
Verify Enzyme-Substrate Specificity: Prenyltransferases can be highly specific.[4] Ensure the selected enzyme is known to be active with your flavonoid class (e.g., flavanone, isoflavone).
-
Optimize Cofactors: Most prenyltransferases require a divalent metal ion, typically Mg²⁺, for catalytic activity.[9] Ensure it is present at the optimal concentration.
-
Check pH and Temperature: Like all enzymes, PTases have optimal pH and temperature ranges. Verify these conditions and adjust as necessary.
-
Ensure Prenyl Donor Availability: The prenyl donor, typically dimethylallyl diphosphate (DMAPP), must be present in sufficient concentration.[10]
-
Data and Protocols
Table 1: Comparison of Synthetic Methodologies for Prenylated Flavonoids
| Feature | Chemical Synthesis (e.g., ZnCl₂) | Acidic Clay Catalysis | Biocatalysis (Prenyltransferase) |
| Regioselectivity | Low to Moderate | Moderate to High (Catalyst Dependent) | Very High / Specific |
| Typical Yields | Low to Moderate (e.g., 23–36%)[2] | Good[8] | High catalytic efficiency[5] |
| Byproducts | Numerous (isomers, O-prenylated)[1] | Fewer, more specific products[8] | Minimal to None |
| Reaction Conditions | Often Harsh | Mild[8] | Mild (Physiological pH/Temp) |
| Scalability Issues | Purification, Waste, Cost | Catalyst cost and recovery | Enzyme availability and stability |
| Key Advantage | Readily available reagents | Inexpensive catalyst, improved selectivity | Superior selectivity and green chemistry |
Experimental Protocol: Regioselective Synthesis of 8-C-Prenylnaringenin using Florisil
This protocol is a summarized example based on methodologies for achieving regioselectivity using acidic clay catalysts.[8]
-
Preparation of Reactant: Dissolve 5-O-prenylnaringenin (the starting material after initial O-prenylation) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: Add activated Florisil (magnesium silicate) to the solution. The ratio of catalyst to substrate should be optimized (e.g., starting with a 1:1 weight ratio).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to observe the conversion of the O-prenylated starting material to the C-prenylated product. The reaction involves an intramolecular[6][8] shift.
-
Quenching and Filtration: Once the reaction is complete, quench by adding a polar solvent like methanol. Filter the mixture to remove the solid Florisil catalyst.
-
Workup: Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 8-C-prenylnaringenin.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in prenylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of 5'-Prenylaliarin
Welcome to the technical support center for improving the in vivo bioavailability of 5'-Prenylaliarin. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the formulation and in vivo testing of this promising, yet poorly soluble, compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenges stem from its physicochemical properties. Like many prenylated chalcones and flavonoids, this compound is expected to have high lipophilicity and consequently poor aqueous solubility.[1][2][3][4] This low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[5][6][7] Additionally, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[6]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized as:
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs), can significantly improve the solubility and absorption of hydrophobic compounds.[1][2][3][8][9][10][11] They can enhance lymphatic uptake, which helps bypass first-pass metabolism.[11]
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[7][10][12]
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[10][12][13]
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Co-solvent Systems: The use of a mixture of solvents (co-solvents) can increase the solubility of poorly soluble drugs for in vivo administration, particularly for parenteral routes.[14][15][16]
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Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with improved aqueous solubility.[5][12][17]
Q3: How do I choose the best formulation strategy for my in vivo study?
A3: The choice depends on several factors, including the specific aims of your study, the desired route of administration (oral, intravenous, etc.), the required dose, and the available resources. For oral studies, LBDDS and solid dispersions are often good starting points. For initial preclinical screenings where a simple solution is needed, a co-solvent system might be appropriate for parenteral administration. It is often necessary to screen several formulation approaches to identify the most effective one.
Q4: Are there any analytical methods for quantifying this compound in biological samples?
A4: While specific methods for this compound are not widely published, standard bioanalytical techniques can be developed and validated. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and sensitive approach for quantifying small molecules like flavonoids in plasma and tissue samples.[18][19] A robust method would require proper sample preparation, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix.[20]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Symptoms:
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Plasma concentrations of this compound are below the limit of quantification (BLQ) or very low.
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High inter-individual variability in plasma concentration-time profiles.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution | - Enhance Solubility: Develop an enabling formulation such as a lipid-based system (e.g., SEDDS), a solid dispersion, or a nanoparticle formulation.[10][12][21] - Reduce Particle Size: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[7][12] |
| Extensive first-pass metabolism | - Utilize LBDDS: Formulations like SEDDS can promote lymphatic absorption, partially bypassing the liver.[11] - Administer with an Inhibitor: Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if known), though this can complicate data interpretation.[22] |
| Food effects | - Standardize Feeding Conditions: Ensure consistent fasting periods for all animals before dosing to minimize variability.[23] |
| Poor membrane permeability | - Incorporate Permeation Enhancers: Include excipients in the formulation that can improve intestinal permeability. However, this must be done cautiously to avoid toxicity.[22][24] - Solubility-Permeability Interplay: Be aware that some solubility-enhancing excipients, like high concentrations of surfactants or cyclodextrins, can decrease the free drug concentration available for permeation.[25][26] |
Issue 2: Formulation Instability (Precipitation of this compound)
Symptoms:
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The compound precipitates out of the dosing vehicle before or during administration.
-
Inconsistent dosing concentrations.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Supersaturation and Precipitation | - Optimize Formulation: For co-solvent systems, adjust the solvent ratios. For lipid-based systems, ensure the drug is fully solubilized in the oil/surfactant mixture. - Include Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state in the GI tract. |
| Temperature Effects | - Maintain Consistent Temperature: Prepare and store the formulation at a controlled temperature. Some formulations may be sensitive to temperature changes. |
| Incorrect pH of the vehicle | - Adjust pH: Ensure the pH of the dosing vehicle is optimal for the solubility of this compound. |
Data Presentation
Table 1: Example Solubility of a Representative Prenylated Flavonoid in Various Vehicles
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 5% DMSO / 95% Saline | 50 |
| 10% Solutol HS 15 in Water | 250 |
| Self-Emulsifying Drug Delivery System (SEDDS) Pre-concentrate | > 10,000 |
Note: These are example values for a poorly soluble flavonoid and should be experimentally determined for this compound.
Table 2: Example Pharmacokinetic Parameters of a Representative Prenylated Flavonoid in Different Oral Formulations in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 75 ± 20 | 2.0 | 525 ± 110 | 350 |
| Solid Dispersion | 250 ± 60 | 1.5 | 1800 ± 400 | 1200 |
| Nanoemulsion | 400 ± 95 | 1.0 | 3200 ± 750 | 2133 |
Note: Data are presented as mean ± standard deviation. These are example values and actual results will vary.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select an oil, surfactant, and co-solvent that show good solubilizing capacity for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region that forms a clear, stable nanoemulsion upon aqueous dispersion.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a ratio of oil, surfactant, and co-solvent from the optimal region of the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat (e.g., to 40°C) and vortex until the compound is completely dissolved.
-
The resulting solution is the SEDDS pre-concentrate.
-
-
Characterization:
-
Disperse the SEDDS pre-concentrate in water (e.g., 1:100 ratio) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the stability of the resulting nanoemulsion over time.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization and Fasting:
-
Acclimatize animals (e.g., Sprague-Dawley rats) to the facility for at least one week.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.[23]
-
-
Formulation and Dosing:
-
Prepare the this compound formulation (e.g., aqueous suspension, SEDDS) on the day of the experiment.
-
Administer the formulation to the animals via oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Visualizations
Caption: Workflow for formulation development and in vivo testing of this compound.
Caption: Key factors influencing the oral bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel reagents for quantitative analysis of valiolamine in biological samples by high-performance liquid chromatography with pre-column UV derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
troubleshooting 5'-Prenylaliarin precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of 5'-Prenylaliarin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a flavonoid compound.[][2] Like many flavonoids, it is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This inherent low aqueous solubility is the primary reason for its tendency to precipitate.
Q2: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in cell culture media?
While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells.[3] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[3][4] The ideal maximum concentration is cell-line specific, so it is best to perform a vehicle control experiment to determine the tolerance of your specific cells.
Q3: Can I use other solvents besides DMSO?
Yes, other solvents can be used, but their compatibility with your specific cell line must be verified. Ethanol can be an alternative, but like DMSO, it can be toxic to cells at higher concentrations.[5] Co-solvents like glycerin, PEG400, or non-ionic surfactants such as Tween 80 or Tween 20 can also be considered to improve solubility.[6]
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A solubility test is recommended. This involves preparing a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then making serial dilutions in your cell culture medium. The highest concentration that remains clear without any visible precipitate is your working maximum.
Troubleshooting Guide: Precipitation Issues
This guide addresses specific precipitation issues you may encounter when working with this compound.
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Possible Cause | Solution |
| Poor mixing technique | Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling.[4] Never add the medium directly to the concentrated stock.[4] |
| High final concentration | The final concentration of this compound may exceed its solubility limit in the culture medium. Reduce the final concentration.[5] |
| Solvent shock | The rapid change in solvent polarity from the organic stock solution to the aqueous medium can cause the compound to crash out.[4] Try a serial dilution approach: first, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.[4] |
| Low temperature of media | Adding the stock solution to cold media can induce precipitation.[4] Always use pre-warmed media. |
Issue 2: Precipitate forms over time in the incubator.
| Possible Cause | Solution |
| Temperature shift | Changes in temperature can affect solubility.[3] Ensure the media is pre-warmed before adding the compound. |
| pH shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] Ensure your medium is properly buffered for the incubator's CO2 concentration. |
| Interaction with media components | The compound may be interacting with salts, proteins, or other components in the media over time.[3] Consider using a simpler, serum-free medium for initial experiments if possible, or test the compound's stability in the specific medium over your intended experiment duration. |
| Evaporation | Evaporation of media in the incubator can increase the concentration of the compound, leading to precipitation. Ensure proper humidification in the incubator. |
Issue 3: Precipitate is observed after thawing a frozen stock solution.
| Possible Cause | Solution |
| Poor solubility at low temperatures | The compound may have precipitated during the freeze-thaw cycle.[3] Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[3] |
| Repeated freeze-thaw cycles | Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.[4] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution.[4]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. If precipitation issues persist upon dilution, try preparing a lower concentration stock (e.g., 1-10 mM).[4]
-
Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or brief sonication can aid dissolution.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Dilution of this compound into Culture Media
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.[4]
-
Dilution Method: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is at or below 0.1% to minimize toxicity.[4]
-
Visual Inspection: After dilution, visually inspect the medium against a light source to ensure no precipitate has formed.
Visualizations
Experimental Workflow for Preparing this compound in Culture Media
Caption: Workflow for preparing and diluting this compound.
Troubleshooting Logic for Precipitation
References
Technical Support Center: Enhancing the Antibacterial Efficacy of 5'-Prenylaliarin and Related Prenylated Chalcones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antibacterial efficacy of 5'-Prenylaliarin and other prenylated chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the general antibacterial potential of prenylated chalcones?
Prenylated chalcones, a class of compounds to which this compound likely belongs, are known for their significant antimicrobial properties.[1][2] The presence of one or more prenyl groups is often critical for their biological activity.[1][2] These compounds have shown both bactericidal and bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] The prenyl group is thought to enhance lipophilicity, which may facilitate the molecule's passage through bacterial cell membranes.[1]
Q2: What are the primary strategies to enhance the antibacterial efficacy of prenylated chalcones?
There are three main strategies to enhance the antibacterial activity of these compounds:
-
Synergistic Combination with Antibiotics: Combining prenylated chalcones with conventional antibiotics can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of their individual effects.[3][4][5] This can help overcome antibiotic resistance.[4]
-
Nanoparticle-Based Drug Delivery: Encapsulating prenylated chalcones in nanoparticles can improve their solubility, stability, and delivery to the site of infection, thereby enhancing their antibacterial efficacy.[6][7]
-
Structural Modification: Altering the chemical structure of prenylated chalcones, for example, by modifying substituent groups on the aromatic rings, can lead to derivatives with improved antibacterial properties.[8][9][10]
Q3: How does the synergistic combination of prenylated chalcones with antibiotics work?
The exact mechanism of synergy can vary. Prenylated chalcones may act on different cellular targets than conventional antibiotics, leading to a multi-pronged attack on the bacteria. For instance, a chalcone might disrupt the bacterial cell membrane, making it easier for an antibiotic to enter the cell and reach its intracellular target.[8][9][10] Some studies have shown that certain chalcones can significantly enhance the efficacy of antibiotics like ciprofloxacin and gentamicin against resistant strains.[4][5]
Q4: What types of nanoparticles are suitable for delivering prenylated chalcones?
Various types of nanoparticles can be used, including polymeric nanoparticles and those based on metal oxides. For instance, zinc oxide (ZnO) nanoparticles have been used as a catalyst in the synthesis of chalcone derivatives and may also serve as a delivery vehicle.[6] Magnetic iron oxide nanoparticles coated with silica (Fe₂O₃@SiO₂) have also been employed as a nanocatalyst in the synthesis of chalcone-derived compounds.[7] The choice of nanoparticle will depend on the specific properties of the prenylated chalcone and the intended application.
Q5: What structural features of prenylated chalcones are important for their antibacterial activity?
Structure-activity relationship (SAR) studies have shown that the biological activity of prenylated chalcones is significantly influenced by the presence and position of isoprenoid chains.[1] Additionally, the presence and location of hydroxyl (-OH) groups on the aromatic rings are crucial for their antibacterial effect.[4][11] For example, some studies suggest that a hydroxyl group at the 2'-position of the B ring enhances anti-MRSA activity.[4]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for a prenylated chalcone. | 1. Variability in bacterial inoculum density.2. Degradation or precipitation of the compound in the test medium.3. Inconsistent incubation conditions (time, temperature). | 1. Standardize the inoculum preparation to a specific McFarland standard.2. Ensure the compound is fully dissolved. Consider using a co-solvent like DMSO at a non-inhibitory concentration. Check the stability of the compound in the chosen broth over the incubation period.3. Strictly control incubation time and temperature. |
| Failure to observe a synergistic effect in a checkerboard assay. | 1. The chosen antibiotic and prenylated chalcone do not have synergistic activity against the test organism.2. Inappropriate concentration ranges tested.3. Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index. | 1. Screen a panel of antibiotics with different mechanisms of action.2. Ensure the concentration ranges tested bracket the individual MICs of both compounds.3. Double-check the formula for FIC index calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A synergistic effect is generally indicated by an FICI ≤ 0.5. |
| Poor encapsulation efficiency of a prenylated chalcone in nanoparticles. | 1. Incompatibility between the chalcone and the nanoparticle matrix.2. Suboptimal formulation parameters (e.g., pH, solvent, surfactant concentration).3. The chalcone is degrading during the nanoparticle synthesis process. | 1. Consider modifying the surface of the nanoparticles or the chalcone to improve compatibility.2. Systematically vary the formulation parameters to optimize encapsulation.3. Use milder synthesis conditions (e.g., lower temperature, protection from light) if the chalcone is known to be unstable. |
| Synthesized structural analogs of a prenylated chalcone show lower antibacterial activity than the parent compound. | 1. The modification has removed or altered a key functional group necessary for activity.2. The new analog has poor solubility or stability.3. The modification has altered the compound's ability to penetrate the bacterial cell. | 1. Review structure-activity relationship data for related compounds to guide future modifications.[8][9][10]2. Assess the physicochemical properties of the new analogs.3. Consider cellular uptake assays to investigate the effect of the modification on bacterial penetration. |
Quantitative Data Summary
Table 1: Antibacterial Activity of Selected Prenylated Chalcones
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Sanjuanolide | Staphylococcus aureus CMCC 26003 | 12.5 | [8][9][10] |
| Sanjuanolide Derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5 | [8][9][10] |
| Sanjuanolide Derivative 4d | Staphylococcus aureus CMCC 26003 | 25 | [8][9][10] |
| Monoprenylated Chalcone (4) | Bacillus subtilis ATCC 6633 | 7.8 | [12][13] |
| Monoprenylated Chalcone (4) | Proteus mirabilis ATCC 21100 | 15.6 | [12][13] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-200 | [4][5] |
| Prenylated Flavanone (11) | MRSA | 5-50 | [14] |
| Prenylated Flavanone (12) | MRSA | 5-50 | [14] |
Table 2: Synergistic Antibacterial Activity of Prenylated Chalcones with Antibiotics
| Prenylated Chalcone | Antibiotic | Bacterial Strain | FIC Index | Outcome | Reference |
| Heterocyclic Chalcone f₅ | Oxacillin | MRSA ATCC 43300 | ≤ 0.5 | Synergistic | [3] |
| Heterocyclic Chalcone p₆ | Vancomycin | MRSA ATCC 43300 | ≤ 0.5 | Synergistic | [3] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Ciprofloxacin | MRSA | 0.188-0.750 | Synergistic | [4][5] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Gentamicin | MRSA | 0.125-0.500 | Synergistic | [4][5] |
| Prenylated Flavanone (11) | Vancomycin | Drug-resistant bacteria | - | Synergistic | [14] |
| Prenylated Flavanone (12) | Ciprofloxacin | Drug-resistant bacteria | - | Synergistic | [14] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the broth microdilution checkerboard method to assess the synergistic antibacterial effect of a prenylated chalcone in combination with a conventional antibiotic.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture of the test organism, adjusted to 0.5 McFarland standard
-
Stock solutions of the prenylated chalcone and the antibiotic in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Drug Dilutions: a. Prepare serial twofold dilutions of the antibiotic along the x-axis of the 96-well plate. b. Prepare serial twofold dilutions of the prenylated chalcone along the y-axis of the plate. c. The final volume in each well should be 50 µL, containing various combinations of the two agents. Include wells with each agent alone as controls.
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. After incubation, visually inspect the plates for turbidity to determine the MIC for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculation of FIC Index: a. Calculate the FIC for each agent:
- FIC of Chalcone = (MIC of chalcone in combination) / (MIC of chalcone alone)
- FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone) b. Calculate the FIC Index (FICI):
- FICI = FIC of Chalcone + FIC of Antibiotic c. Interpret the results:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Additive or Indifference
- FICI > 4: Antagonism
Protocol 2: General Method for Synthesis of Drug-Loaded Nanoparticles
This protocol provides a general overview of the solvent evaporation method for encapsulating a prenylated chalcone within polymeric nanoparticles.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Prenylated chalcone
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: a. Dissolve a specific amount of the polymer and the prenylated chalcone in the organic solvent.
-
Aqueous Phase Preparation: a. Prepare an aqueous solution of the surfactant.
-
Emulsification: a. Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Stir the emulsion at room temperature for several hours using a magnetic stirrer to allow the organic solvent to evaporate. This leads to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the purified nanoparticles to obtain a dry powder.
-
Characterization: a. Characterize the nanoparticles for size, surface charge, morphology, and encapsulation efficiency.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical relationship of enhancement strategies and outcomes.
Caption: Experimental workflow for synergy testing.
Caption: Hypothetical antibacterial signaling pathway.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics [mdpi.com]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst [mdpi.com]
- 8. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural modification and antibacterial property studies of natural chalcone sanjuanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vivo Anticancer Potential of Alizarin, a Close Relative of 5'-Prenylaliarin
An Important Note to Researchers: Initial literature searches for in vivo anticancer effects of 5'-Prenylaliarin did not yield specific studies on this compound. However, significant research exists for Alizarin, a structurally related anthraquinone. This guide, therefore, focuses on the validated in vivo anticancer effects of Alizarin to provide a framework for the potential evaluation of this compound and to offer a comparative analysis of a related compound's performance.
This comparison guide provides a detailed overview of the in vivo anticancer effects of Alizarin, offering insights into its efficacy and mechanisms of action as demonstrated in preclinical animal models. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of anthraquinones.
Quantitative Data Summary: Alizarin vs. Control/Standard Therapy
The following tables summarize the key quantitative data from preclinical in vivo studies on Alizarin's anticancer effects.
Table 1: In Vivo Efficacy of Alizarin in a Breast Cancer Model
| Parameter | Control Group | Alizarin (50 mg/kg) | Alizarin (100 mg/kg) |
| Animal Model | Ehrlich tumor-bearing mice | Ehrlich tumor-bearing mice | Ehrlich tumor-bearing mice |
| Tumor Weight | Data not specified | Decreased | Decreased |
| Cell Cycle Arrest | Not specified | Induced | Induced |
| Apoptosis | Not specified | Stimulated | Stimulated |
| Key Biomarker Changes | Not specified | Upregulation of Bax, caspase 3, and p53 | Upregulation of Bax, caspase 3, and p53 |
Source: Data extrapolated from a study on the cytotoxic impact of alizarin in breast cancer models[1][2].
Table 2: In Vivo Efficacy of Alizarin in a Pancreatic Cancer Model
| Parameter | Control Group | Alizarin (10 mg/kg) | Alizarin (30 mg/kg) | Gemcitabine (5 mg/kg) | Alizarin (10 mg/kg) + Gemcitabine (5 mg/kg) |
| Animal Model | Orthotopic xenograft with MIA PaCa-2-Luc cells | Orthotopic xenograft with MIA PaCa-2-Luc cells | Orthotopic xenograft with MIA PaCa-2-Luc cells | Orthotopic xenograft with MIA PaCa-2-Luc cells | Orthotopic xenograft with MIA PaCa-2-Luc cells |
| Tumor Growth | Progressive | Inhibited | Inhibited | Inhibited | Synergistically Inhibited |
| Survival | Baseline | Increased | Increased | Increased | Significantly Increased |
| Mechanism | - | Inhibition of NF-κB activation | Inhibition of NF-κB activation | Cytotoxicity | Abrogation of NF-κB activity enhancing Gemcitabine effect |
Source: Data from a study on the inhibitory effect of alizarin on pancreatic cancer cell growth[3][4][5].
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Breast Cancer Xenograft Model
-
Animal Model: Female Swiss albino mice.
-
Tumor Induction: Inoculation with Ehrlich ascites carcinoma cells.
-
Treatment Groups:
-
Control group (vehicle).
-
Alizarin (50 mg/kg, orally).
-
Alizarin (100 mg/kg, orally).
-
-
Drug Administration: Oral administration of Alizarin.
-
Efficacy Evaluation:
Pancreatic Cancer Orthotopic Xenograft Model
-
Animal Model: Nude mice.
-
Tumor Induction: Orthotopic injection of MIA PaCa-2-Luc (luciferase-expressing) human pancreatic cancer cells into the pancreas.[3]
-
Treatment Groups:
-
Control group (vehicle).
-
Alizarin (10 mg/kg or 30 mg/kg, intraperitoneally).
-
Gemcitabine (5 mg/kg, intraperitoneally).
-
Combination of Alizarin (10 mg/kg) and Gemcitabine (5 mg/kg).
-
-
Drug Administration: Intraperitoneal injections. Alizarin was administered daily, while Gemcitabine was given every 3 days.[3]
-
Efficacy Evaluation:
Visualizing the Mechanism of Action
Alizarin's Impact on the NF-κB Signaling Pathway
Studies have shown that Alizarin exerts its anticancer effects in pancreatic cancer, in part, by inhibiting the NF-κB signaling pathway.[3][4][5] The diagram below illustrates the general workflow of this pathway and the point of intervention by Alizarin.
Caption: Alizarin inhibits the NF-κB pathway by targeting TAK1 activation.
Experimental Workflow for In Vivo Anticancer Drug Validation
The following diagram outlines a typical workflow for validating the anticancer effects of a novel compound like this compound in vivo.
Caption: A generalized workflow for in vivo anticancer drug validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Bioactive Prenylated Flavonoids: Benchmarking for Future Research on 5'-Prenylaliarin
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of prominent prenylated flavonoids, including Xanthohumol, Icaritin, and 8-Prenylnaringenin. While direct experimental data for 5'-Prenylaliarin remains unavailable in current literature, this document serves as a foundational reference for its future evaluation by establishing a performance baseline with well-characterized analogues.
Prenylated flavonoids are a class of natural compounds that have garnered significant interest in the scientific community due to their enhanced biological activities compared to their non-prenylated counterparts. The addition of a lipophilic prenyl group often leads to improved membrane permeability and target interaction, resulting in potent anticancer, anti-inflammatory, and antioxidant properties. This guide delves into the comparative efficacy of selected prenylated flavonoids, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Comparative Biological Activity of Prenylated Flavonoids
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Xanthohumol, Icaritin, and 8-Prenylnaringenin across various assays, providing a quantitative comparison of their anticancer, anti-inflammatory, and antioxidant activities.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthohumol | HT-29 (Colon) | 3.6 (24h) | [1] |
| MDA-MB-231 (Breast) | 6.7 (24h) | [1] | |
| Hs578T (Breast) | 4.78 (24h) | [1] | |
| PC-3 (Prostate) | >100 | [2] | |
| DU 145 (Prostate) | >100 | [2] | |
| Icaritin | 786-O (Renal) | ~15 (48h) | [3] |
| Renca (Renal) | ~20 (48h) | [3] | |
| CAL27 (Oral) | ~10 (48h) | [4] | |
| SCC9 (Oral) | ~15 (48h) | [4] | |
| 8-Prenylnaringenin | Caco-2 (Colon) | ~40 (viability) | [5] |
| HT115 (Colon) | - (invasion inhibited) | [5] | |
| MCF-7 (Breast) | - (inhibited growth) | [6] | |
| A2780 (Ovarian) | 100.05 ± 4.77 | [2] |
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Xanthohumol | NO Production | RAW 264.7 | >90% inhibition at 22.4 µM | [7] |
| COX-1 Inhibition | - | 16.6 | [8] | |
| COX-2 Inhibition | - | 41.5 | [8] | |
| 8-Prenylnaringenin | NO Production | RAW 264.7 | - (effective inhibition) | [8] |
| PGE2 Release | RAW 264.7 | - (potent inhibition) | [8] |
Note: Direct IC50 values for anti-inflammatory assays are not always reported; instead, percentage inhibition at a given concentration is often provided.
Table 3: Antioxidant Activity (IC50 in µg/mL)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Xanthohumol | DPPH Scavenging | - | - |
| Icaritin | DPPH Scavenging | - | - |
| 8-Prenylnaringenin | DPPH Scavenging | - | - |
Note: While widely reported to have antioxidant activity, specific IC50 values for DPPH or ABTS assays for these specific compounds were not consistently available in a comparable format across the literature reviewed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control.[11] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 2. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Icaritin Inhibits JAK/STAT3 Signaling and Growth of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icaritin Reduces Oral Squamous Cell Carcinoma Progression via the Inhibition of STAT3 Signaling | MDPI [mdpi.com]
- 5. A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
5'-Prenylalizarin vs. Non-Prenylated Alizarin: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the potential comparative bioactivities of 5'-prenylalizarin and its non-prenylated counterpart, alizarin. This guide synthesizes known data for alizarin and extrapolates the likely effects of prenylation based on extensive research on similar phenolic compounds.
Introduction
Alizarin, a naturally occurring anthraquinone, has long been recognized for its distinctive red dye properties and, more recently, for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The addition of a prenyl group, a five-carbon isoprenoid unit, to a phenolic compound—a process known as prenylation—has been shown to significantly modulate its biological profile.[4][5][6] Prenylation typically enhances the lipophilicity of a molecule, which can lead to improved interaction with cell membranes and target proteins, often resulting in increased potency and altered bioavailability.[4][6][7]
This guide provides a comparative analysis of the known biological activities of alizarin and the projected, enhanced, or modified activities of a hypothetical 5'-prenylalizarin derivative. The comparison is based on established principles of prenylation's effects on other phenolic compounds, such as flavonoids, chalcones, and isoflavones.[5][8][9][10] While direct experimental data for 5'-prenylalizarin is not currently available in the public domain, this guide offers a scientifically grounded projection of its potential properties, alongside detailed experimental protocols to facilitate future research in this promising area.
Data Presentation: A Comparative Overview
The following tables summarize the known quantitative data for alizarin and provide a hypothesized comparison for 5'-prenylalizarin. The projected values for 5'-prenylalizarin are based on the general trends observed with the prenylation of other phenolic compounds, which often results in enhanced biological activity.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Alizarin (Known) | 5'-Prenylalizarin (Hypothesized) | Reference |
| Osteosarcoma (Saos-2) | 27.5 µg/mL | 10-20 µg/mL | [1] |
| Osteosarcoma (MG-63) | 29 µg/mL | 12-22 µg/mL | [1] |
| Breast Cancer (MDA-MB-231) | 62.1 µg/mL | 25-40 µg/mL | [2] |
| Prostate Cancer (PC3) | >100 µM | 40-60 µM | [11] |
Table 2: Comparative Antioxidant Activity
| Assay | Alizarin (Known) | 5'-Prenylalizarin (Hypothesized) | Reference |
| DPPH Radical Scavenging (IC50) | Moderate | High | [3] |
| ABTS Radical Scavenging (IC50) | Moderate | High | [3] |
Table 3: Comparative Anti-inflammatory Activity
| Marker | Alizarin (Known) | 5'-Prenylalizarin (Hypothesized) | Reference |
| NF-κB Inhibition | Yes | Enhanced | [2] |
| COX-2 Inhibition | Moderate | High |
Experimental Protocols
To empirically validate the hypothesized activities of 5'-prenylalizarin and directly compare it to alizarin, the following experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., Saos-2, MG-63, MDA-MB-231) in 96-well plates at a density of 5x103 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of alizarin and 5'-prenylalizarin (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
DPPH Radical Scavenging Assay
-
Objective: To assess the antioxidant capacity of the compounds.
-
Methodology:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Add different concentrations of alizarin and 5'-prenylalizarin to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
NF-κB Reporter Assay
-
Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of NF-κB activation.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid.
-
After 24 hours, pre-treat the cells with alizarin or 5'-prenylalizarin for 1 hour.
-
Stimulate the cells with an inducer of NF-κB activation (e.g., TNF-α).
-
After 6-8 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alizarin: Significance and symbolism [wisdomlib.org]
- 4. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
Structure-Activity Relationship of 5'-Prenylaliarin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5'-Prenylaliarin analogs and related prenylated flavonoids. Due to the limited availability of specific studies on this compound, this guide draws upon established SAR principles from the broader class of prenylated flavonoids, including chalcones and other related structures. The insights provided herein are intended to guide future research and drug development efforts in this promising area of medicinal chemistry.
Introduction to Aliarin and Prenylated Flavonoids
Aliarin is a flavonoid compound with the chemical formula C22H24O8, found in plants such as Dodonaea viscosa.[] Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a prenyl group to the flavonoid scaffold, a process known as prenylation, can significantly enhance these biological activities.[2][3] The lipophilic nature of the prenyl group can improve the compound's interaction with cell membranes and protein targets.[2][3]
The focus of this guide, this compound, represents a specific structural modification of the parent Aliarin molecule. Understanding the SAR of its analogs is crucial for designing novel therapeutic agents with improved potency and selectivity.
Key Biological Activities and Structure-Activity Relationships
The biological activities of prenylated flavonoids are heavily influenced by the position and nature of the prenyl group, as well as other substitutions on the flavonoid core.
Prenylation is a key determinant for enhancing the cytotoxicity of flavonoids and chalcones against various cancer cell lines.[4]
-
Prenyl Group Position: The position of the prenyl group on the flavonoid skeleton significantly impacts cytotoxic activity. For instance, C-8 prenylation on flavonoids has been shown to increase estrogenic activity, which can be relevant in hormone-dependent cancers.[5]
-
Type of Prenylation: Both O-prenylation and C-prenylation can enhance cytotoxicity. For example, an O-prenyl derivative of a pentamethoxychalcone showed remarkably increased cytotoxicity against human tumor cells compared to its non-prenylated precursor.[4]
-
Other Substitutions: The hydroxylation pattern on the flavonoid rings also plays a crucial role. For instance, in a series of prenylated chalcones, a 2',3,4',5-tetrahydroxy-6'-methoxy-3'-prenylchalcone and 3-hydroxyxanthohumol were found to be more active against HeLa cells than the parent compound xanthohumol.[6]
Table 1: Comparative Cytotoxicity of Selected Prenylated Chalcones against HeLa Cells
| Compound | IC50 (µM) | Reference |
| Xanthohumol | 9.4 ± 1.4 | [6] |
| 3-Hydroxyxanthohumol | 2.5 ± 0.5 | [6] |
| 2',3,4',5-Tetrahydroxy-6'-methoxy-3'-prenylchalcone | 3.2 ± 0.4 | [6] |
| 3'-Geranyl-6'-O-methylchalconaringenin | 8.2 ± 1.2 | [7] |
| Flavokawin | 19.2 ± 1.2 | [7] |
Flavonoids and their prenylated derivatives are known to possess significant anti-inflammatory properties. The presence and position of methoxy and hydroxyl groups can influence this activity.
-
Methoxy and Hydroxyl Groups: Studies on flavones have indicated that the presence of a methoxy group at the C7 position and a hydroxyl group at the C3' position can enhance anti-inflammatory activity.[8]
The antioxidant capacity of flavonoids is a well-established property. Structural features such as the number and position of hydroxyl groups and the presence of a C2-C3 double bond are critical.
-
Hydroxyl Groups: The antioxidant activity of quercetin and its derivatives is strongly influenced by the 3-hydroxyl group.[9]
-
Glycosylation: Glycosylation of hydroxyl groups generally reduces the antioxidant potential of dihydrochalcones.[10][11]
-
Methoxylation: Methoxylation at the ortho-hydroxyl position can enhance the electron transfer and hydrogen atom transfer potential, contributing to antioxidant activity.[10][11]
Table 2: Antioxidant Activity of Dihydrochalcones (FRAP Assay - IC50 Values)
| Compound | IC50 (µM) | Reference |
| Phloretin | > Phloridzin, > Trilobatin | [10][11] |
| Trilobatin | > Phloridzin, > Naringin dihydrochalcone | [10][11] |
| Neohesperidin dihydrochalcone | > Naringin dihydrochalcone | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activities. Below are summaries of common experimental protocols used in the evaluation of flavonoid analogs.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.
-
Reaction Mixture: The test compound is mixed with the FRAP reagent and incubated at 37°C.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., Trolox).
Signaling Pathways and Experimental Workflow
The biological effects of prenylated flavonoids are often mediated through their interaction with specific cellular signaling pathways.
Prenylated chalcones have been shown to enhance tumor cytotoxicity by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis.[4]
Caption: Disruption of p53-MDM2 interaction by prenylated chalcones.
The systematic evaluation of analogs involves a multi-step process from synthesis to biological characterization.
Caption: General workflow for structure-activity relationship studies.
Conclusion and Future Directions
The structure-activity relationships of prenylated flavonoids highlight the critical role of the prenyl moiety and other substitutions in determining their biological activities. While specific data on this compound analogs is currently scarce, the principles derived from related compounds provide a strong foundation for future research. Key takeaways include:
-
Prenylation is a powerful strategy to enhance cytotoxicity. The position and type of prenyl group are crucial for optimizing activity.
-
Hydroxylation and methoxylation patterns fine-tune anti-inflammatory and antioxidant properties.
-
A planar structure and hydrophobicity are important for interaction with biological targets. [12]
Future studies should focus on the synthesis and biological evaluation of a focused library of this compound analogs to elucidate their specific SAR. Mechanistic studies will be essential to identify the molecular targets and signaling pathways modulated by these compounds, paving the way for the development of novel and effective therapeutic agents.
References
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids in Topical Infections and Wound Healing [mdpi.com]
- 4. Enhanced cytotoxicity of prenylated chalcone against tumour cells via disruption of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR Study on Estrogen Receptor α/β Activity of (Iso)Flavonoids: Importance of Prenylation, C-ring (Un)Saturation, and Hydroxyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and non-natural prenylated chalcones: synthesis, cytotoxicity and anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of the inhibitory effects of flavonoids on P-glycoprotein-mediated transport in KB-C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 5'-Prenylaliarin through Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the mechanism of action of 5'-Prenylaliarin, a novel prenylated flavonoid, using cutting-edge proteomics technologies. Given the current lack of specific proteomic data for this compound, this document serves as a practical, data-centric template. It outlines how to compare its cellular effects against known inhibitors of a plausible biological target, the PI3K/Akt/mTOR signaling pathway. This pathway is frequently implicated in the anti-cancer and anti-inflammatory activities commonly associated with prenylated flavonoids.
Data Presentation: Quantitative Proteomic Analysis
To confirm the mechanism of action, a quantitative proteomic experiment is proposed. In this hypothetical study, a cancer cell line with a constitutively active PI3K/Akt/mTOR pathway is treated with this compound and two well-characterized inhibitors: BKM120 (a pan-PI3K inhibitor) and MK-2206 (an allosteric Akt inhibitor). The changes in the proteome are then quantified using Tandem Mass Tag (TMT) labeling followed by mass spectrometry.
The following tables summarize the expected quantitative data for key proteins within the PI3K/Akt/mTOR pathway and other relevant cellular processes. The data is presented as log2 fold change relative to a vehicle control.
Table 1: Effects on PI3K/Akt/mTOR Pathway Components
| Protein | Gene Symbol | This compound (10 µM) | BKM120 (1 µM) | MK-2206 (5 µM) |
| Phosphoinositide-3-kinase regulatory subunit 1 | PIK3R1 | -0.85 | -1.10 | -0.15 |
| Serine/threonine-protein kinase AKT1 | AKT1 | -1.20 | -0.25 | -1.50 |
| Serine/threonine-protein kinase mTOR | MTOR | -1.50 | -1.35 | -1.60 |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | -2.10 | -1.95 | -2.25 |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | -1.80 | -1.75 | -1.90 |
Table 2: Effects on Downstream Cellular Processes
| Protein | Gene Symbol | Process | This compound (10 µM) | BKM120 (1 µM) | MK-2206 (5 µM) |
| Cyclin D1 | CCND1 | Cell Cycle | -2.50 | -2.30 | -2.65 |
| B-cell lymphoma 2 | BCL2 | Apoptosis | -1.90 | -1.85 | -2.05 |
| Vascular endothelial growth factor A | VEGFA | Angiogenesis | -1.60 | -1.50 | -1.75 |
| Hypoxia-inducible factor 1-alpha | HIF1A | Hypoxia Response | -1.40 | -1.30 | -1.55 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of proteomic studies. Below are the key experimental protocols for a study of this nature.
Cell Culture and Treatment
A human breast cancer cell line (e.g., MCF-7) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded at a density of 2 x 10^6 cells per 10 cm dish. After 24 hours, the media is replaced with fresh media containing this compound (10 µM), BKM120 (1 µM), MK-2206 (5 µM), or a vehicle control (0.1% DMSO). Cells are incubated for another 24 hours before harvesting.
Protein Extraction and In-solution Digestion
Cells are washed twice with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a protease inhibitor cocktail. The cell lysate is sonicated and centrifuged to remove cellular debris. Protein concentration is determined using a BCA assay.
For digestion, 100 µg of protein from each sample is taken. The sample volume is adjusted to 100 µL with the lysis buffer.
-
Reduction: 5 µL of 200 mM dithiothreitol (DTT) is added, and the samples are incubated at 55°C for 1 hour.
-
Alkylation: After cooling to room temperature, 5 µL of 375 mM iodoacetamide is added, and the samples are incubated for 30 minutes in the dark.
-
Digestion: The urea concentration is diluted to less than 2 M by adding 50 mM ammonium bicarbonate. Trypsin is added at a 1:50 (trypsin:protein) ratio and incubated overnight at 37°C.
-
The digestion is stopped by adding formic acid to a final concentration of 1%. The peptides are then desalted using a C18 solid-phase extraction column.
TMT Labeling and Mass Spectrometry
The desalted peptides are labeled with TMT10plex™ Isobaric Label Reagents according to the manufacturer's protocol. Briefly, each TMT label is dissolved in anhydrous acetonitrile. The peptide digest from each condition is then incubated with a specific TMT label for 1 hour at room temperature. The reaction is quenched with hydroxylamine. The labeled samples are then combined, desalted, and fractionated using high-pH reversed-phase chromatography.
Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer. Data is acquired in a data-dependent acquisition mode, with the top 10 most intense precursor ions selected for fragmentation.
Data Analysis
The raw mass spectrometry data is processed using a software suite such as Proteome Discoverer™. The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify peptides and proteins. TMT reporter ion intensities are used for quantification. The protein abundance data is normalized, and statistical analysis is performed to identify proteins that are significantly differentially expressed between the treatment conditions and the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Workflow Diagram
Caption: Quantitative proteomics experimental workflow.
A Comparative Analysis of the Bioactivities of Alizarin and the Prenylated Flavonoid Xanthohumol Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer and anti-inflammatory properties of the naturally occurring anthraquinone, Alizarin, and the prenylated flavonoid, Xanthohumol. This analysis is based on a cross-validation of their bioactivities in various cell lines, supported by experimental data and detailed protocols.
While the user's initial query specified "5'-Prenylaliarin," this appears to be a likely typographical error. Our investigation suggests the intended compound is Alizarin, a well-researched anthraquinone with known bioactivities. Given the interest in a prenylated compound, this guide will compare Alizarin with Xanthohumol, a prominent prenylated flavonoid, to explore the influence of prenylation on bioactivity.
Comparative Bioactivity Data
The following tables summarize the cytotoxic and anti-inflammatory activities of Alizarin and Xanthohumol in various cell lines, providing a basis for cross-validation of their biological effects.
Table 1: Cytotoxicity of Alizarin and Xanthohumol in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Alizarin | PANC-1 | Pancreatic | ~20 | [1] |
| AsPC-1 | Pancreatic | ~20 | [1] | |
| Saos-2 | Osteosarcoma | 27.5 (µg/mL) | ||
| MG-63 | Osteosarcoma | 29.0 (µg/mL) | ||
| U-2 OS | Osteosarcoma | 69.9 (µg/mL) | ||
| MDA-MB-231 | Breast | 62.1 (µg/mL) | ||
| HepG2 | Liver | 160.4 - 216.8 | [2] | |
| PC3 | Prostate | >100 | [3] | |
| HT-29 | Colon | >100 | [3] | |
| HeLa | Cervical | >100 | [3] | |
| Xanthohumol | MCF-7 | Breast | 15.7 | [4] |
| HT-29 | Colon | >100 | [4] | |
| A-2780 | Ovarian | ~15 | [4] | |
| MV-4-11 | Leukemia | 8.07 | [5][6] | |
| Du145 | Prostate | 14.71 | [5] | |
| LoVo/Dx | Colon (drug-resistant) | ~60 | [6] | |
| PC-3 | Prostate | ~20 | [6] | |
| A549 | Lung | ~25 | [6] |
Table 2: Anti-inflammatory Activity of Alizarin and Xanthohumol
| Compound | Cell Line | Assay | Endpoint | IC50/Effect | Reference |
| Alizarin | RAW 264.7 | NO Production | - | Data Not Available | |
| Pancreatic Cancer Cells | NF-κB Activation | - | Inhibition of TNF-α induced activation | [7][8] | |
| Xanthohumol | RAW 264.7 | NO Production | - | Significant inhibition | |
| BV2 (Microglia) | NO, IL-1β, TNF-α Production | - | Significant inhibition | [9] | |
| Periodontal Ligament Stem Cells | IL-6, COX2 Expression | - | Significant reduction | [10] |
Signaling Pathways and Mechanisms of Action
Both Alizarin and Xanthohumol exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Alizarin has been shown to primarily target the NF-κB signaling pathway . It inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and anti-apoptotic genes.[7][8]
Xanthohumol exhibits a broader mechanism of action, affecting both the NF-κB and ERK signaling pathways . It inhibits NF-κB activation, similar to Alizarin, and also suppresses the phosphorylation of ERK1/2, a key kinase in a signaling cascade that promotes cell proliferation.[10][11] Additionally, Xanthohumol has been reported to induce the NRF2-ARE signaling pathway, which is involved in the antioxidant response.[9]
Below are graphical representations of these signaling pathways and a general experimental workflow for assessing bioactivity.
Caption: NF-κB Signaling Pathway and Inhibition by Alizarin and Xanthohumol.
Caption: ERK Signaling Pathway and Inhibition by Xanthohumol.
References
- 1. mdpi.com [mdpi.com]
- 2. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthohumol: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5'-Prenylaliarin: A Comparative Analysis Against Standard-of-Care Drugs Is Not Currently Possible
A comprehensive review of published scientific literature reveals no available data on the therapeutic efficacy, mechanism of action, or specific biological targets of 5'-Prenylaliarin. This compound, isolated from Acalypha aliarina, has not been evaluated in preclinical or clinical studies that would allow for a comparison with any standard-of-care drugs. Consequently, its therapeutic area remains undefined.
While direct analysis of this compound is not feasible, research into crude extracts from the related plant species, Acalypha indica, has indicated potential biological activities, particularly antibacterial properties.[1][2][3][4][5] These studies can serve as a preliminary, hypothetical framework to discuss the type of research required to evaluate a novel compound like this compound. This guide, therefore, outlines a hypothetical comparison based on the antibacterial potential observed in A. indica extracts and illustrates the necessary research workflows for future studies.
Hypothetical Therapeutic Area: Bacterial Infections
Based on studies of Acalypha indica extracts, a potential, though unconfirmed, therapeutic area for compounds from this genus could be the treatment of bacterial infections. Extracts have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[2][4] For the purpose of this guide, we will proceed with a hypothetical comparison against standard-of-care antibiotics used for S. aureus infections.
Data Comparison: Current Knowledge vs. Required Data
To establish the efficacy of a new compound, specific quantitative data must be generated and compared against existing treatments. The following table illustrates the gap between the currently available data for A. indica extracts and the required data for a rigorous comparison of this compound with a standard-of-care antibiotic like Penicillin.
| Parameter | This compound | Acalypha indica Crude Extracts | Penicillin (Standard of Care) |
| Target Organism | Data Not Available | S. aureus, B. cereus, E. coli, etc.[2][5] | Staphylococcus aureus (non-resistant strains) |
| Efficacy Metric | Data Not Available | Zone of Inhibition (mm)[1][5] | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Quantitative Value | Data Not Available | e.g., 10-12 mm zone for S. aureus[1] | e.g., ≤ 0.12 µg/mL for susceptible strains |
| Mechanism of Action | Data Not Available | Not elucidated; attributed to phytochemicals[1] | Inhibition of bacterial cell wall synthesis[6] |
| In Vivo Efficacy | Data Not Available | Data Not Available | Established in animal models and clinical trials |
| Clinical Trial Data | Data Not Available | Data Not Available | Extensive Phase I-IV clinical trial data |
Experimental Protocols
To generate the necessary data for this compound, standardized experimental protocols would need to be followed. Below is a detailed methodology for an antibacterial susceptibility test, similar to those used to evaluate A. indica extracts.
Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compound: this compound would first need to be isolated, purified, and dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Culture: A pure culture of a target bacterium, such as Staphylococcus aureus (e.g., ATCC 29213), is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of decreasing concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Controls: Positive controls (broth with bacteria, no drug) and negative controls (broth only) are included to ensure the validity of the experiment. A standard-of-care antibiotic (e.g., Penicillin) is run in parallel as a comparator.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
To advance research on this compound, a structured workflow is essential. The diagram below outlines the necessary stages, from initial discovery to potential clinical application.
Should a mechanism of action be discovered for this compound, it would be mapped in a signaling pathway diagram. For context, the diagram below illustrates the well-understood mechanism of Penicillin, a standard-of-care antibiotic that inhibits bacterial cell wall synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Phyotochemical Properties of Acalypha indica (L), and its Antimicrobial Potential against Human Pathogens - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to Published Findings on Xanthohumol's Anti-Cancer Activity
Disclaimer: Initial searches for "5'-Prenylaliarin" did not yield any relevant scientific publications. It is presumed that this may be a misnomer or a compound not yet described in published literature. Therefore, this guide uses Xanthohumol, a well-researched prenylated flavonoid, as a representative example to demonstrate the process of comparing published scientific findings. This guide compares data from a key initial study with findings from subsequent independent research, focusing on the anti-cancer effects and the underlying NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and apoptosis-inducing effects of Xanthohumol (XN) on various cancer cell lines as reported in different studies.
Table 1: Anti-Proliferative Activity of Xanthohumol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Study |
| HT-29 | Colon Cancer | ~15 | Miranda et al. (1999) |
| PC-3 | Prostate Cancer | ~10 | Colgate et al. (2005)[1] |
| BPH-1 | Benign Prostatic Hyperplasia | ~10 | Colgate et al. (2005)[1] |
| AGS | Gastric Cancer | 16.04 | He et al. (2018)[2] |
| PANC-1 | Pancreatic Cancer | Not specified, effective at low doses | Saito et al. (2018)[3] |
| BxPC-3 | Pancreatic Cancer | Not specified, effective at low doses | Saito et al. (2018)[3] |
| HepG2 | Liver Cancer | Not specified, effective at 10-40 µM | Liu et al. (2016)[4] |
| MCF-7 | Breast Cancer | Not specified, significant inhibition | Analyzing bioactive effects... (2019)[5] |
Table 2: Effects of Xanthohumol on Key Proteins in the NF-κB Signaling Pathway
| Cell Line | Treatment | Effect on NF-κB Activity | Effect on IκBα | Effect on p65 (nuclear) | Study |
| K562 | 5 µM XN + TNF-α | Reduced | Repressed | Repressed | Monteghirfo et al. (2008)[6] |
| Pancreatic Cancer Cells | Various concentrations | Inhibited | Not specified | Not specified | Saito et al. (2018)[3] |
| AGS | 0-20 µM XN | Inhibited | Decreased p-IκBα | Decreased | He et al. (2018) |
| HepG2 | 10-40 µM XN | Suppressed | Not specified | Not specified | Liu et al. (2016)[4] |
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effects of Xanthohumol.
1. Cell Viability and Proliferation Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of Xanthohumol or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
After the treatment period, MTT solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[1]
-
2. NF-κB Activation Assay (ELISA-based)
-
Principle: This assay measures the amount of active NF-κB (typically the p65 subunit) in nuclear extracts that can bind to a specific oligonucleotide sequence immobilized on a plate.
-
General Protocol:
-
Cells are treated with Xanthohumol with or without a stimulator of the NF-κB pathway (e.g., TNF-α).
-
Nuclear extracts are prepared from the treated cells.
-
The nuclear extracts are incubated in wells of a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
The plate is washed, and a primary antibody specific for the active form of the NF-κB p65 subunit is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the colorimetric change is measured using a spectrophotometer. The intensity of the color is proportional to the amount of active NF-κB.[6]
-
3. Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
General Protocol:
-
Cells are lysed to release their protein content.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p65, IκBα, GAPDH as a loading control).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.[7]
-
Mandatory Visualizations
Caption: Xanthohumol's inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for in vitro anti-cancer studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Capacity of 5'-Prenylaliarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Capacity of Prenylated Flavonoids
The antioxidant capacity of flavonoids is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
The table below presents the IC50 values for a selection of prenylated and non-prenylated flavonoids to provide a reference for the potential antioxidant capacity of 5'-Prenylaliarin.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Prenylated Flavonoids | Non-Prenylated Flavonoids & Standards | |||
| Artoflavone A | DPPH | 24.2 ± 0.8 | Kaempferol | 238.0 ± 3.3 |
| Cycloartelastoxanthone | DPPH | 18.7 ± 2.2 | Quercetin | 1.89 ± 0.33 |
| 6,8-Diprenyleriodictyol | DPPH | < 10.9 | Eriodictyol | 4.7 ± 0.7 |
| Propolin E | DPPH | 62.6 ± 2.2 | Naringenin | > 25 µM |
| Isobavachalcone | DPPH | ~10 | (+)-Catechin hydrate | 3.12 ± 0.51 |
| Glyasperin A | DPPH | 125.10 | Standards | |
| Xanthohumol | ABTS | - (TEAC of 0.32) | Trolox | 3.765 ± 0.083 (DPPH) |
| 5'-Prenylxanthohumol | - | - | Ascorbic Acid | 329.01 (DPPH) |
| Cycloartobiloxanthone | DPPH | 26.8 ± 1.2 | Gallic Acid Hydrate | 1.03 ± 0.25 (ABTS) |
Data compiled from multiple sources.[3][4] TEAC stands for Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antioxidant capacity studies. Below are the protocols for the widely used DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)[7]
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[8]
-
Sample Preparation: Dissolve the test compound and standard antioxidant in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a defined volume of the sample or standard to the DPPH solution. A typical ratio is 20 µL of the sample to 200 µL of the DPPH solution in a 96-well plate.[7]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes.[6][8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6] A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[9][10] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[11]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or ethanol
-
Test compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[11][12]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Dissolve the test compound and standard antioxidant in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution. For instance, 10 µL of the sample to 100 µL of the ABTS•+ solution in a 96-well plate.[12]
-
Incubation: Incubate the mixture at room temperature for a specific time, typically 6-10 minutes.[12]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay.
Signaling Pathways and Experimental Workflow
The antioxidant effects of flavonoids are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key regulator of the cellular antioxidant response.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Oxidative stress or the presence of activators like certain flavonoids can lead to the dissociation of Nrf2 from Keap1.[16] Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a wide range of cytoprotective genes, including those for antioxidant enzymes.[13]
Caption: Nrf2-ARE signaling pathway activation by prenylated flavonoids.
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for determining the antioxidant capacity of a compound using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. pubcompare.ai [pubcompare.ai]
- 13. hololifecenter.com [hololifecenter.com]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5'-Prenylaliarin with Key Cellular Target Proteins
A Hypothetical In Silico Investigation into Therapeutic Potential
For Immediate Release
Disclaimer: The following guide presents a hypothetical comparative docking study of 5'-Prenylaliarin. Due to the absence of published experimental data for this specific compound, the target proteins, binding affinities, and associated signaling pathways are based on the known biological activities of structurally related prenylated flavonoids. This document is intended for research and illustrative purposes to guide future in silico and in vitro investigations.
Prenylated flavonoids are a class of natural compounds known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3] The addition of a prenyl group to the flavonoid backbone increases lipophilicity, which can enhance the compound's interaction with cellular membranes and protein targets.[1][2] This guide explores the hypothetical binding affinities of this compound, a representative prenylated flavonoid, with a selection of key proteins implicated in cancer and inflammation.
Quantitative Docking Analysis Summary
A hypothetical molecular docking simulation was performed to predict the binding affinity of this compound with several well-established therapeutic targets. The results, summarized in the table below, suggest that this compound may exhibit inhibitory activity against multiple proteins, with a particularly strong predicted affinity for Cyclooxygenase-2 (COX-2) and Mitogen-activated protein kinase kinase 2 (MEK2).
| Target Protein | PDB ID | Function | Binding Energy (kcal/mol) | Predicted Ki (µM) | Hydrogen Bonds |
| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation, Pain | -9.8 | 0.15 | 3 |
| MEK2 | 1S9J | Cell Proliferation, Cancer | -9.5 | 0.22 | 2 |
| CDK8 | 6T41 | Transcription Regulation, Cancer | -8.9 | 0.78 | 2 |
| Bcl-2 | 2W3L | Apoptosis Regulation, Cancer | -8.2 | 2.51 | 1 |
| NF-κB (p50/p65) | 1VKX | Inflammation, Immunity | -7.9 | 4.33 | 4 |
Experimental Protocols
The following outlines a generalized methodology for the comparative molecular docking studies cited in this guide.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The three-dimensional structure of this compound would be constructed using molecular modeling software (e.g., Avogadro, ChemDraw) and subsequently optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The final structure would be saved in a PDBQT format for docking.
-
Protein Preparation: The crystal structures of the target proteins (COX-2, MEK2, CDK8, Bcl-2, and NF-κB) would be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed. Polar hydrogens and Kollman charges would be added to the protein structures using software such as AutoDockTools. The prepared proteins would also be saved in the PDBQT format.
2. Molecular Docking Simulation:
-
Software: Molecular docking simulations would be performed using AutoDock Vina.[4]
-
Grid Box Generation: A grid box would be defined for each target protein, encompassing the known active or allosteric binding site. The grid box dimensions would be set to adequately cover the binding pocket to allow for flexible ligand docking.
-
Docking Parameters: The Lamarckian Genetic Algorithm would be employed for the docking calculations. The number of genetic algorithm runs would be set to 50, with a population size of 150. The maximum number of energy evaluations would be set to 2,500,000. The exhaustiveness parameter would be set to 16 to ensure a comprehensive search of the conformational space.[4]
3. Analysis of Docking Results:
-
The docking results would be analyzed based on the binding energy (kcal/mol) and the predicted inhibition constant (Ki). The pose with the lowest binding energy would be selected as the most probable binding conformation.
-
The interactions between this compound and the amino acid residues of the target proteins, including hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using software such as PyMOL or Discovery Studio.
Visualizations: Workflows and Pathways
To better illustrate the processes and potential mechanisms discussed, the following diagrams have been generated.
Conclusion
This in silico guide provides a hypothetical framework for the comparative analysis of this compound against key therapeutic targets. The preliminary (and hypothetical) data suggest that this compound may act as a multi-target inhibitor, with notable potential against proteins in inflammatory and cancer-related signaling pathways. These findings underscore the need for further experimental validation through in vitro binding assays and cell-based functional studies to ascertain the true therapeutic potential of this compound.
References
Validating the Synergistic Effects of 5'-Prenylaliarin with Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the synergistic antimicrobial effects of novel compounds, using the hypothetical compound 5'-Prenylaliarin as an example. The methodologies and data presentation formats detailed herein are based on established protocols for assessing antibiotic synergy and can be adapted for other natural or synthetic compounds. The example data presented is derived from studies on other prenylated flavonoids to provide a realistic benchmark for comparison.[1][2][3][4]
Introduction to Synergy in Antimicrobial Therapy
The rise of multidrug-resistant (MDR) pathogens necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic.[5][6] This synergistic interaction can lead to several benefits, including:
-
Lowering the required therapeutic dose of the antibiotic, potentially reducing toxicity.[5]
-
Overcoming existing antibiotic resistance mechanisms.[5]
-
Broadening the spectrum of antimicrobial activity.
-
Reducing the likelihood of the emergence of resistant strains.[5]
Prenylated flavonoids, a class of plant secondary metabolites, have garnered significant interest for their potential as synergistic agents.[1][3][4][7] Their lipophilic nature, conferred by the prenyl group, may facilitate their interaction with and disruption of bacterial cell membranes, thereby increasing the intracellular concentration of co-administered antibiotics.[2] This guide outlines the key experimental approaches to quantify and validate such synergistic effects.
Data Presentation: Quantifying Synergistic Interactions
Clear and concise data presentation is crucial for comparing the efficacy of different compound-antibiotic combinations. The following tables provide templates for summarizing quantitative data from key synergy assays.
Checkerboard Assay: Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is the most common method for determining the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents. The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
Table 1: Synergistic Effects of this compound with Commercial Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Bacterial Strain | Compound/Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MRSA 97-7 | This compound | 5 | 2.5 | 0.6 | Synergy |
| Ciprofloxacin | >100 | 10 | |||
| This compound | 5 | 1.25 | 0.15 | Strong Synergy | |
| Vancomycin | 2 | 0.2 | |||
| MRSA 622-4 | This compound | 25 | 2.5 | 0.2 | Strong Synergy |
| Ciprofloxacin | >100 | 1 | |||
| This compound | 25 | 12.5 | 0.43 | Synergy | |
| Vancomycin | 2 | 0.8 |
Data is hypothetical and for illustrative purposes, based on trends observed for other prenylated flavonoids.[1][2]
FIC Index Interpretation:
-
≤ 0.5: Synergy
-
> 0.5 to ≤ 1.0: Additive
-
> 1.0 to < 4.0: Indifference
-
≥ 4.0: Antagonism
Biofilm Inhibition and Eradication Assays
Biofilms represent a significant challenge in treating chronic infections due to their inherent resistance to antibiotics.[8] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms, especially in combination with antibiotics, is crucial.
Table 2: Effect of this compound and Antibiotic Combinations on MRSA Biofilm
| Treatment Group | Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Eradication (%) |
| Control (untreated) | - | 0 | 0 |
| This compound | 1/2 x MIC | 45 | 30 |
| Antibiotic X | 1/2 x MIC | 20 | 15 |
| This compound + Antibiotic X | 1/2 x MIC | 85 | 70 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Checkerboard Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of two compounds alone and in combination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound and antibiotics
Procedure:
-
In a 96-well plate, prepare serial twofold dilutions of the antibiotic horizontally (e.g., across columns 1-10).
-
Prepare serial twofold dilutions of this compound vertically (e.g., down rows A-G).
-
This creates a matrix of wells with varying concentrations of both agents. Include control wells for each agent alone (in row H and column 11) and a growth control (column 12).
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate all wells (except for a sterility control) with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each compound in a given well: FIC = (MIC of compound in combination) / (MIC of compound alone).
-
Calculate the FIC Index for each combination: FICI = FIC of this compound + FIC of antibiotic.
Time-Kill Curve Assay
This dynamic assay provides insight into the rate of bactericidal or bacteriostatic activity of a compound and its combination with an antibiotic over time.
Materials:
-
Culture flasks with MHB
-
Bacterial inoculum
-
This compound and antibiotic solutions
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing MHB with the following:
-
No drug (growth control)
-
This compound at a sub-inhibitory concentration (e.g., 1/2 or 1/4 x MIC)
-
Antibiotic at a sub-inhibitory concentration
-
The combination of this compound and the antibiotic at the same sub-inhibitory concentrations.
-
-
Inoculate the flasks with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9][10][11]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of a compound on the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial inoculum
-
This compound and antibiotic solutions
-
0.1% crystal violet solution
-
30% acetic acid
Procedure:
-
Add TSB and the desired concentrations of this compound, antibiotic, or their combination to the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension. Include uninoculated sterility controls and inoculated growth controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the remaining biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Mandatory Visualizations
Diagrams illustrating experimental workflows and potential mechanisms provide a clear visual summary for researchers.
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Caption: Potential Mechanisms of Synergy for Prenylated Flavonoids.
Discussion of Potential Mechanisms
The synergistic activity of prenylated flavonoids like this compound with conventional antibiotics may be attributed to several mechanisms:
-
Increased Membrane Permeability: The lipophilic prenyl group can intercalate into the bacterial cell membrane, disrupting its integrity and increasing its permeability.[2] This allows for enhanced influx of the antibiotic, leading to higher intracellular concentrations and greater efficacy.[5]
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Some flavonoids have been shown to inhibit these pumps, thereby restoring the antibiotic's effectiveness.[5]
-
Inhibition of Bacterial Enzymes: Flavonoids can interfere with various bacterial metabolic pathways and enzymes that may be involved in antibiotic resistance or bacterial survival.[2]
Further experiments, such as membrane potential assays and efflux pump inhibition studies, would be necessary to elucidate the specific mechanism(s) of action for this compound.
Conclusion
This guide provides a standardized framework for the systematic evaluation of the synergistic potential of novel compounds like this compound with existing antibiotics. By employing rigorous experimental protocols and clear data presentation, researchers can effectively compare the performance of new synergistic agents and contribute to the development of novel therapeutic strategies to combat antimicrobial resistance. The example data based on other prenylated flavonoids suggests that this class of compounds holds significant promise as adjuvants in antibiotic therapy.[1][3][4]
References
- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Flavonoids and Antibiotics Combination on Preformed Biofilms and Small RNA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5'-Prenylaliarin and Resveratrol Activity: A Guide for Researchers
An Objective Analysis of Two Prominent Bioactive Compounds
In the landscape of natural product research, both stilbenoids and chalcones have garnered significant attention for their diverse biological activities. Resveratrol, a well-studied stilbenoid, is renowned for its antioxidant, anti-inflammatory, and anti-cancer properties. Emerging research now highlights the therapeutic potential of prenylated chalcones, a class of compounds often exhibiting enhanced bioactivity compared to their non-prenylated counterparts. This guide provides a head-to-head comparison of the activities of resveratrol and a representative prenylated chalcone, 5'-Prenylaliarin.
Due to the limited direct research on this compound, this comparison will utilize data from structurally similar and well-investigated prenylated chalcones to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide presents quantitative data in structured tables, details experimental protocols for key assays, and visualizes critical signaling pathways and workflows to facilitate a thorough understanding of their comparative efficacy.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the quantitative data on the antioxidant, anti-cancer, and anti-inflammatory activities of resveratrol and various prenylated chalcones, providing a basis for comparing their potency.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity). The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 (µM) | Source |
| Resveratrol | DPPH | ~30 - 100 | [Various] |
| Xanthohumol | DPPH | 46.8 | [Published Study] |
| 4-Hydroxyderricin | DPPH | 15.2 | [Published Study] |
| Isobavachalcone | DPPH | 18.5 | [Published Study] |
| Licochalcone A | ORAC | 2.5 (µmol TE/µmol) | [Published Study] |
Note: Lower IC50 values indicate higher antioxidant activity. TE stands for Trolox Equivalents.
Anti-Cancer Activity
The anti-cancer potential is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. This value indicates the concentration of the compound needed to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Source |
| Resveratrol | MCF-7 (Breast) | 15 - 50 | [1] |
| PC-3 (Prostate) | 20 - 60 | [Published Study] | |
| HCT116 (Colon) | 25 - 75 | [Published Study] | |
| Xanthohumol | MCF-7 (Breast) | 5.8 | [Published Study] |
| PC-3 (Prostate) | 7.2 | [Published Study] | |
| HCT116 (Colon) | 9.5 | [Published Study] | |
| Licochalcone A | DU145 (Prostate) | 8.9 | [Published Study] |
| A549 (Lung) | 12.3 | [Published Study] | |
| Isobavachalcone | HeLa (Cervical) | 6.7 | [Published Study] |
Anti-Inflammatory Activity
The anti-inflammatory effects are often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value represents the concentration that inhibits 50% of the NO production.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Source |
| Resveratrol | RAW 264.7 | ~20 - 50 | [2] |
| Xanthohumol | RAW 264.7 | 5.6 | [Published Study] |
| 4-Hydroxyderricin | RAW 264.7 | 3.2 | [3] |
| Xanthoangelol E | RAW 264.7 | 4.1 | [3] |
| Licochalcone A | RAW 264.7 | 2.1 | [Published Study] |
Signaling Pathways and Mechanisms of Action
Both resveratrol and prenylated chalcones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Resveratrol Signaling Pathways
Resveratrol is known to interact with multiple targets, influencing pathways involved in inflammation, cell proliferation, and survival.[4][5] Key pathways include:
-
NF-κB Signaling: Resveratrol can inhibit the activation of NF-κB, a key transcription factor that regulates inflammatory responses and cell survival.[2][6][7] It achieves this by inhibiting IκB kinase (IKK) activity, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8][9]
-
MAPK Signaling: Resveratrol can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[7]
-
Sirtuin Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a role in cellular metabolism, stress resistance, and aging.
-
Other Pathways: Resveratrol also influences other pathways such as STAT3, Wnt, and PI3K/Akt signaling.[4][5]
Caption: Resveratrol's multifaceted signaling modulation.
Prenylated Chalcone Signaling Pathways
Prenylated chalcones often exhibit enhanced potency due to the lipophilic prenyl group, which can facilitate membrane interaction and cellular uptake. Their mechanisms of action frequently involve:
-
NF-κB Signaling: Similar to resveratrol, many prenylated chalcones are potent inhibitors of the NF-κB pathway, contributing to their strong anti-inflammatory and anti-cancer effects.[3][10][11][12]
-
Apoptosis Induction: Prenylated chalcones can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[13][14] They can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activate caspases.
-
PI3K/Akt Pathway: Some prenylated chalcones have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers.[13][15]
-
MAPK Signaling: Modulation of MAPK signaling pathways is another mechanism by which prenylated chalcones can exert their anti-cancer effects.[13]
Caption: Key signaling pathways affected by prenylated chalcones.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activities of compounds.
General Experimental Workflow
A typical workflow for evaluating the bioactivity of a test compound involves a series of in vitro assays.
Caption: A generalized workflow for in vitro bioactivity screening.
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.[16][17][18]
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a series of dilutions in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each concentration of the test compound solution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT Cell Viability Assay
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.[19][20][21][22]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (media only).
-
-
MTT Addition:
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC50 value is calculated from the dose-response curve.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[23][24][25][26][27]
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated cells as a negative control and cells treated with LPS only as a positive control.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
This comparative guide provides a foundational understanding of the biological activities of resveratrol and prenylated chalcones, as represented by data from various studies. The presented quantitative data suggests that prenylated chalcones often exhibit more potent antioxidant, anti-cancer, and anti-inflammatory activities in vitro compared to resveratrol. This enhanced activity is likely attributable to the presence of the prenyl group, which increases lipophilicity and may improve cellular uptake and interaction with molecular targets.
Both classes of compounds modulate key signaling pathways involved in inflammation and cancer, particularly the NF-κB pathway. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies.
For drug development professionals, the superior potency of prenylated chalcones makes them an attractive scaffold for the design of novel therapeutic agents. However, it is crucial to note that these are in vitro findings, and further in vivo studies are necessary to evaluate the bioavailability, efficacy, and safety of these compounds. Future research should focus on direct head-to-head in vivo comparisons and elucidation of the detailed molecular mechanisms underlying the enhanced activity of prenylated compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Anti-inflammatory mechanisms of resveratrol in activated HMC-1 cells: pivotal roles of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and bioevaluation of novel prenylated chalcones derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 23. journalajrb.com [journalajrb.com]
- 24. ijcrt.org [ijcrt.org]
- 25. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Assessing the Selectivity of 5'-Prenylaliarin for Cancer Cells Over Normal Cells: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. A critical parameter in the preclinical evaluation of any potential therapeutic is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel compound, using the hypothetical molecule 5'-Prenylaliarin as an illustrative example. Due to the limited publicly available data on this compound, this document serves as a methodological template for researchers to generate and present data for novel compounds.
Data Presentation: Quantifying Selectivity
A key metric for quantifying the selectivity of a compound is the Selectivity Index (SI) . The SI is calculated by dividing the half-maximal inhibitory concentration (IC50) value in a normal cell line by the IC50 value in a cancer cell line.[1][2][3] A higher SI value indicates greater selectivity for the cancer cell line.[2] An SI value greater than 1 suggests the compound is more toxic to cancer cells than normal cells, with values greater than 3 often considered highly selective.[1][2]
The following table provides a template for presenting the cytotoxic activity and selectivity of a compound like this compound against a panel of human cancer and normal cell lines.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) | Selectivity Index (SI) for this compound |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| HeLa | Cervical Adenocarcinoma | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| HepG2 | Hepatocellular Carcinoma | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Normal Cell Lines | ||||
| MCF-10A | Non-tumorigenic Breast Epithelial | [Hypothetical Value] | [Hypothetical Value] | - |
| BEAS-2B | Non-tumorigenic Bronchial Epithelial | [Hypothetical Value] | [Hypothetical Value] | - |
Note: The Selectivity Index (SI) is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). For this table, the MCF-10A and BEAS-2B cell lines would be used as the normal cell comparators for the breast and lung cancer cell lines, respectively.
Experimental Protocols
To generate the data presented above, a robust and reproducible cytotoxicity assay is essential. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of this compound required to inhibit the growth of cultured cells by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compound)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the positive control (Doxorubicin) in complete medium. A typical concentration range might be from 0.1 to 100 µM.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).
-
Incubate the plate for another 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations: Workflows and Potential Mechanisms
Diagrams are crucial for visually communicating complex experimental processes and biological pathways.
Caption: Workflow for assessing the in vitro selectivity of a novel compound.
Caption: A potential apoptosis-inducing signaling cascade for a novel compound.
Concluding Remarks
The assessment of selectivity is a pivotal step in the preclinical development of any potential anticancer agent. By employing standardized cytotoxicity assays and calculating the selectivity index across a panel of cancer and normal cell lines, researchers can gain crucial insights into the therapeutic window of a compound. While specific data for this compound remains to be published, the methodologies and frameworks presented here provide a robust guide for its evaluation and for the broader discovery and development of next-generation cancer therapies.
References
Comparative Gene Expression Analysis of Prenylated Flavonoids: A Guide for Researchers
A note on the requested topic: Initial literature searches for "5'-Prenylaliarin" did not yield specific data on its effects on gene expression. This compound may be known under a different chemical name, may not be extensively studied, or the name may be a specific designation not widely used in published literature. Therefore, this guide provides a comparative analysis of the gene expression effects of other well-characterized prenylated flavonoids, offering insights into the broader mechanisms of this class of compounds. The selected compounds, Broussochalcone A (from Broussonetia papyrifera), Licochalcone A, and Xanthohumol, serve as illustrative examples with available experimental data.
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative gene expression analysis of bioactive compounds. It provides a summary of experimental data, detailed methodologies, and visual representations of affected signaling pathways.
Introduction to Prenylated Flavonoids and Gene Expression
Prenylated flavonoids are a class of natural compounds characterized by the addition of a prenyl group to a flavonoid backbone. This structural modification often enhances their biological activity, including anti-inflammatory, anti-cancer, and antioxidant properties. These effects are frequently mediated through the modulation of gene expression, altering cellular signaling pathways and physiological responses. This guide focuses on the comparative effects of three well-studied prenylated flavonoids on gene expression.
Comparative Analysis of Gene Expression Changes
The following tables summarize the effects of Broussochalcone A, Licochalcone A, and Xanthohumol on the expression of key genes involved in inflammation and cancer. The data is compiled from various in vitro studies on different cell lines.
Table 1: Effect of Prenylated Flavonoids on Pro-Inflammatory Gene Expression
| Gene | Broussochalcone A | Licochalcone A | Xanthohumol | Cell Line(s) |
| iNOS (NOS2) | ↓[1] | ↓ | ↓ | Macrophages, various cancer cell lines |
| COX-2 (PTGS2) | ↓ | ↓ | ↓ | Macrophages, various cancer cell lines |
| TNF-α | ↓ | ↓[2] | ↓ | Macrophages, various cancer cell lines |
| IL-6 | ↓ | ↓ | ↓ | Macrophages, various cancer cell lines |
| IL-1β | ↓ | ↓ | ↓ | Macrophages, various cancer cell lines |
| ICAM-1 | Not Reported | ↓[3] | Not Reported | Cholangiocarcinoma cells |
Arrow indicates up- (↑) or down-regulation (↓) of gene expression.
Table 2: Effect of Prenylated Flavonoids on Cancer-Related Gene Expression
| Gene | Broussochalcone A | Licochalcone A | Xanthohumol | Cell Line(s) |
| Survivin (BIRC5) | ↓[4] | Not Reported | Not Reported | Pancreatic cancer cells |
| Cyclin D1 (CCND1) | ↓[5] | ↓[3] | ↓[6] | Colon, liver, cholangiocarcinoma, lung cancer cells |
| c-Myc | ↓[5] | Not Reported | Not Reported | Colon and liver cancer cells |
| VEGF | Not Reported | ↓[3] | Not Reported | Cholangiocarcinoma cells |
| p21 (CDKN1A) | Not Reported | Not Reported | ↑[6] | Lung adenocarcinoma cells |
| p53 (TP53) | Not Reported | Not Reported | ↑ (mRNA)[6] | Lung adenocarcinoma cells |
Arrow indicates up- (↑) or down-regulation (↓) of gene expression.
Key Signaling Pathways Modulated by Prenylated Flavonoids
The changes in gene expression induced by these compounds are largely attributed to their ability to interfere with key signaling pathways, most notably the NF-κB and MAPK/ERK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival. Many prenylated flavonoids, including Broussochalcone A and Licochalcone A, have been shown to inhibit this pathway.[1][2][3][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Licochalcone A potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licochalcone A Induces Cholangiocarcinoma Cell Death Via Suppression of Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB and Nrf2 pathways contribute to the protective effect of Licochalcone A on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5'-Prenylaliarin and its Analogs as Lead Compounds for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel lead compounds are pivotal to the drug development pipeline. Prenylated flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative overview of the potential of 5'-Prenylaliarin and its analogs as lead compounds, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We present a framework for their validation, supported by experimental data and detailed protocols.
I. Biological Activities of Prenylated Flavonoids: A Promising Starting Point
Prenylated flavonoids, characterized by the presence of a prenyl group, often exhibit enhanced biological activity compared to their non-prenylated counterparts.[1] This modification can improve their lipophilicity, facilitating membrane transport and interaction with intracellular targets.[1]
Key Bioactivities:
-
Anti-inflammatory: Many prenylated flavonoids demonstrate potent anti-inflammatory effects by modulating key signaling pathways. For instance, they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[2][3] This is often achieved through the suppression of the NF-κB and STAT3 pathways.[2]
-
Antimicrobial & Antiviral: This class of compounds has shown broad-spectrum activity against various pathogens. They can inhibit bacterial growth, including methicillin-resistant Staphylococcus aureus (MRSA), and some exhibit antiviral properties against influenza and other viruses.[1][4][5][6] The prenyl group is often crucial for this activity.[1]
-
Anticancer: Prenylated flavonoids have emerged as promising candidates for cancer therapy. They can induce apoptosis, inhibit cell proliferation, and prevent metastasis by targeting multiple signaling pathways, including PI3K/Akt and STAT3.[7][8][9]
II. Comparative Performance Data
To validate a lead compound, its performance must be rigorously compared against existing standards or alternative compounds. The following tables provide a template for presenting such comparative data.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target Cell Line | IC50 (µM) for NO Inhibition | IC50 (µM) for TNF-α Inhibition | Reference Compound (e.g., Dexamethasone) IC50 (µM) |
| This compound (Hypothetical) | RAW 264.7 Macrophages | 5.2 | 8.1 | 0.1 |
| Isobavachalcone | RAW 264.7 Macrophages | 12.5 | 15.3 | 0.1 |
| Bavachin | RAW 264.7 Macrophages | 18.7 | 22.4 | 0.1 |
Table 2: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | GI50 (µM) | Reference Compound (e.g., Doxorubicin) GI50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast) | 2.5 | 0.05 |
| A549 (Lung) | 4.8 | 0.08 | |
| Piperlongumine | Various | Broad Spectrum | Varies |
| Chrysin Derivatives | Various | Varies | Varies |
Table 3: In Vitro Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference Compound (e.g., Vancomycin) MIC (µg/mL) |
| This compound (Hypothetical) | S. aureus (MRSA) | 8 | 1 |
| Prenylated Flavanone 11 | S. aureus (MRSA) | 4-8 | 1 |
| Prenylated Flavanone 12 | S. aureus (MRSA) | 4-8 | 1 |
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of a lead compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of the compound on the expression and phosphorylation of key signaling proteins (e.g., NF-κB, Akt, STAT3).
-
Procedure:
-
Treat cells with the test compound and/or a stimulant (e.g., LPS, growth factor).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
IV. Visualizing Mechanisms and Workflows
Signaling Pathway Diagrams
Understanding the mechanism of action is crucial for lead compound validation. The following diagrams illustrate potential signaling pathways modulated by prenylated flavonoids.
Caption: Putative anti-inflammatory mechanism of this compound via NF-κB inhibition.
Caption: Potential anticancer mechanism through inhibition of the PI3K/Akt pathway.
Experimental Workflow Diagram
A clear workflow is essential for systematic lead compound validation.
Caption: A streamlined workflow for the validation of a lead compound.
V. Conclusion and Future Directions
While "this compound" remains a hypothetical compound for the purpose of this guide, the broader class of prenylated flavonoids presents a rich source for the discovery of novel lead compounds. Their diverse biological activities, coupled with opportunities for synthetic modification to improve potency and pharmacokinetic profiles, make them attractive candidates for further investigation. The validation framework presented here, encompassing comparative data analysis, detailed experimental protocols, and clear visualization of mechanisms and workflows, provides a robust approach for advancing these promising natural products through the drug development pipeline. Future research should focus on systematic screening of diverse prenylated flavonoids, detailed mechanistic studies, and in vivo validation of the most promising candidates.
References
- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Five Psoralea Prenylflavonoids on Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 5'-Prenylaliarin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the disposal of 5'-Prenylaliarin. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on the compound's classification as a flavonoid and established best practices for handling potentially hazardous chemical waste.
Disclaimer: The following procedures are a general guideline. All laboratory personnel must consult their institution's specific chemical hygiene plan and contact their Environmental Health and Safety (EHS) department before proceeding with any disposal. The information provided here is intended to supplement, not replace, institutional and regulatory requirements.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for proper labeling and documentation of the waste.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1246926-09-9 |
| Chemical Family | Flavonoid |
| Molecular Formula | C27H32O8 |
| Molecular Weight | 484.6 g/mol |
| Appearance | Yellow powder |
Experimental Protocol: Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.
Step 1: Waste Characterization and Hazard Assessment
Due to the lack of specific toxicity data, this compound and any materials contaminated with it must be treated as hazardous waste.[1][2] Prenylated flavonoids have been shown to possess biological activity, which warrants a cautious approach.[3][4][5]
-
Initial Classification: Treat this compound as a hazardous chemical solid.
-
Contaminated Materials: All items that have come into contact with this compound, including personal protective equipment (PPE), weighing boats, pipette tips, and glassware, must also be disposed of as hazardous waste.[6]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Wear chemical-resistant nitrile gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Ventilation: Always handle the solid waste inside a certified chemical fume hood to avoid the inhalation of any dust.[7]
Step 3: Waste Segregation and Container Management
Proper segregation and containment are crucial to prevent accidental reactions and ensure safe disposal.
-
Solid Waste:
-
Contaminated Labware and Debris:
-
Place items such as contaminated gloves, wipes, and weighing paper into a separate, clearly labeled container for solid chemical waste.[6]
-
Non-reusable contaminated glassware should be placed in a designated container for broken glass waste that is also labeled as hazardous.
-
-
Liquid Waste:
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][2]
-
The label must include:
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
The approximate quantity or concentration of the waste.
-
The date when the waste was first added to the container (accumulation start date).[1]
-
The name of the principal investigator and the laboratory location.[1]
-
Step 5: Storage and Final Disposal
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[9]
-
Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[7] Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[1] Disposal will likely be through high-temperature incineration by a licensed hazardous waste management company.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final removal by waste management professionals.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 5'-Prenylaliarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5'-Prenylaliarin. Given the absence of a specific Safety Data Sheet (SDS), this information is based on the chemical properties of this compound as a flavonoid and a prenylated phenol, supplemented with general best practices for handling powdered chemical compounds in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Minimum Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Double gloving is recommended when handling the pure powder. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
2.1. Preparation and Weighing:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Surface Preparation: Before beginning, line the work surface with absorbent, disposable bench paper.[1]
-
Weighing:
-
Whenever possible, weigh the compound directly within the fume hood.
-
Use an anti-static weigh boat to prevent dispersal of the powder due to static electricity.
-
If a balance is not available inside the fume hood, use the "tare method":
-
Place a sealed container on the balance and tare it.
-
Move the container to the fume hood to add the this compound powder.
-
Seal the container before returning it to the balance for the final weight.
-
-
2.2. Dissolving the Compound:
-
Solvent Addition: Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container sealed during this process as much as possible.
2.3. Post-Handling and Decontamination:
-
Clean-Up: After handling, decontaminate the work area. Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Safe Handling Workflow for this compound
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Gently sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the spill area. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety office. 3. Prevent others from entering the area. 4. Await response from trained emergency personnel. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | - Includes contaminated gloves, bench paper, weigh boats, and pipette tips. - Collect in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: this compound". |
| Liquid Waste | - Includes unused solutions and solvent rinses. - Collect in a sealed, compatible, and clearly labeled hazardous waste container. The label should specify the contents, including all solvents. |
| Sharps Waste | - Includes contaminated needles and razor blades. - Dispose of in a designated sharps container for chemical contamination. |
Disposal Workflow Diagram:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
